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  • Product: Diethyl (2-chlorothiazol-5-yl)methylphosphonate
  • CAS: 903130-74-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS 903130-74-5): A Key Intermediate in Antiretroviral Synthesis

Introduction: The Strategic Importance of a Specialized Phosphonate Diethyl (2-chlorothiazol-5-yl)methylphosphonate, identified by CAS number 903130-74-5, is a specialized organophosphonate that has garnered significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Specialized Phosphonate

Diethyl (2-chlorothiazol-5-yl)methylphosphonate, identified by CAS number 903130-74-5, is a specialized organophosphonate that has garnered significant attention within the pharmaceutical industry. While not a therapeutic agent itself, its critical role as a key intermediate in the synthesis of potent antiretroviral drugs, most notably Ritonavir, underscores its importance in the landscape of modern medicine.[1] Ritonavir is a protease inhibitor that has been instrumental in the management of HIV/AIDS, often used in combination with other antiretrovirals to enhance their efficacy.[1]

This technical guide provides an in-depth exploration of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, tailored for researchers, medicinal chemists, and process development scientists. The narrative will move beyond a simple recitation of facts to provide a causal understanding of its synthesis, reactivity, and analytical characterization, grounded in the principles of synthetic organic chemistry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification.

PropertyValueSource
CAS Number 903130-74-5[2]
Molecular Formula C₈H₁₃ClNO₃PS[2]
Molecular Weight 269.69 g/mol [2]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Purity (typical) ≥95%[2]
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups of the phosphonate ester (a triplet for the methyl protons and a quartet for the methylene protons). The methylene group attached to the thiazole ring and the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus nucleus. The proton on the thiazole ring would appear as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR would show distinct signals for the ethyl groups, the methylene carbon attached to the phosphorus, and the carbons of the 2-chlorothiazole ring. The carbon directly bonded to the phosphorus would exhibit a characteristic coupling constant (J-C-P).

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing organophosphorus compounds and would show a single resonance at a chemical shift characteristic of a phosphonate.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with characteristic fragmentation patterns potentially showing the loss of ethoxy groups or cleavage of the thiazole-methyl bond.

Synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate: The Michaelis-Arbuzov Reaction

The synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate is most effectively achieved through the Michaelis-Arbuzov reaction.[3][4] This venerable yet powerful reaction provides a direct method for the formation of a carbon-phosphorus bond.[3] The key precursor for this synthesis is 2-chloro-5-(chloromethyl)thiazole.

Synthesis of the Precursor: 2-chloro-5-(chloromethyl)thiazole

The availability of a high-quality starting material is a prerequisite for a successful synthesis. 2-chloro-5-(chloromethyl)thiazole can be prepared via several reported methods, including the chlorination of 3-chloropropenyl isothiocyanates.[1]

A representative synthetic protocol is as follows: A mixture of cis- and trans-3-chloropropenyl isothiocyanates is dissolved in a suitable solvent such as chloroform. The solution is heated to reflux, and chlorine gas is bubbled through the reaction mixture over several hours. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole.[1]

The Michaelis-Arbuzov Reaction Protocol

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[3] In this case, 2-chloro-5-(chloromethyl)thiazole serves as the alkyl halide, and triethyl phosphite is the phosphorus-containing reagent.

Detailed Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 2-chloro-5-(chloromethyl)thiazole.

  • Reagent Addition: An equimolar amount of triethyl phosphite is added to the reaction vessel. The reaction is typically performed neat (without a solvent) or in a high-boiling inert solvent.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC, observing the consumption of the starting material and the formation of the phosphonate product. The reaction time can vary from several hours to overnight.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The primary byproduct, ethyl chloride, will have evolved as a gas during the reaction. Excess triethyl phosphite and any remaining starting material can be removed by vacuum distillation. The crude Diethyl (2-chlorothiazol-5-yl)methylphosphonate is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, or by vacuum distillation.[5]

// Nodes start_material [label="2-chloro-5-(chloromethyl)thiazole"]; reagent [label="Triethyl phosphite"]; intermediate [label="Quasi-phosphonium salt\n(Intermediate)"]; product [label="Diethyl (2-chlorothiazol-5-yl)methylphosphonate"]; byproduct [label="Ethyl chloride (byproduct)"];

// Nodes start_material [label="2-chloro-5-(chloromethyl)thiazole"]; reagent [label="Triethyl phosphite"]; intermediate [label="Quasi-phosphonium salt\n(Intermediate)"]; product [label="Diethyl (2-chlorothiazol-5-yl)methylphosphonate"]; byproduct [label="Ethyl chloride (byproduct)"];

// Edges start_material -> intermediate [label="Nucleophilic attack by P"]; reagent -> intermediate; intermediate -> product [label="SN2 attack by Cl⁻ and dealkylation"]; intermediate -> byproduct; } Caption: Michaelis-Arbuzov synthesis of the target phosphonate.

Application in Drug Synthesis: The Horner-Wadsworth-Emmons Reaction

The primary utility of Diethyl (2-chlorothiazol-5-yl)methylphosphonate lies in its application as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[6][7][8] This reaction is a powerful method for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[6][7] In the context of Ritonavir synthesis, the HWE reaction is employed to construct a specific carbon-carbon double bond within the drug's complex molecular architecture.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-defined mechanistic pathway:

  • Deprotonation: A strong base is used to deprotonate the methylene carbon adjacent to the phosphonate group, forming a stabilized phosphonate carbanion.[6]

  • Nucleophilic Addition: The nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[6]

  • Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rearranges to form a cyclic oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.[6]

// Nodes phosphonate [label="Diethyl (2-chlorothiazol-5-yl)methylphosphonate"]; base [label="Strong Base (e.g., NaH, n-BuLi)"]; carbanion [label="Phosphonate Carbanion"]; aldehyde [label="Aldehyde Precursor"]; addition [label="Nucleophilic Addition"]; intermediate [label="Tetrahedral Intermediate"]; oxaphosphetane [label="Oxaphosphetane"]; product [label="Alkene Product (Ritonavir intermediate)"]; byproduct [label="Phosphate Byproduct"];

// Nodes phosphonate [label="Diethyl (2-chlorothiazol-5-yl)methylphosphonate"]; base [label="Strong Base (e.g., NaH, n-BuLi)"]; carbanion [label="Phosphonate Carbanion"]; aldehyde [label="Aldehyde Precursor"]; addition [label="Nucleophilic Addition"]; intermediate [label="Tetrahedral Intermediate"]; oxaphosphetane [label="Oxaphosphetane"]; product [label="Alkene Product (Ritonavir intermediate)"]; byproduct [label="Phosphate Byproduct"];

// Edges phosphonate -> carbanion [label="Deprotonation"]; base -> carbanion; carbanion -> addition; aldehyde -> addition; addition -> intermediate; intermediate -> oxaphosphetane [label="Rearrangement"]; oxaphosphetane -> product [label="Elimination"]; oxaphosphetane -> byproduct; } Caption: Horner-Wadsworth-Emmons reaction workflow.

Experimental Protocol for the HWE Reaction in Ritonavir Synthesis

While the exact industrial process for Ritonavir synthesis is proprietary, a representative laboratory-scale protocol for the HWE reaction using Diethyl (2-chlorothiazol-5-yl)methylphosphonate can be outlined based on general procedures for similar transformations.

Materials:

  • Diethyl (2-chlorothiazol-5-yl)methylphosphonate

  • The appropriate aldehyde precursor for the Ritonavir backbone

  • Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent

  • A strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Preparation of the Phosphonate Carbanion: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (typically a 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF is prepared. The flask is cooled to 0 °C in an ice bath. A solution of Diethyl (2-chlorothiazol-5-yl)methylphosphonate in anhydrous THF is then added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases.

  • Reaction with the Aldehyde: The solution containing the phosphonate carbanion is cooled back down to 0 °C (or -78 °C depending on the reactivity of the aldehyde). A solution of the aldehyde precursor in anhydrous THF is then added dropwise. The reaction mixture is stirred at this temperature for a specified period and then gradually warmed to room temperature and stirred overnight. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired alkene intermediate of Ritonavir.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

  • Hazard Identification: While a comprehensive toxicological profile is not available, it should be handled with the care afforded to all laboratory chemicals. It may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher in case of a fire.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a testament to the enabling power of organic synthesis in the development of life-saving medicines. Its synthesis via the robust Michaelis-Arbuzov reaction and its subsequent application in the stereoselective Horner-Wadsworth-Emmons olefination highlight classic yet indispensable transformations in the modern synthetic chemist's toolkit. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, contributing to the ongoing advancement of pharmaceutical science.

References

  • Capot Chemical. MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Syntheses Procedure. Submitted by Rebekah M. Richardson and David F. Wiemer. [Link]

  • Organic Syntheses. 6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • SynArchive. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]

  • ResearchGate. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. [Link]

  • Capot Chemical. MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. [Link]

Sources

Exploratory

An In-depth Technical Guide to Diethyl (2-chlorothiazol-5-yl)methylphosphonate: Properties and Synthetic Context

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, a heterocyclic phosph...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, a heterocyclic phosphonate ester of significant interest in synthetic and medicinal chemistry. While detailed experimental data on this specific compound is not extensively available in public literature, this document synthesizes available information, provides context based on related structures, and outlines key synthetic strategies and potential applications. The guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their experimental workflows.

Introduction

Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS No. 903130-74-5) is a member of the organophosphonate family, characterized by a phosphonate group attached to a 2-chlorothiazole moiety via a methylene bridge.[1][2] The thiazole ring is a prominent scaffold in many biologically active molecules and approved pharmaceutical agents, known for its diverse pharmacological activities, including as a kinase inhibitor.[3][4] The presence of both a reactive chlorothiazole ring and a phosphonate ester functionality makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

This guide will cover the known properties, relevant synthetic chemistry, and potential applications of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, with a focus on providing a practical framework for its use in a research setting.

Physicochemical and Safety Data

Compound Identity
PropertyValueReference
CAS Number 903130-74-5[1][2]
Molecular Formula C₈H₁₃ClNO₃PS[1][2]
Molecular Weight 269.69 g/mol [1][2]
Purity (typical) ≥95%[1]
Safety and Handling

Based on available Material Safety Data Sheets (MSDS), Diethyl (2-chlorothiazol-5-yl)methylphosphonate is classified as a hazardous substance.[5]

Hazard Statements: [2]

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

Precautionary Measures: [2]

  • Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.

  • Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[5] Therefore, it should be handled with a high degree of caution.

Synthetic Strategies

The synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate is not explicitly detailed in readily accessible scientific literature. However, its structure suggests that it can be prepared through established organophosphorus chemistry reactions. The most probable synthetic route is the Michaelis-Arbuzov reaction .

Proposed Synthesis via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation and involves the reaction of a trialkyl phosphite with an alkyl halide.[6] For the synthesis of the target compound, this would involve the reaction of triethyl phosphite with 2-chloro-5-(chloromethyl)thiazole.

Arbuzov_Reaction reagent1 Triethyl phosphite Arbuzov Michaelis-Arbuzov Reaction reagent1->Arbuzov reagent2 2-Chloro-5-(chloromethyl)thiazole reagent2->Arbuzov product Diethyl (2-chlorothiazol-5-yl)methylphosphonate byproduct Ethyl chloride Arbuzov->product Arbuzov->byproduct

Caption: Proposed synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)thiazole (1.0 eq).

  • Reagent Addition: Add triethyl phosphite (1.1 to 1.5 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 100 to 150 °C, for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove the volatile ethyl chloride byproduct and any unreacted starting materials.

Causality behind Experimental Choices:

  • An excess of triethyl phosphite is often used to ensure the complete conversion of the alkyl halide.

  • The reaction is typically performed neat (without solvent) or in a high-boiling inert solvent.

  • The temperature is a critical parameter and needs to be high enough to facilitate the dealkylation of the intermediate phosphonium salt but not so high as to cause decomposition.

Chemical Reactivity and Potential Applications

The bifunctional nature of Diethyl (2-chlorothiazol-5-yl)methylphosphonate makes it a valuable building block in organic synthesis.

Horner-Wadsworth-Emmons Reaction

The phosphonate moiety can be deprotonated with a strong base (e.g., sodium hydride, LDA) to form a stabilized carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction , which is widely used for the stereoselective synthesis of alkenes from aldehydes and ketones.

HWE_Reaction start Diethyl (2-chlorothiazol-5-yl)methylphosphonate carbanion Phosphonate Carbanion start->carbanion Deprotonation base Strong Base (e.g., NaH) base->carbanion alkene Substituted Alkene carbanion->alkene Reaction with carbonyl aldehyde Aldehyde/Ketone (R-CHO) aldehyde->alkene phosphate Diethyl phosphate byproduct alkene->phosphate Elimination

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

This reactivity allows for the introduction of a vinyl group containing the 2-chlorothiazole moiety onto a wide range of molecular scaffolds.

Nucleophilic Substitution on the Thiazole Ring

The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as amines, thiols, and alkoxides, further diversifying the potential synthetic derivatives.

Application in Kinase Inhibitor Synthesis

The thiazole nucleus is a common feature in many kinase inhibitors.[3][4] The structural motif of Diethyl (2-chlorothiazol-5-yl)methylphosphonate makes it a plausible intermediate for the synthesis of novel kinase inhibitors. The phosphonate group can be used to link the thiazole moiety to other pharmacophoric groups, or it could potentially interact with the target protein itself. While no specific examples of its use in this context are publicly documented, its potential as a building block in this area is significant.

Spectroscopic Characterization (Predicted)

Although experimental spectra for Diethyl (2-chlorothiazol-5-yl)methylphosphonate are not available, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

1H NMR Spectroscopy
  • Ethyl groups: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂) of the two ethyl groups. The methylene protons will likely show coupling to the phosphorus atom.

  • Methylene bridge (P-CH₂-Thiazole): A doublet due to coupling with the phosphorus atom.

  • Thiazole proton: A singlet for the proton on the thiazole ring.

13C NMR Spectroscopy
  • Ethyl groups: Two distinct signals for the methyl and methylene carbons. The methylene carbon will show coupling to the phosphorus atom.

  • Methylene bridge: A signal for the carbon linking the phosphorus and the thiazole ring, which will exhibit a large one-bond C-P coupling constant.

  • Thiazole carbons: Signals corresponding to the three carbons of the thiazole ring, with the carbon bearing the chlorine atom being the most deshielded.

31P NMR Spectroscopy

A single resonance is expected in the typical region for phosphonate esters.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of ethoxy groups and cleavage of the P-C bond.

Conclusion

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a promising synthetic intermediate with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. While a comprehensive experimental characterization of this compound is not yet publicly available, its synthesis can be reasonably proposed via the Michaelis-Arbuzov reaction, and its reactivity is expected to be dominated by the phosphonate group (in HWE reactions) and the reactive chlorothiazole ring. This technical guide provides a consolidated resource for researchers, offering a starting point for the synthesis, handling, and further exploration of this versatile molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its full synthetic potential.

References

[7] WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (URL: ) [8] Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate - MDPI. (URL: [Link]) [1] Diethyl-2-chlorothiazole-5-methylphosphonate, min 95%, 1 gram - CP Lab Safety. (URL: [Link]) [9] CN107602608A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents. (URL: ) [10] WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents. (URL: ) [3] Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate - SciSpace. (URL: [Link]) [11] US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents. (URL: ) [12] EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. (URL: ) [13] CN109836456B - Preparation method of diethyl methylphosphonite - Google Patents. (URL: ) [14] Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl} - SciSpace. (URL: https://typeset.io/papers/synthesis-and-characterization-of-the-structure-of-diethyl-2v1j6g5q) The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (URL: not available) [15] CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate - Google Patents. (URL: https://patents.google.com/patent/CN101565433A/en) [16] Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem - NIH. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/12685) [6] Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates - ResearchGate. (URL: https://www.researchgate.net/publication/283595229_Synthesis_and_Biological_Screening_of_Diethyl_N-Thiazol-2-ylcarbamoylmethylphosphonates) [2] 903130-74-5 | Diethyl ((2-chlorothiazol-5-yl)methyl)phosphonate | ChemScene. (URL: https://www.chemscene.com/products/Diethyl-((2-chlorothiazol-5-yl)methyl)phosphonate.html) [17] Diethyl 2-methylthiazole-4-methylphosphonate | C9H16NO3PS | CID 2763197 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763197) [18] Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate - ResearchGate. (URL: https://www.researchgate.net/publication/341829631_Synthesis_and_Anticancer_Activity_of_Diethyl_5-substituted_phenyl-134-thiadiazol-2-ylaminoquinolin-2-ylmethylphosphonate) MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate - Capot Chemical. (URL: https://www.capotchem.com/msds/903130-74-5.html) [19] Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. (URL: https://www.mdpi.com/1422-8599/2/2/M51) [20] NMR Spectra of New Compounds. (URL: not available) [21] Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631889/) [22] diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=CV7P0185) [23] NM230005E | JEOL. (URL: https://www.jeol.co.jp/en/products/nmr/details/NM230005E.html) [24] IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. (URL: https://www.researchgate.net/figure/IR-spectra-of-diethyl-1-4-methoxyphenyl-1-4-methlphenylamino-methylphosphonate_fig-fig2_282882878) [25] Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites - The Royal Society of Chemistry. (URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01538j) [26] EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. (URL: https://www.dovepress.com/the-design-synthesis-and-biological-assessment-of-novel-2-5-disubsti-peer-reviewed-fulltext-article-DDDT) [27] DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/77-25-8_13cnmr.htm) [28] DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/1619-62-1_13cnmr.htm).chemicalbook.com/spectrum/1619-62-1_13cnmr.htm)

Sources

Foundational

A Technical Guide to Diethyl (2-chlorothiazol-5-yl)methylphosphonate: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a specialized organophosphorus reagent prized in modern organic synthesis, particularly within drug discovery and medicinal chemistry. Its molecular st...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a specialized organophosphorus reagent prized in modern organic synthesis, particularly within drug discovery and medicinal chemistry. Its molecular structure, featuring a reactive phosphonate group attached to a versatile 2-chlorothiazole heterocycle, designates it as a key intermediate for constructing complex molecular architectures. The primary utility of this compound lies in its role as a substrate in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone olefination method. This reaction allows for the stereoselective formation of vinyl-thiazole derivatives, which are prominent structural motifs in a wide array of biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and its strategic application in synthetic workflows aimed at the development of novel therapeutics.

Physicochemical and Structural Properties

The compound is a phosphonate ester characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a (2-chlorothiazol-5-yl)methyl group. The 2-chlorothiazole ring is a key feature, offering a site for further chemical modification, such as cross-coupling reactions. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₃ClNO₃PS[1][2]
Molecular Weight 269.69 g/mol [1][2]
CAS Number 903130-74-5[1][2]
Appearance Not specified (typically a colorless to pale yellow oil)
Topological Polar Surface Area (TPSA) 48.42 Ų[1]
logP (calculated) 3.56[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 6[1]

Synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

The synthesis of the title phosphonate is most efficiently achieved via the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds. This process involves the reaction of a trialkyl phosphite with an appropriate alkyl halide. The key precursor for this synthesis is 2-chloro-5-(chloromethyl)thiazole.

Retrosynthetic Analysis

The logical disconnection for the target molecule traces back to triethyl phosphite and 2-chloro-5-(chloromethyl)thiazole. This precursor can, in turn, be derived from more fundamental starting materials.

G Target Diethyl (2-chlorothiazol-5-yl)methylphosphonate Precursor1 Triethyl Phosphite Target->Precursor1 C-P bond (Arbuzov Reaction) Precursor2 2-Chloro-5-(chloromethyl)thiazole Target->Precursor2 C-P bond (Arbuzov Reaction) Precursor3 2-Chloro-5-(hydroxymethyl)thiazole Precursor2->Precursor3 Halogenation (e.g., SOCl₂) Precursor4 2-Chlorothiazole-5-carbaldehyde Precursor3->Precursor4 Reduction (e.g., NaBH₄) Precursor5 2-Chlorothiazole Precursor4->Precursor5 Formylation

Retrosynthetic pathway for the target phosphonate.
Synthesis of Key Precursor: 2-Chlorothiazole-5-carbaldehyde

The synthesis of the aldehyde precursor is a critical first step, achieved through the formylation of 2-chlorothiazole.

Protocol:

  • Dissolve 2-chlorothiazole (80 g) in anhydrous tetrahydrofuran (THF, 1000 mL) in a multi-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet.[3]

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 0.8 mol) dropwise over 1 hour, ensuring the internal temperature remains below -70 °C. The causality for this low temperature is to control the highly exothermic lithiation and prevent side reactions.

  • After the addition is complete, continue stirring at -78 °C for an additional hour to ensure complete metal-halogen exchange.

  • Slowly add ethyl formate (74 g) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for one additional hour.[3]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature while stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate solvent system to afford 2-chloro-1,3-thiazole-5-carbaldehyde as a solid (typical yield: 73%).[3]

Synthesis via Michaelis-Arbuzov Reaction

With the aldehyde in hand, it can be converted to the necessary 2-chloro-5-(chloromethyl)thiazole, which is then used in the final phosphonation step. A patented method exists for producing this chloromethyl derivative directly.[4]

Protocol:

  • Reduction: Reduce the 2-chlorothiazole-5-carbaldehyde to 2-chloro-5-(hydroxymethyl)thiazole using a standard reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C.

  • Halogenation: Convert the resulting alcohol to 2-chloro-5-(chloromethyl)thiazole using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride.

  • Arbuzov Reaction: a. Place 2-chloro-5-(chloromethyl)thiazole (1 equivalent) and triethyl phosphite (1.1 to 1.5 equivalents) in a round-bottom flask fitted with a reflux condenser under a nitrogen atmosphere. The use of excess phosphite helps drive the reaction to completion. b. Heat the reaction mixture, typically to 120-150 °C, either neat or in a high-boiling inert solvent. The reaction progress can be monitored by observing the distillation of ethyl chloride, a byproduct. c. After the reaction is complete (typically several hours), cool the mixture to room temperature. d. Purify the product by vacuum distillation or column chromatography on silica gel to yield Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The paramount application of this phosphonate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize (E)-alkenes.[5][6] This reaction offers a significant advantage over the classical Wittig reaction, as the dialkyl phosphate byproduct is water-soluble and easily removed during workup.[5][7]

Mechanistic Overview

The HWE reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then acts as a nucleophile, attacking an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate salt.

G Phosphonate R-CH₂-P(O)(OEt)₂ (Phosphonate) Carbanion [R-CH⁻-P(O)(OEt)₂] (Carbanion) Phosphonate->Carbanion Carbanion2 Carbanion Base Base (e.g., NaH) Base->Phosphonate H⁺ Aldehyde R'-CHO (Aldehyde) Intermediate Betaine-like Intermediate Aldehyde->Intermediate Intermediate2 Oxaphosphetane Intermediate Intermediate->Intermediate2 Cyclization Carbanion2->Aldehyde Alkene R-CH=CH-R' (E-Alkene) Intermediate2->Alkene Phosphate (EtO)₂PO₂⁻ (Phosphate Salt) Intermediate2->Phosphate

Generalized mechanism of the HWE reaction.
Experimental Protocol for a Typical HWE Reaction

This protocol describes a general procedure for the olefination of an aldehyde.

  • Suspend a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), in anhydrous THF in a flame-dried, nitrogen-purged flask at 0 °C.

  • Slowly add a solution of Diethyl (2-chlorothiazol-5-yl)methylphosphonate (1.1 equivalents) in anhydrous THF to the base suspension. The choice of a strong, non-nucleophilic base is critical for efficient deprotonation without side reactions.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C.

  • Add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Once the aldehyde is consumed, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired vinyl-thiazole derivative. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[6][8]

Utility in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[9][10]

Diethyl (2-chlorothiazol-5-yl)methylphosphonate serves as a powerful tool for introducing this valuable heterocycle into lead compounds. The resulting vinyl linker provides specific spatial and electronic properties, while the chloro-substituent on the thiazole ring acts as a versatile synthetic handle for downstream diversification.

G Start Aldehyde-bearing Scaffold (R-CHO) HWE HWE Reaction Start->HWE Reagent Diethyl (2-chlorothiazol-5-yl) methylphosphonate Reagent->HWE Intermediate Vinyl-Chlorothiazole Intermediate HWE->Intermediate Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Intermediate->Coupling R'-B(OH)₂ or R''-NH₂ Diversity Diverse Analogs Coupling->Diversity

Synthetic workflow for generating molecular diversity.

This strategy allows researchers to rapidly generate libraries of analogues by varying the cross-coupling partner, enabling thorough exploration of the structure-activity relationship (SAR) around the thiazole core. The phosphonate reagent is thus a key enabler of late-stage functionalization in drug development programs.

Safety and Handling

While comprehensive toxicological data is not available, the Material Safety Data Sheet (MSDS) provides essential handling guidelines.[2]

  • Hazards: May cause respiratory irritation. As with most organophosphorus compounds and chlorinated heterocycles, it should be handled with care.

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]

    • Skin Contact: Wash off with soap and plenty of water.[2]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Fire may produce toxic gases such as nitrogen oxides, hydrogen chloride, and oxides of phosphorus and sulfur.[2]

Conclusion

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is more than a chemical with a specific molecular weight; it is a strategic reagent for synthetic and medicinal chemists. Its value is rooted in its ability to efficiently and stereoselectively introduce the versatile vinyl-(2-chlorothiazole) moiety into complex molecules via the robust Horner-Wadsworth-Emmons reaction. This functionality makes it an indispensable building block for constructing novel compounds, particularly in the quest for new therapeutic agents. Proper understanding of its synthesis, reaction mechanisms, and handling ensures its effective and safe application in the research laboratory.

References

  • LookChem. (1997). Improved Synthesis of 2-Substituted 4-Chlorothiazole-5-carbaldehydes. Journal of Heterocyclic Chemistry, 1427-1429. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Ando, K., & Narumiya, K. (2010). Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones. Organic Letters, 12(7), 1460-1463. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

  • BIOFOUNT. (n.d.). Diethyl (2-chlorothiazol-5-yl)methylphosphonate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. Retrieved from [Link]

  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • PubChem. (n.d.). Diethyl 2-methylthiazole-4-methylphosphonate. Retrieved from [Link]

  • Semantic Scholar. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential An. Retrieved from [Link]

  • Google Patents. (n.d.). CN109836456B - Preparation method of diethyl methylphosphonite.
  • MDPI. (n.d.). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Retrieved from [Link]

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Exploratory

Diethyl (2-chlorothiazol-5-yl)methylphosphonate structure

An In-Depth Technical Guide to Diethyl (2-chlorothiazol-5-yl)methylphosphonate: Structure, Synthesis, and Applications Abstract Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS No. 903030-74-5) is a key organophospho...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl (2-chlorothiazol-5-yl)methylphosphonate: Structure, Synthesis, and Applications

Abstract

Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS No. 903030-74-5) is a key organophosphorus compound featuring a heterocyclic 2-chlorothiazole moiety linked to a versatile diethyl phosphonate group.[1][2] This guide provides a comprehensive technical overview of its molecular structure, elucidated through an analysis of predicted spectroscopic characteristics. A detailed, multi-step synthetic pathway is proposed, grounded in established chemical principles such as the Michaelis-Arbuzov reaction, with mechanistic insights provided. The document highlights the compound's emerging significance as a crucial building block in contemporary drug discovery, particularly in the development of protein degraders.[2] Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, functional understanding of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

The fundamental identity of Diethyl (2-chlorothiazol-5-yl)methylphosphonate is defined by its unique combination of a halogenated thiazole ring and a phosphonate ester functional group. This structure imparts specific chemical and physical properties that are critical for its reactivity and application.

Chemical Structure of Diethyl (2-chlorothiazol-5-yl)methylphosphonate
Figure 1. 2D Chemical Structure of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Table 1: Core Chemical Identifiers

Identifier Value Reference
CAS Number 903030-74-5 [1][2]
Molecular Formula C₈H₁₃ClNO₃PS [1][2]
Molecular Weight 269.69 g/mol [1]
Canonical SMILES CCOP(=O)(CC1=CN=C(Cl)S1)OCC [1]
InChI InChI=1S/C8H13ClNO3PS/c1-3-12-14(11,13-4-2)6-7-5-10-8(9)15-7/h5H,3-4,6H2,1-2H3 [3]

| InChIKey | LPAZMLMRYFXTQX-UHFFFAOYSA-N |[3] |

Table 2: Computed Physicochemical Properties

Property Value Reference
Topological Polar Surface Area (TPSA) 48.42 Ų [1]
LogP (Octanol-Water Partition Coeff.) 3.56 [1]
Hydrogen Bond Acceptors 5 [1]
Hydrogen Bond Donors 0 [1]

| Rotatable Bonds | 6 |[1] |

Structural Elucidation and Spectroscopic Analysis

While experimental spectra are not publicly disseminated, a thorough structural confirmation in a laboratory setting would rely on a combination of NMR spectroscopy and mass spectrometry. The predicted spectral data provide a reliable blueprint for characterization.

Proton NMR (¹H NMR)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

  • Thiazole Proton (H-4): A singlet is anticipated around δ 7.5-8.0 ppm.

  • Methylene Bridge (-CH₂-P): This signal would appear as a doublet due to coupling with the phosphorus atom (²JH-P coupling). The chemical shift is expected in the range of δ 3.0-3.5 ppm.

  • Phosphonate Ethyl Group (-OCH₂CH₃): A multiplet (quartet of doublets) would be observed around δ 4.0-4.3 ppm, showing coupling to both the adjacent methyl protons and the phosphorus atom.

  • Phosphonate Methyl Group (-OCH₂CH₃): A triplet is expected around δ 1.2-1.4 ppm.

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum will display signals for all eight carbon atoms, with those in proximity to the phosphorus atom exhibiting characteristic C-P coupling.

  • Thiazole Carbons (C-2, C-4, C-5): Three distinct signals in the aromatic region (δ 120-160 ppm).

  • Methylene Bridge (-CH₂-P): A doublet with a large ¹JC-P coupling constant, appearing around δ 30-40 ppm.

  • Phosphonate Ethyl Carbons (-OCH₂CH₃): Two signals are expected: one for the methylene carbon around δ 60-65 ppm (showing ²JC-P coupling) and one for the methyl carbon around δ 15-20 ppm (showing ³JC-P coupling).

Phosphorus NMR (³¹P NMR)

A single resonance is expected in the typical range for alkyl phosphonates, approximately δ 20-30 ppm, confirming the presence and electronic environment of the phosphorus center.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z ≈ 269, along with a characteristic [M+2]⁺ peak at m/z ≈ 271 with about one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of ethoxy groups (-45 Da) and cleavage of the C-P bond.

Synthesis and Mechanistic Considerations

The synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a multi-step process that relies on the controlled functionalization of the thiazole ring followed by the installation of the phosphonate group. The chosen pathway maximizes the use of reliable, high-yielding, and well-documented reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into commercially available or easily synthesized precursors. The key disconnection is the C-P bond, pointing to a Michaelis-Arbuzov reaction as the final step.

G target Diethyl (2-chlorothiazol-5-yl)methylphosphonate intermediate1 2-Chloro-5-(chloromethyl)thiazole target->intermediate1 Michaelis-Arbuzov Reaction reagent1 Triethyl phosphite target->reagent1 intermediate2 2-Chloro-5-(hydroxymethyl)thiazole intermediate1->intermediate2 Chlorination reagent2 SOCl₂ or PCl₅ intermediate1->reagent2 intermediate3 2-Chlorothiazole-5-carbaldehyde intermediate2->intermediate3 Reduction reagent3 NaBH₄ intermediate2->reagent3 start 2-Chlorothiazole intermediate3->start Formylation reagent4 1. n-BuLi 2. Ethyl Formate intermediate3->reagent4

Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the title compound.

Step 1: Formylation of 2-Chlorothiazole The synthesis begins with the formylation at the C-5 position of 2-chlorothiazole. This is achieved through metal-halogen exchange followed by quenching with an electrophilic formylating agent.

  • Protocol:

    • Dissolve 2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Slowly add ethyl formate (1.1 eq) to the reaction mixture. Continue stirring at -78 °C for an additional hour.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-chlorothiazole-5-carbaldehyde.[4] Purify by recrystallization or column chromatography.

Step 2: Reduction of 2-Chlorothiazole-5-carbaldehyde The resulting aldehyde is selectively reduced to the corresponding primary alcohol using a mild reducing agent.

  • Protocol:

    • Dissolve the aldehyde from Step 1 in methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction for 1-2 hours at room temperature, monitoring by TLC until the starting material is consumed.

    • Carefully add water to quench the excess NaBH₄, followed by acidification with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic phase, and evaporate the solvent to yield 2-chloro-5-(hydroxymethyl)thiazole.

Step 3: Chlorination of 2-chloro-5-(hydroxymethyl)thiazole The primary alcohol is converted to the more reactive chloromethyl intermediate, a crucial precursor for the final step.

  • Protocol:

    • Dissolve the alcohol from Step 2 in dichloromethane and cool to 0 °C.

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, dry the organic layer, and concentrate to yield crude 2-chloro-5-(chloromethyl)thiazole, which can be used directly in the next step.

Step 4: Michaelis-Arbuzov Reaction This classic reaction forms the C-P bond, yielding the final phosphonate product. The mechanism involves the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic chloromethyl carbon, followed by dealkylation of the resulting quasi-phosphonium salt.[5][6]

G cluster_0 Michaelis-Arbuzov Mechanism reagents 2-Chloro-5-(chloromethyl)thiazole + P(OEt)₃ intermediate [Quasi-phosphonium Salt Intermediate]⁺ Cl⁻ reagents->intermediate SN2 Attack product Diethyl (2-chlorothiazol-5-yl)methylphosphonate + EtCl intermediate->product Dealkylation (Attack by Cl⁻)

Caption: Mechanism of the final synthesis step.
  • Protocol:

    • Heat triethyl phosphite (1.5 eq) to 120-140 °C under an inert atmosphere.

    • Add the crude 2-chloro-5-(chloromethyl)thiazole from Step 3 dropwise to the hot triethyl phosphite.

    • Maintain the temperature and stir for 3-5 hours. The reaction can be monitored by observing the cessation of ethyl chloride evolution.

    • Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.

    • Purify the resulting residue by column chromatography on silica gel to obtain pure Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Applications in Research and Drug Development

The true value of this molecule lies in its utility as a versatile synthetic intermediate. Its bifunctional nature—a reactive phosphonate and a modifiable thiazole ring—makes it highly attractive for constructing more complex molecules.

Protein Degrader Building Block

The compound is commercially marketed as a "Protein Degrader Building Block".[2] This points to its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The phosphonate group can serve as a stable, hydrophilic linker element or a handle for further functionalization in a PROTAC structure.

G building_block Diethyl (2-chlorothiazol-5-yl) methylphosphonate linker Linker Synthesis building_block->linker protac_core PROTAC Scaffold linker->protac_core final_protac Final PROTAC Molecule protac_core->final_protac target_binder Warhead for Target Protein target_binder->protac_core e3_binder E3 Ligase Binder e3_binder->protac_core

Caption: Logical role as a building block in PROTAC synthesis.
Bioisostere and Pharmacophore

Both the thiazole ring and the phosphonate group are important pharmacophores in medicinal chemistry.

  • Thiazoles are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[7][8]

  • Phosphonates are often used as stable bioisosteres of phosphate or carboxylate groups in drug design, enhancing metabolic stability and cell permeability. They are key components in antiviral and anticancer agents.[9][10]

Handling, Safety, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. Recommended long-term storage is at -20°C.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

Conclusion

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is more than a simple chemical entity; it is a strategically designed building block for modern chemical synthesis. Its structure, characterized by the convergence of a halogenated heterocycle and a phosphonate functional group, offers a unique set of properties and reactive handles. The synthetic routes to this compound are robust and based on fundamental organic reactions, making it accessible for laboratory preparation. Its primary application as an intermediate in the synthesis of complex bioactive molecules, especially protein degraders, places it at the forefront of contemporary drug discovery efforts. A thorough understanding of its structure, synthesis, and handling is essential for any researcher aiming to leverage its potential in their scientific endeavors.

References

  • CP Lab Safety. Diethyl-2-chlorothiazole-5-methylphosphonate, min 95%, 1 gram. [Link]

  • Capot Chemical. MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. [Link]

  • BIOFOUNT. Diethyl (2-chlorothiazol-5-yl)methylphosphonate. [Link]

  • LookChem. Improved Synthesis of 2-Substituted 4-Chlorothiazole-5-carbaldehydes. [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Chemical Journal of Chinese Universities. The Synthesis and Biological Activity of Diethyl N-(2-Benzothiazolyl)-α-aminoalkylphosphonate. [Link]

  • National Institutes of Health. Diethyl {methyl}phosphonate. [Link]

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Foundational

Diethyl (2-chlorothiazol-5-yl)methylphosphonate mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action: Diethyl (2-chlorothiazol-5-yl)methylphosphonate Executive Summary Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a unique organophosphorus compound featuri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action: Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Executive Summary

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a unique organophosphorus compound featuring structural motifs characteristic of two distinct classes of potent insecticides. Its chemical architecture, comprising a diethyl phosphonate group attached to a 2-chlorothiazole heterocycle, strongly suggests a multi-faceted or dual-target mechanism of action. This guide posits that the compound functions as both an acetylcholinesterase (AChE) inhibitor, a hallmark of organophosphate pesticides, and a modulator of nicotinic acetylcholine receptors (nAChRs), the primary target of neonicotinoid insecticides. This document provides a comprehensive analysis of this proposed dual-action mechanism, outlines a rigorous experimental framework for its validation, and offers detailed protocols for key biochemical and cellular assays. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel agrochemicals and neuroactive agents.

Introduction: A Molecule of Hybrid Design

The field of insecticide discovery is driven by the need for compounds with high efficacy, selectivity, and novel mechanisms of action to overcome target resistance. Diethyl (2-chlorothiazol-5-yl)methylphosphonate emerges as a molecule of significant interest due to its hybrid structure, which logically implies a complex and potentially potent mode of action.

  • The Phosphonate Core: The diethyl methylphosphonate moiety is a classic feature of organophosphate compounds, which are known to be powerful, irreversible inhibitors of acetylcholinesterase (AChE).[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing hyperstimulation of cholinergic pathways, paralysis, and ultimately, death of the insect.[3]

  • The Chlorothiazole Ring: The 2-chlorothiazole heterocycle is the defining pharmacophore for a major subclass of neonicotinoid insecticides, such as thiamethoxam and clothianidin.[4] This structural element is crucial for binding to insect nicotinic acetylcholine receptors (nAChRs), where neonicotinoids act as agonists, leading to receptor overstimulation, paralysis, and death.[5][6]

The convergence of these two validated toxophores in a single molecule necessitates a thorough investigation into its mechanism. This guide will deconstruct the probable contributions of each moiety and propose a synergistic or dual-target mechanism.

G cluster_molecule Diethyl (2-chlorothiazol-5-yl)methylphosphonate cluster_targets Postulated Biological Targets Phosphonate Diethyl Phosphonate Group (Likely AChE Inhibitor) Linker Methylene Bridge Phosphonate->Linker AChE Acetylcholinesterase (AChE) Phosphonate->AChE Inhibition Thiazole 2-Chlorothiazole Group (Likely nAChR Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Thiazole->nAChR Agonism Linker->Thiazole

Caption: Structural deconstruction of the compound and its hypothesized targets.

Postulated Mechanism of Action: A Dual-Target Hypothesis

We hypothesize that Diethyl (2-chlorothiazol-5-yl)methylphosphonate disrupts insect neurotransmission by simultaneously targeting two critical proteins in the cholinergic synapse: AChE and nAChR.

The Organophosphate Moiety: Acetylcholinesterase (AChE) Inhibition

The primary mechanism of action for organophosphates is the inhibition of AChE.[3] This enzyme is responsible for hydrolyzing acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal.

Causality of Action:

  • Binding: The phosphonate group is structurally analogous to the transition state of ACh hydrolysis. It docks into the active site of AChE.

  • Phosphorylation: The phosphorus atom of the phosphonate group forms a covalent bond with a critical serine residue in the AChE active site.[7][8] This phosphorylation event effectively inactivates the enzyme.

  • Consequence: With AChE inhibited, ACh accumulates in the synapse, leading to continuous and uncontrolled firing of nerve impulses. This results in tremors, paralysis, and death.[2]

The Thiazole Moiety: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Neonicotinoids are potent agonists of insect nAChRs.[9] These ligand-gated ion channels are essential for fast synaptic transmission in the insect central nervous system.

Causality of Action:

  • Selective Binding: The electronegative 2-chlorothiazole ring selectively binds to a unique subsite on insect nAChRs with much higher affinity than on mammalian receptors, accounting for its selective toxicity.[4][5]

  • Agonism: Upon binding, the compound mimics ACh and locks the nAChR channel in an open state. This causes an uncontrolled influx of cations, leading to persistent depolarization of the postsynaptic neuron.

  • Consequence: The constant stimulation of nAChRs leads to nerve excitation, followed by blockage of nerve signal transmission, paralysis, and death.[6]

Synapse Proposed Dual-Action Mechanism at the Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh_Vesicle->ACh_Release Nerve Impulse ACh Acetylcholine (ACh) nAChR nAChR Signal Signal Propagation (Depolarization) nAChR->Signal Na+ Influx AChE AChE Compound Diethyl (2-chlorothiazol-5-yl) methylphosphonate Compound->nAChR Agonist Action (Over-activation) Compound->AChE Inhibition (Phosphorylation) ACh->nAChR Binds & Activates ACh->AChE Hydrolyzed by

Caption: Dual-target mechanism within the insect cholinergic synapse.

Experimental Framework for Mechanistic Validation

Workflow cluster_in_vitro In Vitro Target Validation cluster_in_vivo Cellular & Organismal Confirmation cluster_analysis Data Analysis & Conclusion AChE_Assay AChE Inhibition Assay (Ellman's Method) Data_Integration Integrate IC50/EC50 Data AChE_Assay->Data_Integration nAChR_Binding nAChR Radioligand Binding Assay nAChR_Binding->Data_Integration nAChR_Functional nAChR Functional Assay (Calcium Influx) nAChR_Functional->Data_Integration Cell_Assay Insect Neuron Culture Electrophysiology Organism_Assay Whole Organism Toxicity (e.g., Drosophila, Aphids) Cell_Assay->Organism_Assay Conclusion Confirm Dual-Action Mechanism Organism_Assay->Conclusion Data_Integration->Cell_Assay Data_Integration->Conclusion

Caption: Experimental workflow for validating the proposed mechanism of action.

Target Engagement Assay 1: Acetylcholinesterase Inhibition

Rationale: This experiment directly measures the compound's ability to inhibit AChE activity. The Ellman's assay is a robust, colorimetric method ideal for high-throughput screening and IC50 determination.

Detailed Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Enzyme: Prepare a stock solution of purified AChE (e.g., from Electrophorus electricus) in Assay Buffer. The final concentration should yield a linear reaction rate for at least 10 minutes.

    • Substrate: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.

    • Chromogen: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock solution of Diethyl (2-chlorothiazol-5-yl)methylphosphonate in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration is <1% in the assay well.

    • Positive Control: A known AChE inhibitor, such as Paraoxon.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of Assay Buffer.

    • Add 20 µL of the test compound dilution or control (DMSO for negative control, Paraoxon for positive control).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution to each well.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC50 value.

Target Engagement Assay 2: nAChR Binding and Activation

Rationale: This requires a two-pronged approach. A binding assay confirms physical interaction with the receptor, while a functional assay confirms the nature of that interaction (agonist, antagonist, or modulator).

Protocol 1: Radioligand Binding Assay

  • Preparation:

    • Membrane Source: Prepare membranes from an insect cell line (e.g., Sf9) expressing the target nAChR, or from insect head homogenates.

    • Radioligand: Use a high-affinity nAChR ligand, such as [³H]-epibatidine or [³H]-imidacloprid.

    • Test Compound: Prepare a serial dilution of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

    • Non-specific Binding Control: A high concentration of a non-labeled nAChR agonist (e.g., 1 mM nicotine).

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibition constant).

Protocol 2: Functional Assay (Fluorescence-Based Calcium Influx)

  • Preparation:

    • Cell Line: Use a stable cell line (e.g., SH-SY5Y or a custom insect cell line) engineered to express the insect nAChR of interest.

    • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Procedure:

    • Plate the dye-loaded cells in a 96- or 384-well plate.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Add varying concentrations of the test compound and monitor the change in fluorescence over time. An agonist will cause an increase in intracellular calcium, leading to increased fluorescence.

    • Positive Control: Use a known nAChR agonist like imidacloprid.

  • Analysis:

    • Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response) and the Emax (maximal effect).

Data Interpretation and Mechanistic Confirmation

The dual-action hypothesis would be strongly supported by observing potent activity in both the AChE and nAChR assays.

Table 1: Hypothetical Quantitative Data Summary

Assay TypeTargetParameterHypothetical ValueInterpretation
Biochemical AssayAcetylcholinesterase (AChE)IC5050 nMPotent inhibition of the enzyme, consistent with an organophosphate mechanism.
Binding AssayNicotinic ACh Receptor (nAChR)Ki120 nMStrong binding affinity for the receptor, consistent with a neonicotinoid-like interaction.
Functional AssayNicotinic ACh Receptor (nAChR)EC50250 nMAgonistic activity at the receptor, confirming a functional neonicotinoid-like effect.
Cellular AssayInsect Neuron Electrophysiology-Depolarization & FiringConfirms compound causes neuronal hyperexcitability at the cellular level.
Organismal AssayAphid (Aphis gossypii)LC50 (48h)5 ppmHigh toxicity to a target pest, validating in vitro and cellular findings.

A result where the compound shows high potency (low nM IC50/EC50) in both sets of assays would provide compelling evidence for a dual-target mechanism of action. This dual action could lead to a more rapid onset of paralysis and a lower likelihood of resistance development compared to single-target insecticides.

Conclusion

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a rationally designed molecule that incorporates the key toxophores of two highly successful classes of insecticides. The evidence derived from its chemical structure strongly supports a dual-action hypothesis involving both the inhibition of acetylcholinesterase and the agonistic modulation of nicotinic acetylcholine receptors. This combined assault on the insect cholinergic nervous system represents a promising strategy for developing potent and effective next-generation crop protection agents. The experimental framework detailed in this guide provides a clear and robust pathway for the definitive elucidation of its mechanism, moving from in vitro target validation to whole-organism efficacy.

References

  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. (No Date). National Institutes of Health. [Link]

  • Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans. (No Date). Britannica. [Link]

  • Neonicotinoid Poisoning and Management - PMC - PubMed Central - NIH. (No Date). National Institutes of Health. [Link]

  • Mechanism of Action of Organophosphorus and Carbamate Insecticides. (No Date). Scite. [Link]

  • About Neonicotinoids. (2022, November 10). Pesticide Action Network UK. [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. [Link]

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023, October 18). Biomolecules, 13(10), 1533. [Link]

  • Structure and mode of action of organophosphate pesticides: A computational study. (2025, August 7). Journal of Molecular Structure, 1327, 139634. [Link]

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Exploratory

The Ascendant Phosphonate: A Technical Guide to the Synthesis, Activity, and Unseen Potential of Thiazole Phosphonates

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The thiazole nucleus, a heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The thiazole nucleus, a heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and agrochemistry, forming the backbone of numerous therapeutic agents and pesticides.[1][2][3] Its inherent biological activity is significantly amplified when functionalized with a phosphonate group, a bioisostere of the phosphate moiety. This strategic combination gives rise to thiazole phosphonates, a class of compounds with remarkable and diverse biological activities, including potent insecticidal, herbicidal, and antiviral properties.[4][5][6] This in-depth guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of thiazole phosphonates, offering researchers and drug development professionals a critical resource for harnessing the full potential of these promising molecules.

I. The Strategic Synthesis of Thiazole Phosphonates: Building the Bioactive Core

The synthetic pathways to thiazole phosphonates are diverse, allowing for the introduction of a wide array of substituents to fine-tune their biological activity. The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring and the nature of the phosphonate ester.

Constructing the Thiazole Ring: The Hantzsch Synthesis and its Progeny

The Hantzsch thiazole synthesis remains a foundational method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[7] This versatile reaction allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring.

Introducing the Phosphonate Moiety: Key Synthetic Strategies

The introduction of the phosphonate group onto the thiazole scaffold is a critical step in the synthesis of these bioactive molecules. Several key reactions are employed to achieve this transformation.

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds.[8] In the context of thiazole phosphonates, this reaction typically involves the treatment of a halomethylthiazole derivative with a trialkyl phosphite.

Experimental Protocol: Synthesis of Dialkyl 2-(Thiazol-2-yl)methylphosphonate via Michaelis-Arbuzov Reaction

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-(chloromethyl)thiazole (1.0 eq) in anhydrous toluene.

  • Reaction Initiation: Add triethyl phosphite (1.1 eq) to the solution at room temperature under a nitrogen atmosphere.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure dialkyl 2-(thiazol-2-yl)methylphosphonate.


Halomethylthiazole [label="2-(Chloromethyl)thiazole"]; Trialkylphosphite [label="Triethyl phosphite"]; Intermediate [label="Quasi-phosphonium salt", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Dialkyl 2-(thiazol-2-yl)methylphosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ethyl chloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Halomethylthiazole -> Intermediate [label="+"]; Trialkylphosphite -> Intermediate; Intermediate -> Product [label="Heat"]; Intermediate -> Byproduct [label="Rearrangement"]; }

Michaelis-Arbuzov reaction workflow.

The Pudovik and Kabachnik-Fields reactions are powerful methods for the synthesis of α-aminophosphonates, a subclass of thiazole phosphonates with significant herbicidal and medicinal potential.[6][9] The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an imine, while the Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite.[9][10]

Experimental Protocol: Synthesis of Diethyl (Thiazol-2-ylamino)(phenyl)methylphosphonate via Kabachnik-Fields Reaction

  • Reactant Mixture: In a round-bottom flask, combine 2-aminothiazole (1.0 eq), benzaldehyde (1.0 eq), and diethyl phosphite (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a Lewis acid, such as magnesium perchlorate, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure α-aminophosphonate.


Aldehyde [label="Benzaldehyde"]; Amine [label="2-Aminothiazole"]; Phosphite [label="Diethyl phosphite"]; Imine [label="Iminium intermediate", shape=ellipse, fillcolor="#FBBC05"]; Product [label="α-Aminophosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aldehyde -> Imine; Amine -> Imine [label="+"]; Imine -> Product; Phosphite -> Product [label="+ Catalyst"]; }

Kabachnik-Fields reaction workflow.

II. Unraveling the Biological Tapestry: Applications and Mechanisms of Action

The incorporation of the phosphonate group imparts unique biological properties to the thiazole scaffold, leading to a broad spectrum of applications.

Insecticidal Activity: Disrupting the Nervous System

Organophosphorus compounds, including thiazole phosphonates, are potent insecticides primarily due to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[11] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[11][12] The thiazole moiety can enhance the binding of the phosphonate to the active site of AChE, increasing its inhibitory potency.

Insecticidal Bioassay: A Protocol for Efficacy Screening

A common method to evaluate the insecticidal activity of thiazole phosphonates is the topical application bioassay.[13][14]

  • Test Organism: Select a relevant insect species (e.g., houseflies, Musca domestica).

  • Compound Preparation: Prepare serial dilutions of the thiazole phosphonate compound in a suitable solvent like acetone.

  • Application: Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a microsyringe. A control group should be treated with the solvent alone.

  • Observation: House the treated insects in ventilated containers with access to food and water.

  • Data Collection: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Analysis: Calculate the median lethal dose (LD50), the dose required to kill 50% of the test population, using probit analysis.

Herbicidal Activity: Targeting Essential Amino Acid Synthesis

Certain α-aminophosphonates containing a thiazole ring have demonstrated significant herbicidal activity.[4][15] Their primary mode of action is the inhibition of enzymes involved in the biosynthesis of essential amino acids in plants.[1][16] For example, some phosphonates are known to inhibit 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids.[17] Inhibition of this pathway leads to a deficiency in essential amino acids, ultimately causing plant death.

Herbicidal Screening: A Rapid Leaf Disk Bioassay

A high-throughput bioassay using leaf disks can be employed for the rapid screening of the herbicidal potential of thiazole phosphonates.[15][18]

  • Plant Material: Use leaf disks from a susceptible plant species (e.g., tomato, Solanum lycopersicum).

  • Compound Application: Apply a small droplet of the test compound solution at various concentrations to the center of each leaf disk placed in a 96-well plate.

  • Incubation: Incubate the treated leaf disks under controlled light and temperature conditions.

  • Assessment: Monitor the health of the leaf tissue by measuring chlorophyll fluorescence (Fv/Fm), a reliable indicator of photosynthetic efficiency and plant stress.[15]

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by calculating the concentration of the compound that causes a 50% reduction in the Fv/Fm value.

Antiviral Activity: Mimicking Nucleotides to Halt Replication

The structural similarity of phosphonates to phosphates makes them excellent candidates for the development of antiviral agents.[19] Thiazole-containing nucleoside phosphonate analogues can act as mimics of natural nucleotides.[20][21] Once inside a virus-infected cell, these analogues can be phosphorylated to their active diphosphate form. This active form can then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral DNA polymerase. The incorporation of the thiazole phosphonate analogue leads to chain termination, thus halting viral replication.[20]

Antiviral Assay: Quantifying Inhibition of Viral Replication

A common method to assess the antiviral activity of thiazole phosphonates is the cytopathic effect (CPE) inhibition assay.[22][23]

  • Cell Culture: Seed host cells susceptible to the target virus in a 96-well plate and allow them to form a monolayer.

  • Compound and Virus Addition: Treat the cells with serial dilutions of the thiazole phosphonate compound, followed by infection with a known titer of the virus. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates at the optimal temperature for viral replication.

  • CPE Observation: After a few days, visually inspect the cell monolayers under a microscope for the presence of a cytopathic effect (e.g., cell rounding, detachment).

  • Quantification: Quantify the cell viability using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

III. Structure-Activity Relationships: Designing for Potency and Specificity

The biological activity of thiazole phosphonates is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

Molecular modeling studies have shown that the nature and position of substituents on the thiazole ring, as well as the type of ester groups on the phosphonate moiety, significantly influence the binding affinity of these compounds to their biological targets.[24][25] For instance, in the case of enzyme inhibitors, hydrophobic and electronic properties of the substituents can play a key role in the interaction with the active site.[25] The phosphonate group itself is often essential for binding to the target, mimicking the phosphate group of the natural substrate.[24]

IV. Quantitative Data Summary

The following table summarizes representative biological activity data for selected thiazole phosphonate derivatives from the literature.

Compound ClassTarget Organism/EnzymeBiological ActivityIC50/EC50/LD50Reference(s)
α-Amino PhosphonatesBrassica campestrisHerbicidalModerate activity at 100 mg/L[4][15]
Thiazole PhosphonatesFructose-1,6-bisphosphataseEnzyme InhibitionVaries with structure[24][25]
Thiazolylhydrazone DerivativesAcetylcholinesteraseEnzyme Inhibition0.028 µM (for most active)[20]
N-Pyridylpyrazole Thiazole DerivativesPlutella xylostellaInsecticidalLC50 of 5.32 mg/L[26]
Phosphorylated 1,2,3-Triazolyl Nucleoside AnaloguesInfluenza A (H1N1)AntiviralIC50 of 17.9 µM[27]

V. Future Directions and Conclusion

Thiazole phosphonates represent a versatile and potent class of bioactive compounds with significant potential in agriculture and medicine. Their diverse biological activities, coupled with the tunability of their chemical structures, make them attractive candidates for the development of novel insecticides, herbicides, and antiviral drugs.

Future research in this area should focus on:

  • Exploring Novel Synthetic Methodologies: Developing more efficient and environmentally friendly synthetic routes to access a wider range of thiazole phosphonate derivatives.

  • Elucidating Mechanisms of Action: Conducting in-depth studies to fully understand the molecular mechanisms by which these compounds exert their biological effects.

  • Optimizing Structure-Activity Relationships: Utilizing computational modeling and medicinal chemistry approaches to design and synthesize next-generation thiazole phosphonates with enhanced potency, selectivity, and safety profiles.

VI. References

  • Synthesis and Herbicidal Activity of α-Amino Phosphonate Derivatives Containing Thiazole and Pyrazole Moieties. Taylor & Francis Online. [Link]

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  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]

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  • Herbicide Mode of Action. [Link]

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  • Bisphosphonates pathway. PMC. [Link]

  • Detection of organophosphate resistance in house flies population (Musca domestica L.) by laboratory bioassay method. The Pharma Innovation. [Link]

  • Thiazole, pyrimidine and phosphonic acid derivatives as antiviral drugs. ResearchGate. [Link]

  • Drugs containing a phosphonate group and their biological target. ResearchGate. [Link]

  • The Eight Modes of Action | Herbicide Classification. Plant and Soil Sciences eLibrary. [Link]

  • Herbicides: How they Work and the Symptoms They Cause. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. [Link]

  • Anti-viral activity of thiazole derivatives: an updated patent review. PubMed. [Link]

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  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. [Link]

  • Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. PubMed. [Link]

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  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

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  • Bioassays for Monitoring Insecticide Resistance. PMC. [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC. [Link]

  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. PMC. [Link]

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  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed. [Link]

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Foundational

The Architecture of Discovery: A Technical Guide to Novel Thiazole-Based Compounds

Abstract The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and biol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and biologically active natural products underscores its significance as a privileged scaffold.[1][2][3][4][5] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the discovery of novel thiazole-based compounds. Moving beyond a mere recitation of protocols, this guide delves into the strategic rationale behind experimental choices, from the selection of synthetic pathways to the nuances of biological evaluation and computational modeling. We will navigate the classical and contemporary methods of thiazole synthesis, dissect the intricacies of structural characterization, and illuminate the diverse pharmacological landscapes these compounds inhabit. This document aims to serve as a practical and intellectually stimulating resource, empowering researchers to rationally design, synthesize, and validate the next generation of thiazole-based therapeutics.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring's enduring appeal in drug discovery stems from its unique physicochemical properties. Its aromatic nature, coupled with the presence of heteroatoms, allows for a diverse array of intermolecular interactions, including hydrogen bonding, and metal coordination.[6] This versatility enables thiazole-containing molecules to bind to a wide range of biological targets with high affinity and selectivity.[7] Furthermore, the thiazole nucleus is a key component of numerous FDA-approved drugs, demonstrating its favorable pharmacokinetic and toxicological profiles.[3][7][8] These include anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[9][10]

The strategic importance of the thiazole scaffold is also evident in its presence in various natural products with potent biological activities, such as Thiamine (Vitamin B1).[1][11] This natural precedent further validates the thiazole ring as a biocompatible and effective pharmacophore. The exploration of novel thiazole derivatives continues to be a vibrant area of research, with the potential to address unmet medical needs across a spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[9][12][13]

Synthetic Strategies: From Classic Reactions to Green Innovations

The construction of the thiazole ring is a well-established field in organic synthesis, with a rich history of named reactions and a continuous drive towards more efficient and sustainable methodologies. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scale of synthesis, and available starting materials.

The Cornerstone: Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis remains one of the most widely employed methods for the preparation of thiazoles.[14] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[10][14]

Causality Behind the Choice: The Hantzsch synthesis is often the go-to method due to its reliability, high yields, and the ready availability of a wide range of starting materials, allowing for the creation of diverse libraries of thiazole derivatives.[10]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [10]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

    • Remove the reaction from heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the filter cake with water.

    • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis provides a complementary approach, yielding 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[1][15][16]

Causality Behind the Choice: This method is particularly valuable for accessing the 5-amino substitution pattern, which can be challenging to achieve through other routes. The mild reaction conditions are also a significant advantage.[1][16]

Experimental Protocol: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative [1]

  • Materials:

    • α-Aminonitrile (1.0 equiv)

    • Carbon disulfide (1.2 equiv)

    • Pyridine (as catalyst)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve the α-aminonitrile in ethanol in a round-bottom flask.

    • Add pyridine to the solution.

    • Slowly add carbon disulfide to the reaction mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aminothiazole.

Modern Synthetic Innovations: Enhancing Efficiency and Sustainability

In recent years, there has been a significant push towards developing greener and more efficient methods for thiazole synthesis. Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction rates, improve yields, and reduce energy consumption.[3][8][9][12][13][17][18][19][20]

Causality Behind the Choice: Microwave and ultrasound irradiation offer rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times (from hours to minutes) and cleaner reaction profiles with fewer byproducts.[9][17][18] These techniques are particularly advantageous for high-throughput synthesis and library generation.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazoles [9]

  • Materials:

    • Substituted α-bromoketone (1 mmol)

    • Substituted thiourea (1.1 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a 10 mL microwave reactor vial, combine the α-bromoketone and thiourea in ethanol.

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.

    • Monitor the reaction progress using TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_hantzsch Hantzsch Synthesis cluster_cook_heilbron Cook-Heilbron Synthesis cluster_modern Modern Methods alpha_haloketone α-Haloketone hantzsch_thiazole Thiazole Derivative alpha_haloketone->hantzsch_thiazole Condensation thioamide Thioamide thioamide->hantzsch_thiazole alpha_aminonitrile α-Aminonitrile cook_thiazole 5-Aminothiazole alpha_aminonitrile->cook_thiazole Cyclization cs2 CS2 / Dithioacid cs2->cook_thiazole starting_materials Starting Materials modern_thiazole Thiazole Derivative starting_materials->modern_thiazole Microwave / Ultrasound Biological_Evaluation cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies compound_library Library of Thiazole Compounds anticancer_assay Anticancer Assays (e.g., MTT) compound_library->anticancer_assay antimicrobial_assay Antimicrobial Assays (e.g., Disk Diffusion) compound_library->antimicrobial_assay hit_identification Hit Identification anticancer_assay->hit_identification antimicrobial_assay->hit_identification promising_hits Promising Hits hit_identification->promising_hits Lead Optimization animal_models Animal Models of Disease promising_hits->animal_models efficacy_toxicity Efficacy and Toxicity Evaluation animal_models->efficacy_toxicity lead_compound Lead Compound efficacy_toxicity->lead_compound

Caption: Workflow for the biological evaluation of thiazole compounds.

Computational Approaches in Thiazole Drug Discovery

Computational methods, particularly molecular docking, have become an integral part of modern drug discovery. [21]These in silico techniques allow for the prediction of binding affinities and modes of interaction between a ligand (thiazole derivative) and a biological target (e.g., an enzyme or receptor). [20][22][23][24] Causality Behind the Choice: Molecular docking can be used to prioritize compounds for synthesis and biological testing, thereby saving time and resources. It also provides valuable insights into the structure-activity relationship (SAR), guiding the rational design of more potent and selective inhibitors. [21]

Protocol: General Molecular Docking Workflow [21][23]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate the 3D structure of the thiazole derivative.

    • Minimize the energy of the ligand and assign charges.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Run the docking algorithm to predict the binding poses and scores of the ligand in the active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Use the docking scores to rank and prioritize compounds for further investigation.

Visualization of Molecular Docking

Molecular_Docking target_protein Target Protein (e.g., Enzyme, Receptor) docking_simulation Molecular Docking Simulation target_protein->docking_simulation thiazole_ligand Thiazole Derivative (Ligand) thiazole_ligand->docking_simulation binding_prediction Prediction of Binding Affinity and Pose docking_simulation->binding_prediction sar_guidance Structure-Activity Relationship (SAR) Guidance binding_prediction->sar_guidance

Caption: The role of molecular docking in thiazole drug discovery.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. This guide has provided a comprehensive overview of the key stages in the discovery of novel thiazole-based compounds, from their synthesis and characterization to their biological evaluation and computational analysis. The integration of classical synthetic wisdom with modern, sustainable technologies is accelerating the pace of discovery. Furthermore, the synergy between experimental screening and in silico modeling is enabling a more rational and efficient approach to drug design.

The future of thiazole-based drug discovery lies in the exploration of novel chemical space, the identification of new biological targets, and the development of innovative drug delivery systems. As our understanding of disease mechanisms deepens, the versatility of the thiazole nucleus will undoubtedly be harnessed to create the next generation of life-saving medicines.

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Exploratory

A Senior Application Scientist's Guide to the Preliminary Screening of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Introduction: Deconstructing the Candidate The molecule at the heart of this guide, Diethyl (2-chlorothiazol-5-yl)methylphosphonate, presents a compelling structural architecture for drug discovery. Its design marries tw...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Candidate

The molecule at the heart of this guide, Diethyl (2-chlorothiazol-5-yl)methylphosphonate, presents a compelling structural architecture for drug discovery. Its design marries two moieties of significant pharmacological interest: a thiazole ring and a diethylphosphonate group.

The thiazole ring is a heterocyclic scaffold found in numerous approved drugs and clinical candidates, prized for its diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Thiazole derivatives are known to interact with a variety of biological targets, from inhibiting key signaling pathways like PI3K/Akt/mTOR to disrupting tubulin assembly.[3][4]

The phosphonate group (–P(O)(OR)₂) serves as a stable bioisostere of the natural phosphate moiety (–P(O)(OH)₂).[5][6] This substitution of a P-C bond for a more labile P-O bond imparts metabolic stability.[7] Phosphonates are renowned for their ability to act as transition-state inhibitors of enzymes that process phosphate substrates, a mechanism central to their use as antiviral and anticancer agents.[6][7] The diethyl ester form of the phosphonate acts as a prodrug, masking the negative charge of the phosphonic acid to improve cell permeability; intracellular esterases are expected to cleave the ethyl groups to release the active, charged species.[8][9]

Given this structural rationale, a preliminary screening cascade for Diethyl (2-chlorothiazol-5-yl)methylphosphonate must be designed to cast a wide yet strategic net. The objective is not exhaustive characterization but rather to efficiently answer a critical question: Does this compound possess sufficient biological activity and a promising enough early-stage profile to warrant the commitment of further resources? This guide outlines a logical, multi-tiered approach to generate that decision-making data package.

Part 1: Foundational Physicochemical & Cytotoxicity Profiling

Before assessing specific therapeutic activities, we must establish the compound's basic characteristics and its general effect on cell viability. This foundational stage acts as a critical filter.

Physicochemical Properties

Understanding fundamental properties like solubility and lipophilicity is crucial, as they dictate how the compound will behave in aqueous assay buffers and its potential for membrane permeability.[10] These are non-negotiable prerequisites for meaningful biological data.

Table 1: Physicochemical Properties of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

PropertyValueMethodRationale
Molecular Weight269.69 g/mol CalculationConfirms identity and is used for concentration calculations.[11]
Aqueous SolubilityTo be determinedKinetic Solubility AssayPoor solubility can lead to false negatives in biological assays.[10]
Lipophilicity (LogD at pH 7.4)To be determinedChromatographic LogDPredicts membrane permeability and potential for non-specific binding.[10]
Chemical Purity>95%HPLC-UV/MSEnsures observed activity is from the target compound, not impurities.
In Vitro Cytotoxicity Screening

The initial biological assessment aims to determine the compound's potency and selectivity against a panel of human cancer cell lines versus a non-cancerous cell line.[12][13] This dual assessment is critical; a compound that kills all cells indiscriminately is a general toxin, not a drug candidate.[14] The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[15]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [15]

  • Cell Culture & Seeding: Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney) are cultured in appropriate media. Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: A stock solution of Diethyl (2-chlorothiazol-5-yl)methylphosphonate is prepared in DMSO. A series of dilutions is made in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The old medium is removed from the cells, and 100 µL of the compound-containing medium is added to each well. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: Plates are incubated for 48-72 hours.

  • Cell Fixation: The supernatant is discarded, and cells are fixed by gently adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. The plates are incubated at 4°C for 1 hour.

  • Staining: Plates are washed five times with slow-running tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

  • Washing & Solubilization: Unbound dye is removed by washing four times with 1% acetic acid. Plates are air-dried completely. The bound stain is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Data Acquisition: The absorbance is read on a microplate reader at 510 nm.

  • Analysis: The percentage of cell growth inhibition is calculated. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Hypothetical Cytotoxicity Screening Results (IC₅₀ Values in µM)

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma5.2
HCT116Colon Carcinoma8.1
MCF-7Breast Adenocarcinoma12.5
HEK293Non-cancerous Kidney>100

Part 2: Screening for Potential Therapeutic Applications

With a baseline understanding of the compound's cytotoxicity, the next phase investigates its potential in specific therapeutic areas suggested by its chemical structure.

Antimicrobial Activity Screening

The thiazole moiety is a well-known feature in antimicrobial agents.[16] Therefore, assessing the compound's ability to inhibit the growth of clinically relevant bacteria and fungi is a logical next step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17][18]

Experimental Protocol: Broth Microdilution for MIC Determination [18]

  • Microorganism Preparation: Strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) are cultured to the mid-logarithmic phase. The cultures are diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Compound Dilution: The test compound is serially diluted two-fold across a 96-well plate using the broth medium. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: The standardized microbial suspension is added to each well of the plate.

  • Controls: A positive control well (microbes, no compound) and a negative control well (broth, no microbes) are included on each plate.

  • Incubation: Plates are incubated at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Table 3: Hypothetical Antimicrobial Screening Results (MIC Values in µg/mL)

Microbial StrainGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusGram-positive16
Escherichia coliGram-negative>128
Candida albicansFungal (Yeast)64
Preliminary Enzyme Inhibition Assays

The phosphonate group strongly suggests that the compound may act as an enzyme inhibitor.[5][7] A logical starting point is to screen against kinases, as they are frequently implicated in cancer and inflammatory pathways and are known targets of thiazole-containing molecules.[3][4] An initial screen against a representative kinase (e.g., a member of the PI3K family) can provide valuable mechanistic clues.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

  • Assay Principle: A common format measures the depletion of ATP, which is consumed during the phosphorylation reaction, using a luminescence-based assay (e.g., Kinase-Glo®).

  • Reaction Setup: In a 384-well plate, the test compound is serially diluted. The kinase (e.g., recombinant human PI3Kα), its substrate (e.g., PIP2), and a defined concentration of ATP are added in a kinase assay buffer.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: The ATP detection reagent is added, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Analysis: A decrease in kinase activity results in less ATP consumption and a higher luminescent signal. The IC₅₀ value is calculated from the dose-response curve.

Part 3: Early Assessment of Drug-Like Properties (In Vitro ADME)

A potent compound is of little value if it cannot reach its target in the body. Early in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are essential to de-risk a candidate and ensure it has a reasonable chance of success in vivo.[19][20]

Metabolic Stability

The first critical ADME question is whether the compound is rapidly broken down by metabolic enzymes, primarily in the liver.[10] The liver microsomal stability assay provides a rapid and cost-effective answer.[21]

Experimental Protocol: Liver Microsomal Stability Assay [21]

  • Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with pooled human liver microsomes and the essential cofactor NADPH (which initiates the metabolic reactions) at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

Table 4: Hypothetical Early ADME Profiling Results

AssayParameterResultInterpretation
Metabolic Stabilityt½ (min) in HLM45Moderate stability; not rapidly metabolized.
Intrinsic Clearance (µL/min/mg)15.4Low to moderate clearance predicted.
Plasma Protein Binding% Bound92%High binding, which may reduce free drug concentration.

Visualizations: Workflows and Potential Mechanisms

Visualizing the screening process and potential biological pathways provides clarity and context to the experimental strategy.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Therapeutic & Mechanistic Screening cluster_2 Phase 3: Early ADME Profiling cluster_3 Decision Gate Compound Diethyl (2-chlorothiazol-5-yl) methylphosphonate PhysChem Physicochemical Characterization Compound->PhysChem Purity, Solubility Cytotox In Vitro Cytotoxicity (IC50 vs. Cell Panel) PhysChem->Cytotox Proceed if soluble and pure Antimicrobial Antimicrobial Screening (MIC Determination) Cytotox->Antimicrobial If selective cytotoxicity observed Enzyme Enzyme Inhibition (e.g., Kinase IC50) Cytotox->Enzyme If selective cytotoxicity observed ADME Metabolic Stability (t½ in Microsomes) Cytotox->ADME If selective cytotoxicity observed Decision Go / No-Go Decision for Lead Optimization Antimicrobial->Decision Enzyme->Decision ADME->Decision

Caption: High-level workflow for the preliminary screening cascade.

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiazole-Phosphonate Compound Inhibitor->PI3K Inhibits Inhibitor->Akt Potential Inhibition

Caption: Potential mechanism of action via the PI3K/Akt pathway.[3][4]

Conclusion and Path Forward

The preliminary screening cascade outlined in this guide provides a robust framework for making an early, data-driven decision on the future of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. The hypothetical data presented—selective cytotoxicity against cancer cells, moderate antimicrobial activity, and acceptable metabolic stability—would constitute a "Go" signal.

Such a result would justify progression to the next stage: lead optimization. This would involve synthesizing analogs to improve potency and selectivity (Structure-Activity Relationship studies), conducting broader profiling against more microbial strains or a kinase panel, and performing more comprehensive ADME assays (e.g., Caco-2 permeability, CYP450 inhibition).[21][22] This structured, iterative process is the cornerstone of modern drug discovery, ensuring that resources are focused on compounds with the highest probability of becoming successful therapeutic agents.

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  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). National Center for Biotechnology Information.
  • MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. (2026). Capot Chemical.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Diethyl (2-chlorothiazol-5-yl)methylphosphonate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Tool for Heterocyclic Scaffolding The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Tool for Heterocyclic Scaffolding

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with a strong preference for the (E)-alkene isomer.[1][2] This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate carbanions, offering significant advantages over the classical Wittig reaction.[1][3] Notably, the phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, and the resulting water-soluble phosphate byproduct simplifies product purification.[1][4][2][3]

This guide focuses on a specialized application of the HWE reaction utilizing Diethyl (2-chlorothiazol-5-yl)methylphosphonate . The 2-chlorothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[5][6][7][8] Its presence offers a versatile handle for further chemical modification, making this particular HWE reagent a valuable tool for drug discovery and development. By coupling this phosphonate with various aldehydes, researchers can readily introduce the 2-chlorothiazole unit into diverse molecular architectures, paving the way for the synthesis of novel therapeutic candidates.

Mechanistic Insights: The Path to Olefin Formation

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway, which is key to understanding and optimizing reaction conditions.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base. This step is facile due to the electron-withdrawing nature of the adjacent phosphonate and thiazole groups, leading to the formation of a resonance-stabilized phosphonate carbanion.[1]

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a transient betaine intermediate.[1]

  • Oxaphosphetane Formation: The betaine intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the desired alkene and a water-soluble dialkyl phosphate byproduct. The thermodynamic stability of the final products drives this elimination step. The preferential formation of the (E)-alkene is a result of the stereochemical course of the reaction, where the bulkier substituents on the aldehyde and the phosphonate ylide prefer to be in a trans orientation in the transition state leading to the oxaphosphetane.[1][2][9]

HWE_Mechanism Phosphonate Diethyl (2-chlorothiazol-5-yl)methylphosphonate Carbanion Phosphonate Carbanion (Resonance Stabilized) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization E_Alkene (E)-Alkene Product Oxaphosphetane->E_Alkene Elimination Byproduct Diethyl Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: Synthesis of (E)-1-(2-Chlorothiazol-5-yl)-2-phenylethene

This protocol provides a detailed procedure for the Horner-Wadsworth-Emmons reaction between Diethyl (2-chlorothiazol-5-yl)methylphosphonate and benzaldehyde as a model system.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Diethyl (2-chlorothiazol-5-yl)methylphosphonate903130-74-5269.691.0 equiv (e.g., 1 mmol, 269.7 mg)
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.1 equiv
Benzaldehyde100-52-7106.121.0 equiv
Anhydrous Tetrahydrofuran (THF)109-99-972.11~10 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49As needed
Ethyl Acetate (EtOAc)141-78-688.11As needed
Brine (Saturated Aqueous NaCl)7647-14-558.44As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed
Step-by-Step Procedure

HWE_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry glassware and establish inert atmosphere (N₂ or Ar) B 2. Prepare NaH suspension in THF A->B C 3. Add phosphonate solution dropwise to NaH suspension at 0 °C B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add aldehyde dropwise at 0 °C D->E F 6. Warm to room temperature and stir for 2-4 hours (monitor by TLC) E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with EtOAc G->H I 9. Wash organic layer with brine H->I J 10. Dry over Na₂SO₄ and concentrate I->J K 11. Purify by flash column chromatography J->K

Caption: Experimental workflow for the HWE reaction.

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equiv) as a 60% dispersion in mineral oil.

    • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

    • Add anhydrous THF (~5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • In a separate flame-dried flask, dissolve Diethyl (2-chlorothiazol-5-yl)methylphosphonate (1.0 equiv) in anhydrous THF (~5 mL).

    • Slowly add the phosphonate solution to the stirred sodium hydride suspension at 0 °C. Effervescence (hydrogen gas evolution) should be observed.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.

  • Reaction with the Aldehyde:

    • To the cooled carbanion solution, add a solution of benzaldehyde (1.0 equiv) in anhydrous THF (~2 mL) dropwise over 5-10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[9]

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[9]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-1-(2-chlorothiazol-5-yl)-2-phenylethene.

Key Considerations and Optimization

Choice of Base and Solvent:

  • Strong Bases: Sodium hydride (NaH) in an aprotic polar solvent like THF or DME is a common and effective choice for deprotonating the phosphonate.[4] Other strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can also be employed.

  • Milder Conditions for Sensitive Substrates: For base-sensitive substrates, milder conditions have been developed. The Masamune-Roush conditions, which utilize lithium chloride and a weaker base like DBU or triethylamine, are particularly useful.[1][4][10][11]

  • Solvent: Anhydrous aprotic solvents are crucial to prevent quenching of the phosphonate carbanion. THF is a widely used and effective solvent.

Stereoselectivity:

  • The HWE reaction generally favors the formation of the (E)-alkene.[1][4][2]

  • To enhance (E)-selectivity, the reaction can be run at higher temperatures (e.g., room temperature or slightly elevated) to allow for equilibration of the intermediates.[1][11]

  • For the synthesis of (Z)-alkenes, modified phosphonates, such as those developed by Still and Gennari (using bis(2,2,2-trifluoroethyl)phosphonates), are typically required.[3][9][12]

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or No Reaction Incomplete deprotonation of the phosphonate.Ensure the use of a sufficiently strong and fresh base. Ensure all reagents and solvents are anhydrous.
Low reactivity of the aldehyde or ketone.Increase the reaction temperature or use a more reactive phosphonate.
Low Yield Side reactions or product decomposition.For base-sensitive substrates, consider using milder reaction conditions (e.g., Masamune-Roush).[1][4]
Inefficient workup or purification.Ensure complete extraction of the product and optimize the chromatography conditions.
Poor Stereoselectivity Non-optimal reaction conditions.Adjust the reaction temperature. For higher (E)-selectivity, allow the reaction to proceed at room temperature.[1][11]
Steric hindrance in the substrate.The stereochemical outcome can be influenced by the steric bulk of the aldehyde and phosphonate.

Conclusion

The Horner-Wadsworth-Emmons reaction with Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a powerful and versatile method for the synthesis of vinyl-substituted 2-chlorothiazoles. These products serve as valuable intermediates in the development of new therapeutic agents. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently and stereoselectively synthesize a wide range of target molecules. The protocols and insights provided in this guide are intended to facilitate the successful application of this important synthetic transformation in a research and drug discovery setting.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - NIH. Available at: [Link]

  • [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed. Available at: [Link]

  • The Indispensable Role of Thiazole Derivatives in Modern Drug Development. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Available at: [Link]

  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION - CDN. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]

  • Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones - PubMed. Available at: [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. Available at: [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates - ResearchGate. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. Available at: [Link]

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  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic Application of Diethyl (2-chlorothiazol-5-yl)methylphosphonate in Medicinal and Agrochemical Chemistry

Abstract This document provides comprehensive application notes and detailed experimental protocols for the utilization of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, a pivotal intermediate in contemporary medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed experimental protocols for the utilization of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, a pivotal intermediate in contemporary medicinal and agrochemical synthesis. Primarily recognized for its role in the construction of neonicotinoid insecticides, this guide will delve into the mechanistic underpinnings of its reactivity, particularly in the Horner-Wadsworth-Emmons (HWE) reaction. We will provide a field-proven, step-by-step protocol for the synthesis of a key precursor for the insecticide Clothianidin, complete with causality-driven explanations for experimental choices, safety protocols, and analytical characterization methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile phosphonate reagent for the stereoselective synthesis of complex heterocyclic molecules.

Introduction: The Strategic Importance of the 2-Chlorothiazole Moiety

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a specialized organophosphorus reagent whose value lies in its unique structure: a reactive phosphonate group tethered to a 2-chlorothiazole heterocycle. This combination makes it an indispensable building block for introducing the (2-chlorothiazol-5-yl)methyl group into target molecules.

The 2-chlorothiazole ring is a critical pharmacophore in the highly successful class of neonicotinoid insecticides.[1][2] These agents act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[3] The specific electronic and steric properties of the 2-chlorothiazole moiety are crucial for selective and high-affinity binding to insect nAChRs, while exhibiting comparatively low toxicity to mammals.[4] Clothianidin, a prominent second-generation neonicotinoid, features this exact heterocyclic system and is synthesized using intermediates derived from Diethyl (2-chlorothiazol-5-yl)methylphosphonate.[5][6]

Beyond agrochemicals, thiazole-containing compounds have shown a wide array of biological activities, including antitumor and antitubercular properties, highlighting the potential for this phosphonate reagent in broader medicinal chemistry discovery programs.[7][8] This guide will focus on its most established and well-documented application: the synthesis of neonicotinoid precursors via the Horner-Wadsworth-Emmons reaction.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any experimental setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 903130-74-5[9][10]
Molecular Formula C₈H₁₃ClNO₃PS[9]
Molecular Weight 269.69 g/mol [9]
Appearance Data not consistently available; likely a liquid.
Purity Typically ≥95%[9][11]
Storage Store at room temperature in a dry, well-ventilated place.[10][12]
SMILES CCOP(=O)(CC1=CN=C(Cl)S1)OCC[9]
Safety and Handling

As with all organophosphorus compounds, Diethyl (2-chlorothiazol-5-yl)methylphosphonate must be handled with appropriate care. While specific toxicological data for this exact compound are not thoroughly investigated, guidelines for similar phosphonates should be followed.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[12] Work should be conducted in a well-ventilated chemical fume hood.[13][14]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[12][15]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12][15]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12][15]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

  • Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Avoid generating dust.[16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[12]

Core Application: The Horner-Wadsworth-Emmons (HWE) Olefination

The primary utility of Diethyl (2-chlorothiazol-5-yl)methylphosphonate in synthesis is as a nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is one of the most reliable methods for forming carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[17][18]

Mechanistic Overview

The HWE reaction involves the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion. This potent nucleophile then attacks an electrophilic carbonyl carbon (of an aldehyde or ketone), leading to an alkene product.[18][19]

Key Advantages of the HWE Reaction:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and reactive than its phosphonium ylide counterpart in the Wittig reaction, allowing it to react efficiently even with hindered ketones.[18]

  • Stereochemical Control: The reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene.[17][19]

  • Simplified Workup: The byproduct is a water-soluble dialkyl phosphate salt, which is easily removed by a simple aqueous extraction, simplifying product purification.[17]

The general mechanism is depicted below.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol: Synthesis of a Vinyl-Thiazole Precursor for Clothianidin

This protocol details the synthesis of (E)-1-(2-chlorothiazol-5-yl)-N-methyl-2-nitroethenamine, a key intermediate that can be further elaborated to form Clothianidin. The core transformation is an HWE reaction between the carbanion of Diethyl (2-chlorothiazol-5-yl)methylphosphonate and a suitable nitro-aldehyde equivalent.

Workflow start Start: Assemble Glassware (Dry, under N2) reagents Charge Reactor: - Diethyl (2-chlorothiazol-5-yl)methylphosphonate - Anhydrous THF start->reagents cool Cool to 0 °C (Ice-water bath) reagents->cool add_base Add Base (e.g., NaH) (Portion-wise, control gas evolution) cool->add_base stir1 Stir at 0 °C for 30 min (Formation of carbanion) add_base->stir1 add_aldehyde Add Aldehyde Equivalent (Dropwise, maintain temp) stir1->add_aldehyde warm Warm to Room Temperature (Stir for 2-4 hours) add_aldehyde->warm monitor Monitor Reaction (TLC or LC-MS) warm->monitor quench Quench Reaction (Saturated NH4Cl solution) monitor->quench Reaction Complete extract Aqueous Workup: - Extract with Ethyl Acetate (3x) - Wash with Brine quench->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Silica Gel Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for the HWE-based synthesis.

Materials and Equipment
  • Reagents:

    • Diethyl (2-chlorothiazol-5-yl)methylphosphonate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • N-(nitromethylene)imidazolidin-2-one or similar aldehyde equivalent (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Septa and nitrogen inlet/outlet (balloon or manifold)

    • Syringes

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates and developing chamber

Step-by-Step Methodology

Step 1: Preparation of the Phosphonate Carbanion

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add Diethyl (2-chlorothiazol-5-yl)methylphosphonate (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling is critical to control the exothermic reaction between the phosphonate and the strong base, preventing side reactions and degradation.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) to the stirred solution in small portions. Effervescence (H₂ gas evolution) will be observed.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the phosphonate, driving the formation of the reactive carbanion. A slight excess ensures complete conversion.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The solution may become clearer or change color, indicating the formation of the phosphonate anion.

Step 2: Olefination Reaction 6. Aldehyde Addition: Prepare a solution of the aldehyde equivalent (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise via syringe to the cold phosphonate carbanion solution.

  • Causality: A slow, dropwise addition maintains a low concentration of the electrophile, minimizing potential side reactions and ensuring controlled formation of the desired adduct.
  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting materials and the appearance of the product spot.

Step 3: Workup and Purification 9. Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This will neutralize any remaining base and protonate the alkoxide intermediate.

  • Causality: NH₄Cl is a mild acid, ideal for quenching reactions with strong bases without causing hydrolysis of sensitive functional groups.
  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water if needed to dissolve all salts. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
  • Washing: Combine the organic extracts and wash them with brine.
  • Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.
  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure vinyl-thiazole product.

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure, showing characteristic peaks for the thiazole ring protons, the newly formed vinyl protons (with a large coupling constant, J ≈ 12-18 Hz, indicative of an E-isomer), and the methyl group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, showing the expected molecular ion peak (M+).

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (NaH exposed to moisture).- Wet solvent or glassware.- Insufficient reaction time or temperature.- Use a fresh bottle of NaH.- Ensure all glassware is oven-dried and solvents are anhydrous.- Allow the reaction to stir longer or gently warm to ~40 °C.
Low Yield - Incomplete deprotonation.- Side reactions (e.g., self-condensation of aldehyde).- Product loss during workup or purification.- Use a slight excess of a stronger base (e.g., n-BuLi at -78 °C).- Add the aldehyde slowly at a low temperature.- Be meticulous during extraction and chromatography.
Formation of (Z)-Isomer - Although unlikely, certain substrates or conditions can favor the Z-isomer.- The HWE reaction strongly favors the E-isomer. If Z is required, consider the Still-Gennari modification using a trifluoroethyl-phosphonate.[19]
Difficult Purification - The phosphate byproduct was not fully removed during workup.- Product co-elutes with impurities.- Ensure thorough aqueous extraction. Multiple washes may be necessary.- Optimize the chromatography eluent system; try different solvent polarities.

Conclusion

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a highly effective and strategic reagent for the introduction of the critical 2-chlorothiazole pharmacophore. Its application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route to vinyl-thiazole intermediates, which are foundational to the synthesis of important agrochemicals like Clothianidin. The protocol and insights provided herein offer a robust framework for researchers to successfully employ this valuable building block in their synthetic endeavors, enabling the development of novel molecules in both medicinal and agricultural chemistry.

References

  • Capot Chemical. (2026). MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. Retrieved from [Link][12]

  • Semantic Scholar. (2004). Advances in the synthesis of neonicotinoids. Retrieved from [Link][2]

  • Valverde-Garcia, D., et al. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PMC - PubMed Central. Retrieved from [Link][3]

  • ResearchGate. (2004). Advances in the Synthesis of Neonicotinoids. Retrieved from [Link][20]

  • PubChem - NIH. (n.d.). Diethyl methylphosphonate. Retrieved from [Link][21]

  • Casida, J. E., & Durkin, K. A. (2017). Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. PMC - NIH. Retrieved from [Link][4]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][19]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link][18]

  • ResearchGate. (2019). Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. Retrieved from [Link][7]

  • Uneme, H. (2011). Chemistry of clothianidin and related compounds. PubMed. Retrieved from [Link][5]

  • Google Patents. (n.d.). Clothianidin synthesis process - CN103242258A. Retrieved from [6]

  • CP Lab Safety. (n.d.). Diethyl-2-chlorothiazole-5-methylphosphonate, min 95%, 1 gram. Retrieved from [Link][11]

  • MDPI. (2012). Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link][8]

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Method

Application Notes and Protocols for Antimicrobial Activity Screening of Thiazole Phosphonates

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of thiazole phosphonates for antimicrobial activity. This document outlines the scien...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of thiazole phosphonates for antimicrobial activity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for evaluating this promising class of compounds.

Introduction: The Rationale for Thiazole Phosphonates as Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the urgent development of novel therapeutic agents.[1][2] Thiazole derivatives have emerged as a significant scaffold in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5][6][7] The thiazole ring is a core component of numerous clinically approved drugs.[3][5] Its amphiphilic nature, possessing both hydrophobic and hydrophilic characteristics, may facilitate its penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death.[4]

Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are resistant to enzymatic and chemical hydrolysis.[8][9] In medicinal chemistry, phosphonates are often employed as bioisosteres of phosphates, enabling them to act as potent inhibitors of enzymes that process phosphate-containing substrates.[8][10] This inhibitory action is a key mechanism for their therapeutic effects. The combination of a thiazole moiety with a phosphonate group in a single molecule presents a compelling strategy for developing new antimicrobial agents with potentially novel mechanisms of action.[11][12]

This guide will detail two primary, widely accepted methods for the preliminary in vitro screening of thiazole phosphonates: the Agar Well Diffusion method for qualitative assessment and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Experimental Workflow Overview

The following diagram illustrates the general workflow for screening the antimicrobial activity of newly synthesized thiazole phosphonates.

Antimicrobial Screening Workflow cluster_0 Compound Preparation cluster_1 Microorganism Preparation cluster_2 Screening Assays cluster_3 Data Analysis & Interpretation Compound Thiazole Phosphonate Synthesis/Acquisition StockSolution Preparation of Stock Solutions (e.g., in DMSO) Compound->StockSolution AgarWell Agar Well Diffusion (Qualitative) StockSolution->AgarWell Test Sample BrothMicro Broth Microdilution (Quantitative - MIC) StockSolution->BrothMicro Serial Dilutions Strains Selection of Test Microorganisms (Gram+/Gram-, Fungi) Culture Inoculum Preparation & Standardization (e.g., McFarland Standard) Strains->Culture Culture->AgarWell Inoculum Culture->BrothMicro Inoculum ZoneMeasure Measurement of Inhibition Zones AgarWell->ZoneMeasure MIC_Determination Visual/Spectrophotometric MIC Reading BrothMicro->MIC_Determination SAR Structure-Activity Relationship (SAR) Analysis ZoneMeasure->SAR MIC_Determination->SAR

Caption: General workflow for antimicrobial screening of thiazole phosphonates.

Part 1: Qualitative Screening - Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of extracts or synthesized compounds.[13][14][15] This technique provides a qualitative or semi-quantitative visual indication of a compound's ability to inhibit microbial growth.

Scientific Principle

This method relies on the diffusion of the antimicrobial agent from a well, through a solidified agar medium that has been uniformly inoculated with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound and the compound's diffusion rate through the agar.

Protocol: Agar Well Diffusion

Materials:

  • Test thiazole phosphonate compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)[13][16]

  • Positive control (e.g., a known antibiotic like Neomycin or Ciprofloxacin)[13]

  • Negative control (e.g., the solvent used, typically DMSO)[14]

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)[15][17]

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, dip it into the standardized microbial inoculum.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.[13]

    • Allow the plate to dry for about 5-15 minutes with the lid slightly ajar in a sterile environment.[14]

  • Well Preparation:

    • Aseptically punch wells into the inoculated agar using a sterile cork borer.[15][17]

    • Carefully remove the agar plugs to create clean, uniform wells.

  • Sample Application:

    • Pipette a fixed volume (e.g., 50-100 µL) of the thiazole phosphonate solution (at a known concentration) into a designated well.[15]

    • Similarly, add the positive control, and negative control into their respective wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.[13][14]

  • Observation and Measurement:

    • After incubation, observe the plates for the formation of a clear zone of inhibition around the wells.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.

Data Presentation and Interpretation

The results of the agar well diffusion assay should be recorded in a clear, tabular format.

Table 1: Example Data from Agar Well Diffusion Screening

Compound IDConcentration (µg/mL)Test OrganismZone of Inhibition (mm)
Thiazole-P-01100Staphylococcus aureus18
Thiazole-P-01100Escherichia coli12
Thiazole-P-02100Staphylococcus aureus0
Thiazole-P-02100Escherichia coli0
Positive Control (Ciprofloxacin, 10 µg/mL)10Staphylococcus aureus25
Positive Control (Ciprofloxacin, 10 µg/mL)10Escherichia coli22
Negative Control (DMSO)N/AStaphylococcus aureus0
Negative Control (DMSO)N/AEscherichia coli0

A larger zone of inhibition generally indicates higher antimicrobial activity. However, this method is influenced by factors like the compound's solubility and diffusion characteristics in agar. Therefore, it is primarily a screening tool, and promising results should be confirmed with a quantitative method like broth microdilution.

Part 2: Quantitative Screening - Broth Microdilution Method

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This quantitative method is crucial for comparing the potency of different compounds and is guided by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22][23]

Scientific Principle

This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The test is performed in 96-well microtiter plates, allowing for high-throughput screening.[19][24] After incubation, the wells are visually or spectrophotometrically assessed for microbial growth (turbidity). The lowest concentration of the compound that shows no growth is the MIC.

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test thiazole phosphonate compounds

  • Sterile 96-well microtiter plates[18]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or other suitable broth (e.g., RPMI-1640 for fungi)[18]

  • Standardized microbial inoculum (prepared according to CLSI guidelines)[16][25]

  • Positive control (growth control: broth + inoculum, no compound)[18]

  • Negative control (sterility control: broth only)[18]

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the thiazole phosphonate stock solution to the first column of wells, resulting in a total volume of 200 µL.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.[16][18] Discard 100 µL from the last column of dilutions. This will leave 100 µL in each well.

  • Inoculation:

    • Prepare the microbial inoculum to the correct density as per CLSI guidelines (typically resulting in a final concentration of ~5 x 10^5 CFU/mL in the wells).[16]

    • Add 100 µL of the standardized inoculum to each well (except the sterility control wells). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Controls:

    • Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum.

    • Sterility Control: Wells containing 200 µL of broth only.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria.[16][19]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[18]

    • Alternatively, the optical density (OD) can be measured using a plate reader at a wavelength of 600 nm.

Data Presentation and Interpretation

MIC values are typically presented in a tabular format, allowing for easy comparison between compounds and organisms.

Table 2: Example MIC Data for Thiazole Phosphonates

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Thiazole-P-011664>128
Thiazole-P-0383216
Thiazole-P-04>128>128>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Lower MIC values indicate greater potency. These quantitative results are essential for structure-activity relationship (SAR) studies, where modifications to the thiazole phosphonate structure are correlated with changes in antimicrobial activity.

Potential Mechanism of Action

The antimicrobial activity of thiazole phosphonates may arise from several mechanisms. The thiazole moiety itself can interfere with essential bacterial processes.[1][5] For example, some thiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[1][2] The phosphonate group, acting as a phosphate mimic, could inhibit key metabolic enzymes involved in pathways like fatty acid biosynthesis or cell wall synthesis.[3][8]

The following diagram illustrates a hypothetical mechanism where a thiazole phosphonate inhibits a bacterial enzyme.

Mechanism_of_Action cluster_bacterium Bacterial Cell Enzyme Bacterial Enzyme (e.g., Kinase, Synthase) Product Essential Product Enzyme->Product Catalysis Inhibition Inhibition of Enzyme Activity Substrate Natural Substrate (Phosphate-containing) Substrate->Enzyme Binds to Active Site Thiazole_P Thiazole Phosphonate Thiazole_P->Enzyme Competitive Inhibition No_Product No Product Formation -> Cell Death

Caption: Hypothetical inhibition of a bacterial enzyme by a thiazole phosphonate.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial screening and evaluation of thiazole phosphonates as potential antimicrobial agents. Compounds demonstrating significant activity in these in vitro assays, particularly those with low MIC values against resistant strains, should be prioritized for further investigation. Subsequent studies may include cytotoxicity assays, mechanism of action studies, and in vivo efficacy testing in animal models of infection. The systematic application of these screening methods is a critical first step in the pipeline for developing novel and effective treatments to combat the growing threat of antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Broth microdilution. (n.d.). Grokipedia.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). [No Source Provided].
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). [No Source Provided].
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021). NIH.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021). ASM Journals.
  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
  • Agar well diffusion assay. (2020). YouTube.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.
  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025). PubMed.
  • (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
  • Design, synthesis and pharmacological screening of β-amino-, thiadiazole/thiadiazine-phosphonate based triazole motifs as antimicrobial/cytotoxic agents. (n.d.). PubMed.
  • The Enzymatic Conversion of Phosphonates to Phosph
  • Phosphon
  • The Diverse Biological Activities of Phosphonate Compounds: A Technical Guide. (n.d.). Benchchem.
  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025). [No Source Provided].
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH.
  • Design, synthesis and pharmacological screening of b-amino-, thiadiazole/thiadiazine-phosphonate based triazole motifs as antimicrobial/cytotoxic agents. (n.d.).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). [No Source Provided].

Sources

Application

antifungal assay protocol for Diethyl (2-chlorothiazol-5-yl)methylphosphonate derivatives

Topic: Antifungal Assay Protocol for Diethyl (2-chlorothiazol-5-yl)methylphosphonate Derivatives For: Researchers, scientists, and drug development professionals. Introduction: A Strategic Approach to Evaluating Novel Th...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Antifungal Assay Protocol for Diethyl (2-chlorothiazol-5-yl)methylphosphonate Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Evaluating Novel Thiazole Phosphonates

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of new antifungal agents.[1][2] The limitations of current therapies demand novel chemical scaffolds and mechanisms of action to overcome challenges posed by pathogens like Candida auris and triazole-resistant Aspergillus fumigatus.[1] Within this landscape, thiazole derivatives have emerged as a promising class of compounds, demonstrating significant antimicrobial and specifically antifungal activities.[3][4][5][6] Their mechanism is often associated with disruption of the fungal cell wall or membrane.[3][5]

Concurrently, phosphonates represent another critical area of antifungal research. Their mode of action can be complex, involving direct fungitoxic effects through the inhibition of phosphate metabolism and potentially the stimulation of host defense responses.[7][8][9] The molecular hybridization of these two pharmacophores—the thiazole ring and the phosphonate group—into structures like Diethyl (2-chlorothiazol-5-yl)methylphosphonate and its derivatives offers a compelling strategy for developing next-generation antifungals.[10][11][12]

This application note provides a comprehensive, field-proven protocol for determining the in vitro antifungal activity of these novel phosphonate derivatives. We will focus on the broth microdilution method, a standardized and quantitative technique considered a reference standard for antifungal susceptibility testing (AFST).[1][13] This guide is designed to ensure robust, reproducible, and interpretable results by explaining not only the procedural steps but also the critical scientific principles that underpin a self-validating assay.

Scientific Principle: The Broth Microdilution Method for MIC Determination

The cornerstone of in vitro antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][14] This quantitative measure is fundamental for assessing the potency of a new compound and for comparing it against existing drugs.

While several AFST methods exist, including agar diffusion and gradient diffusion, the broth microdilution assay is the accepted reference method for its precision and reproducibility.[1][13][15] This technique involves challenging a standardized fungal inoculum with a range of serially diluted concentrations of the test compound in a liquid growth medium within a 96-well microtiter plate.[1] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this methodology to ensure inter-laboratory consistency.[16][17][18]

The rationale for choosing this method is threefold:

  • Quantitative Potency: It yields a precise MIC value (e.g., in µg/mL), which is essential for the structure-activity relationship (SAR) studies common in drug development.

  • Standardization: Adherence to CLSI or EUCAST standards allows for results to be compared with established antifungal agents and published data.[1]

  • Throughput: The 96-well plate format is amenable to screening multiple compounds or derivatives simultaneously, making it efficient for drug discovery pipelines.

The entire protocol is built around controlling variables—most critically, the final concentration of the fungal inoculum—to ensure that the only significant variable being tested is the concentration of the Diethyl (2-chlorothiazol-5-yl)methylphosphonate derivative.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the broth microdilution antifungal susceptibility test.

Antifungal_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Data Analysis Culture 1. Revive & Grow Fungal Culture Standardize 2. Standardize Inoculum (Spectrophotometer) Culture->Standardize AddInoculum 5. Add Standardized Inoculum to Wells Standardize->AddInoculum Compound 3. Prepare Compound Stock (in DMSO) SerialDilute 4. Serial Dilution of Compound in Plate Compound->SerialDilute SerialDilute->AddInoculum Incubate 6. Incubate Plate (e.g., 24-48h at 35°C) AddInoculum->Incubate ReadPlate 7. Read Results (Visually or Plate Reader) DetermineMIC 8. Determine MIC Value ReadPlate->DetermineMIC DataReport 9. Report Data DetermineMIC->DataReport

Caption: High-level workflow for determining the MIC of test compounds.

Materials and Reagents

Equipment
  • Biological Safety Cabinet (Class II)

  • Incubator (35°C or 30°C, depending on fungus)

  • Microplate reader with 600 nm or 530 nm filter

  • Spectrophotometer

  • Vortex mixer

  • Multichannel and single-channel micropipettes (2-20 µL, 20-200 µL)

  • Hemocytometer (optional, for initial inoculum calibration)

Consumables
  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile pipette tips

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 50 mL conical tubes

Media and Reagents
  • Test Compounds: Diethyl (2-chlorothiazol-5-yl)methylphosphonate derivatives.[10][11]

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Cryptococcus neoformans (e.g., ATCC 208821)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Growth Media:

    • For inoculum propagation: Sabouraud Dextrose Broth (SDB) or Agar (SDA).[19]

    • For assay: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). This is the standard medium specified by CLSI.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Positive Control Antifungals: Fluconazole, Amphotericin B.

    • Stains (optional): AlamarBlue or resazurin for colorimetric endpoint determination.

Detailed Step-by-Step Protocol

This protocol is based on the CLSI M27/M38 guidelines.[16][20]

Part 1: Inoculum Preparation (The Causality of Standardization)

The final density of the fungal inoculum is the most critical variable affecting the MIC result. A higher density can lead to falsely elevated MICs. This procedure ensures a consistent starting population of fungal cells in the log phase of growth.[14]

  • Culture Revival: From a frozen stock, streak the fungal isolate onto a Sabouraud Dextrose Agar (SDA) plate. Incubate C. albicans for 24 hours at 35°C, C. neoformans for 48 hours at 30°C, and A. fumigatus for 5-7 days at 35°C until adequate growth/sporulation is observed.

  • Prepare Liquid Culture:

    • For Yeasts (Candida, Cryptococcus): Select 2-3 well-isolated colonies and inoculate into 10 mL of Sabouraud Dextrose Broth.[19] Incubate at 30°C with agitation (200 rpm) for 18-24 hours.[19]

    • For Molds (Aspergillus): Gently flood the surface of the agar plate with sterile PBS containing 0.05% Tween 80. Scrape the surface with a sterile loop to release conidia. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

  • Cell Washing: Centrifuge the liquid culture at 1,200 x g for 5 minutes.[19] Discard the supernatant, resuspend the cell/conidia pellet in 10 mL of sterile PBS, and repeat twice to remove residual media.[19]

  • Inoculum Standardization:

    • Resuspend the final pellet in 5 mL of sterile PBS.

    • Adjust the suspension with a spectrophotometer to a specific optical density (OD) that corresponds to a known cell concentration. For yeasts, an OD of 0.08-0.10 at 530 nm typically corresponds to 1-5 x 10^6 CFU/mL. This relationship should be validated in your lab using plate counts.

    • This suspension is your stock inoculum .

  • Prepare Final Inoculum: Dilute the stock inoculum in the RPMI-1640 assay medium to achieve a concentration that is twice the final desired concentration. The final concentration in the well should be 0.5-2.5 x 10^3 CFU/mL for yeasts. Therefore, this working solution should be 1-5 x 10^3 CFU/mL.

Part 2: Plate Preparation (The Self-Validating System)

A properly designed plate map includes all necessary controls to validate the assay's performance.

  • Compound Stock Preparation: Dissolve the Diethyl (2-chlorothiazol-5-yl)methylphosphonate derivatives in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 1280 µg/mL).

  • Intermediate Dilution: Create an intermediate dilution of the stock in RPMI-1640 medium. For example, dilute the 1280 µg/mL stock 1:50 to get 25.6 µg/mL. This step is crucial to minimize the final DMSO concentration in the assay wells to ≤1%, as higher concentrations can inhibit fungal growth.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of RPMI-1640 to wells 2 through 11 in the desired rows.

    • Add 200 µL of the intermediate compound dilution (e.g., 25.6 µg/mL) to well 1 of that same row.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control. The final concentrations after adding the inoculum will range from 12.8 µg/mL down to 0.025 µg/mL.

Plate Layout Diagram

Sources

Method

A Comprehensive Guide to the Experimental Setup for Phosphonate-Based Olefination

For Researchers, Scientists, and Drug Development Professionals Introduction The creation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, fro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials.[1] Among the various olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful and widely utilized tool for the stereoselective synthesis of alkenes.[1][2] This reaction, a refinement of the Wittig reaction, involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[3][4]

Key advantages of the HWE reaction include the high reactivity of the phosphonate carbanion, allowing it to react even with ketones, and the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[1][5][6] The reaction typically exhibits a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[1][7] This stereocontrol has made the HWE reaction indispensable in the synthesis of natural products and complex drug molecules.[2][5][8]

This guide provides a detailed overview of the experimental setup for phosphonate-based olefination, covering the theoretical underpinnings, practical considerations, and detailed protocols for achieving high yields and stereoselectivity.

Theoretical Background and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion.[4] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, forming a tetrahedral intermediate known as a betaine.[9] This intermediate subsequently cyclizes to form an oxaphosphetane, which then eliminates a dialkylphosphate salt to yield the alkene.[4][7]

The stereochemical outcome of the HWE reaction is largely governed by steric factors during the formation of the oxaphosphetane intermediate.[10] The transition state leading to the (E)-alkene is generally lower in energy, as it minimizes steric repulsion between the substituents.[7]

For the synthesis of (Z)-alkenes, modifications to the standard HWE protocol have been developed. The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6.[7][8][11] These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-olefin.[7][11] The Ando modification utilizes diarylphosphonoacetates to achieve high (Z)-selectivity.[12][13]

Experimental Setup and Reagents

A successful HWE reaction hinges on the careful selection of phosphonates, bases, and solvents, tailored to the specific substrates and desired stereochemical outcome.

Phosphonate Reagents

The choice of the phosphonate reagent is a critical parameter that dictates the yield and stereoselectivity of the HWE reaction.[1] Stabilized phosphonates, such as triethyl phosphonoacetate, generally favor the formation of the thermodynamically more stable (E)-alkene.[1] For the synthesis of (Z)-alkenes, specialized reagents like those used in the Still-Gennari or Ando modifications are necessary.[1]

Phosphonate reagents can be synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[5][7]

Bases

The selection of an appropriate base is crucial for the efficient deprotonation of the phosphonate and the subsequent reaction. Common bases used in the HWE reaction include:

  • Sodium hydride (NaH): A strong, non-nucleophilic base frequently used in standard HWE reactions.[5][14]

  • Potassium bis(trimethylsilyl)amide (KHMDS): A strong, sterically hindered base often employed in the Still-Gennari modification to promote (Z)-selectivity.[1][11]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with Lithium Chloride (LiCl): The Masamune-Roush conditions utilize this milder base system, which is particularly useful for base-sensitive substrates.[4]

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3): These bases can be used in solvent-free conditions.[14]

Base Strength Typical Application Notes
Sodium Hydride (NaH)StrongStandard (E)-selective HWEReacts with protic solvents.
Potassium Hexamethyldisilazide (KHMDS)StrongStill-Gennari (Z)-selective HWEOften used with 18-crown-6.
DBU/LiClMildBase-sensitive substratesMasamune-Roush conditions.
Potassium Carbonate (K2CO3)ModerateGeneral purposeCan be used in various solvents.
Solvents

The choice of solvent can influence the reaction rate and stereoselectivity. Anhydrous solvents are essential to prevent quenching of the phosphonate carbanion.

  • Tetrahydrofuran (THF): A common aprotic solvent for HWE reactions.[3][5]

  • Dimethoxyethane (DME): Another frequently used aprotic solvent.[5]

  • Ethanol: Can be used with alkoxide bases.[3]

Detailed Experimental Protocols

Protocol 1: General Procedure for (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol describes a typical procedure for the (E)-selective olefination of an aldehyde using triethyl phosphonoacetate and sodium hydride.

Materials:

  • Triethyl phosphonoacetate

  • Aldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with CH2Cl2 (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification for (Z)-Selective Olefination

This protocol outlines the Still-Gennari modification for the synthesis of (Z)-alkenes using bis(2,2,2-trifluoroethyl) phosphonoacetate.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1 M solution in THF)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a cold (-78 °C), stirred solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq) and 18-crown-6 (1.1 eq) in anhydrous THF under an inert atmosphere, add KHMDS (1.05 eq, 1 M in THF) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2 (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Yield Incomplete deprotonation of the phosphonate.Ensure the base is fresh and of appropriate strength. Use a stronger base if necessary.
Inactive aldehyde or ketone.Check the purity and reactivity of the carbonyl compound.
Wet reagents or solvent.Use freshly dried solvents and ensure all glassware is flame-dried.
Poor (E)-Selectivity Reaction temperature is too low.Run the reaction at a higher temperature to favor thermodynamic control.
Choice of base and solvent.Experiment with different base/solvent combinations.
Poor (Z)-Selectivity (Still-Gennari) Reaction temperature is too high.Maintain a low reaction temperature (-78 °C) to ensure kinetic control.
Impure KHMDS or 18-crown-6.Use high-purity reagents.
Formation of Side Products Aldol condensation of the aldehyde/ketone.Add the carbonyl compound slowly at low temperature.
Epimerization of base-sensitive substrates.Use milder conditions, such as the Masamune-Roush protocol (DBU/LiCl).[4]

Visualization and Diagrams

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R1-CH2-P(O)(OR2)2 Carbanion R1-CH(-)-P(O)(OR2)2 Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Protonated_Base Base-H(+) Aldehyde R3-CHO Carbanion->Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Carbanion_ref Alkene R1-CH=CH-R3 Oxaphosphetane->Alkene Betaine_ref Phosphate (R2O)2P(O)O(-) Oxaphosphetane_ref

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.

Experimental Workflow for (E)-Selective HWE Reaction

HWE_Workflow start Start reagent_prep Prepare NaH suspension in anhydrous THF at 0°C start->reagent_prep add_phosphonate Add triethyl phosphonoacetate dropwise reagent_prep->add_phosphonate form_carbanion Stir at RT for 1 hr to form carbanion add_phosphonate->form_carbanion cool_reaction Cool to 0°C form_carbanion->cool_reaction add_aldehyde Add aldehyde solution dropwise cool_reaction->add_aldehyde reaction_complete Stir at RT until completion (TLC) add_aldehyde->reaction_complete quench Quench with saturated aq. NH4Cl reaction_complete->quench extract Extract with CH2Cl2 quench->extract dry_concentrate Dry organic layers and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Final (E)-Alkene Product purify->product

Caption: A typical experimental workflow for an (E)-selective HWE reaction.

Applications in Medicinal Chemistry and Drug Development

The Horner-Wadsworth-Emmons reaction is a cornerstone in the synthesis of numerous natural products and pharmaceuticals.[2][8] Its reliability, stereoselectivity, and functional group tolerance make it an invaluable tool for constructing complex molecular architectures.[8][15]

For instance, the HWE reaction has been instrumental in the total synthesis of macrocyclic compounds like cytochalasans, which exhibit a range of biological activities including cytotoxic and immunomodulatory properties.[8] Furthermore, this olefination method is crucial for the synthesis of polyketide-based natural products, many of which have significant pharmaceutical potential.[2] The development of new HWE reagents and conditions continues to expand its applicability, offering pathways for the synthesis of novel anti-cancer drug analogues and other therapeutic agents.[16][17] The synthesis of fluoro-containing biologically important compounds, which can act as peptide bond mimetics and enzyme inhibitors, also heavily relies on the HWE reaction.[18]

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and powerful method for the stereoselective synthesis of alkenes. By carefully selecting the phosphonate reagent, base, and reaction conditions, researchers can achieve high yields of either (E)- or (Z)-olefins. The protocols and troubleshooting guide provided herein offer a practical framework for implementing this important transformation in a laboratory setting. Its broad applicability in the synthesis of complex molecules solidifies its importance in both academic research and the pharmaceutical industry.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

  • Janicki, I., & Kiełbasiński, P. (2018). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. SynOpen, 2(03), 161-165. [Link]

  • YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

  • Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. [Link]

  • Iowa Research Online. New synthesis and reactions of phosphonates. [Link]

  • Tokyo University of Science. Breakthrough in HWE reaction offers pathway for anti-cancer drug development. [Link]

  • Taylor & Francis Online. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Royal Society of Chemistry. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • SciProfiles. Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. [Link]

  • Andrew G. Myers Research Group. Olefination Reactions. [Link]

  • National Institutes of Health. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

  • ResearchGate. A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. [Link]

  • PubMed. Olefination reactions of phosphorus-stabilized carbon nucleophiles. [Link]

  • ScienceDaily. A method for efficient synthesis of anti-cancer drugs. [Link]

  • National Institutes of Health. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • YouTube. Name Reactions: Horner-Wadsworth-Emmons vs. Wittig. [Link]

  • ResearchGate. Effect of the phosphonate structure on the stereoselectivity of the reaction with benzaldehyde. [Link]

  • ResearchGate. Preparation of phosphonate reagents 1 and 2. [Link]

  • Scribd. 19-Stereoselective Olefination Reactions PDF. [Link]

  • Chemical Reviews. Olefin synthesis with organic phosphonate carbanions. [Link]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • ACS Publications. The Utility of Phosphonate Carbanions in Olefin Synthesis. [Link]

  • CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction. [Link]

  • Reddit. Question about Horner-Wadsworth-Emmons workup. [Link]

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Application

Synthetic Routes to Functionalized Thiazole Derivatives: Application Notes and Protocols

Introduction: The Thiazole Scaffold in Modern Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Thiazole derivatives exhibit an extensive range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Prominent pharmaceuticals such as the tyrosine kinase inhibitor Dasatinib, used in cancer therapy, and the antibiotic Cefixime feature this versatile heterocyclic core, underscoring its therapeutic significance.[4][5]

This guide provides an in-depth exploration of the primary synthetic strategies for accessing functionalized thiazole derivatives. We will delve into the mechanistic underpinnings of classical methods, provide detailed, field-tested protocols, and survey modern catalytic approaches that have expanded the synthetic chemist's toolkit. This document is intended for researchers, scientists, and drug development professionals seeking both a conceptual understanding and practical guidance for the synthesis of these vital compounds.

Classical Approaches to Thiazole Ring Construction

The foundational methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain highly relevant and widely practiced due to their reliability and broad substrate scope.

The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction is arguably the most common and versatile method for thiazole synthesis.[6] It involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea, thioamides, or thiosemicarbazides.[7] The reaction is driven by the formation of the highly stable aromatic thiazole ring.[8]

Mechanism and Rationale: The reaction proceeds through a well-defined pathway. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in an SN2 reaction. This forms a thioimino ether intermediate. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the final aromatic thiazole product.[7][8][9] The choice of a thioamide allows for the introduction of various substituents at the C2 position, while the α-halocarbonyl determines the substituents at the C4 and C5 positions.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagents 1. Combine α-Haloketone & Thioamide in Solvent reaction 2. Heat Reaction Mixture (e.g., Reflux) reagents->reaction Initiate Condensation workup 3. Cool & Neutralize (e.g., Na2CO3 solution) reaction->workup Reaction Complete isolation 4. Isolate Product (Filtration) workup->isolation Precipitate Product purification 5. Purify (Optional) (Recrystallization) isolation->purification Improve Purity analysis 6. Characterize (NMR, MS, MP) isolation->analysis purification->analysis

Caption: General experimental workflow for the Hantzsch synthesis.

Detailed Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a common 2-aminothiazole derivative using 2-bromoacetophenone and thiourea.[7][10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)

  • Deionized water

Equipment:

  • 20 mL scintillation vial or 50 mL round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

    • Scientist's Note: A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[8] Methanol is a common solvent as it effectively dissolves the reactants.

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solution will initially form the HBr salt of the product, which is soluble in methanol.[8]

  • Work-up and Precipitation: Remove the vial from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly.

    • Scientist's Note: The weak base (Na₂CO₃) deprotonates the thiazolium salt, neutralizing it to the free base form, which is poorly soluble in the aqueous methanol mixture and precipitates out of solution.[7][8]

  • Isolation: Set up a Büchner funnel with filter paper seated with water. Filter the mixture to collect the solid precipitate. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Spread the collected solid on a pre-weighed watch glass and allow it to air-dry completely.

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be characterized by melting point determination, TLC, and NMR spectroscopy.[7] Expected Melting Point: ~151°C.[8]

Starting α-HaloketoneThio-componentProductTypical Yield
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole>90%[8]
ChloroacetaldehydeThioformamideThiazole (unsubstituted)75-85%
Ethyl bromopyruvateThioacetamideEthyl 2-methyl-4-thiazolecarboxylateGood
3-Bromopentan-2,4-dioneThiourea2-Amino-4-acetyl-5-methylthiazoleHigh

Table 1: Examples of functionalized thiazoles synthesized via the Hantzsch reaction.

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[11] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature.[9][11] This method is particularly valuable as 5-aminothiazoles are important synthetic intermediates.

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).[11] This is followed by an intramolecular 5-exo-dig cyclization, where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization of the resulting imine intermediate leads to the aromatic 5-aminothiazole.[11] The choice of starting materials allows for the introduction of diverse substituents at the C2 and C4 positions.[9]

Mechanism of Cook-Heilbron Synthesis

Cook_Heilbron_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization (5-exo-dig) cluster_2 Step 3: Tautomerization R-CH(NH2)-CN α-Aminonitrile Intermediate1 Dithiocarbamate Intermediate R-CH(NH2)-CN->Intermediate1 + CS2 CS2 Carbon Disulfide Intermediate2 Iminothiazolidine Intermediate1->Intermediate2 Product 5-Aminothiazole Intermediate2->Product [H+] shift

Caption: Key mechanistic steps in the Cook-Heilbron synthesis.

General Protocol Outline: Synthesis of a 5-Amino-2-mercaptothiazole

  • Reactant Preparation: Dissolve the chosen α-aminonitrile (e.g., aminoacetonitrile) in a suitable solvent, such as ethanol or an aqueous mixture.

  • Reagent Addition: Slowly add carbon disulfide (CS₂) to the solution at room temperature with stirring. A base, such as triethylamine or sodium hydroxide, may be added to facilitate the initial nucleophilic attack.

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by TLC.

  • Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure, and the crude product can be isolated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-aminothiazole derivative.

The Gabriel Thiazole Synthesis

A less common but still useful method is the Gabriel synthesis, which involves the cyclization of an α-acylaminoketone using a thiating agent, most commonly phosphorus pentasulfide (P₂S₅).[3][12] This reaction typically requires heating and provides access to 2,5-disubstituted thiazoles.[13]

Protocol Outline: Synthesis of 2,5-Dimethylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(2-oxopropyl)acetamide (an α-acylaminoketone) with an equimolar amount of phosphorus pentasulfide.[12][14]

  • Reaction: Heat the mixture, often without a solvent, to a high temperature (e.g., 170°C).[3]

  • Work-up: After cooling, the reaction mixture is carefully treated with an aqueous base to quench the remaining P₂S₅ and neutralize acidic byproducts.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), dried, and purified by distillation to yield 2,5-dimethylthiazole.

Modern Catalytic Methods for Thiazole Functionalization

While classical methods excel at constructing the thiazole core, modern synthetic chemistry has focused on the direct functionalization of pre-formed thiazole rings, offering greater efficiency and novel pathways to complex molecules.

Palladium-Catalyzed C-H Arylation

Direct C-H activation has emerged as a powerful tool for forging new carbon-carbon bonds, avoiding the need for pre-functionalization (e.g., halogenation) of the heterocyclic core.[15] Palladium catalysis is at the forefront of this field. The regioselectivity of C-H arylation on the thiazole ring can be controlled by the choice of catalyst, ligand, and base.[14]

Mechanistic Considerations: The catalytic cycle typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the thiazole and a base assists in cleaving a C-H bond. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active catalyst. The C5 position is often the most reactive site for electrophilic-type C-H activation, while the C2 position, being more acidic, can also be targeted under different conditions.[16][17][18]

Protocol: Ligand-Free Palladium-Catalyzed 5-Arylation of 2-Phenylthiazole

This protocol describes a highly efficient, ligand-free method for the direct arylation of thiazoles.[16]

Materials:

  • 2-Phenylthiazole (1 mmol)

  • 4-Bromoacetophenone (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Potassium Acetate (KOAc) (2 mmol)

  • N,N-Dimethylacetamide (DMA) (3 mL)

Procedure:

  • Reaction Setup: To an oven-dried reaction tube, add 2-phenylthiazole, 4-bromoacetophenone, Pd(OAc)₂, and KOAc.

  • Solvent Addition: Add DMA via syringe under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Seal the tube and heat the mixture at 150°C for 1-3 hours with vigorous stirring.

    • Scientist's Note: High temperatures are often required to facilitate C-H activation. DMA is a suitable high-boiling polar aprotic solvent. KOAc acts as both the base and a crucial acetate source for the catalytic cycle.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to obtain the 5-arylthiazole product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms C-C bonds between an organoboron species (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[19][20] This method is exceptionally robust, tolerates a wide variety of functional groups, and is widely used for functionalizing halothiazoles.[21]

Mechanism and Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the halothiazole; (2) Transmetalation , where the organic group from the base-activated boronic acid is transferred to the palladium(II) center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[20]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ThiazoleX Thiazole-X (R1-X) ThiazoleX->OxAdd Boronic Ar-B(OH)2 (R2-B(OH)2) + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

General Protocol Outline: Suzuki Coupling of a 2-Bromothiazole

  • Reaction Setup: In a reaction flask, combine the 2-bromothiazole derivative, the desired arylboronic acid (typically 1.1-1.5 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source like Pd₂(dba)₃ and a phosphine ligand) and a degassed solvent system (e.g., dioxane/water or toluene).

  • Reaction: Heat the mixture under an inert atmosphere to reflux (typically 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify by column chromatography.

Functionalization MethodPosition(s) TargetedKey ReagentsAdvantages
C-H Arylation Primarily C5, also C2Pd(OAc)₂, Aryl Halide, Base (KOAc, K₂CO₃)Atom economical, avoids pre-functionalization
Suzuki Coupling C2, C4, C5 (from halothiazole)Pd Catalyst, Boronic Acid, BaseExcellent functional group tolerance, high yields
Stille Coupling C2, C4, C5 (from halothiazole)Pd Catalyst, OrganostannaneMild conditions, useful for complex fragments
Heck Coupling C5 (typically)Pd Catalyst, Alkene, BaseForms C-C double bonds

Table 2: Comparison of Modern Catalytic Methods for Thiazole Functionalization.

Conclusion

The synthesis of functionalized thiazoles is a rich and evolving field. Classical methods like the Hantzsch and Cook-Heilbron syntheses provide robust and reliable entry points to the core thiazole scaffold. These are complemented by modern transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, which offer unparalleled efficiency and precision for late-stage functionalization. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the required scale of the synthesis. A thorough understanding of the mechanisms and practical protocols presented in this guide will empower researchers to design and execute synthetic strategies to access novel thiazole derivatives for applications in drug discovery and beyond.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • Doucet, H. (2008). Palladium-Catalyzed C–C Bond Formation through C–H Activation. European Journal of Organic Chemistry, 2008(1), 15-32. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

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  • Serebryannikova, Z. A., et al. (2019). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([9][15][16]thiadiazole). Molecules, 24(21), 3848. [Link]

  • ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved from [Link]

  • Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). General Synthetic Methods for Thiazole and Thiazolium Salts. In Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. [Link]

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Method

Application Notes and Protocols for the Characterization of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Introduction: The Importance of Rigorous Characterization Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS No. 903130-74-5) is a significant organophosphonate compound with potential applications in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Characterization

Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS No. 903130-74-5) is a significant organophosphonate compound with potential applications in medicinal chemistry and drug development. Its structural features, comprising a phosphonate group, a thiazole ring, and a chlorine atom, necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and quality control. The molecular formula of this compound is C₈H₁₃ClNO₃PS, and its molecular weight is approximately 269.69 g/mol .

This comprehensive guide provides detailed application notes and protocols for the characterization of Diethyl (2-chlorothiazol-5-yl)methylphosphonate using a suite of modern analytical techniques. As direct experimental data for this specific molecule is not extensively published, the following protocols and expected data are based on established principles of analytical chemistry and spectral data from closely related structural analogs, such as other diethyl phosphonates and substituted thiazole derivatives. These methodologies are designed to be robust and serve as a validated starting point for researchers, with the understanding that minor optimizations may be necessary for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[1][2][3][4][5] For Diethyl (2-chlorothiazol-5-yl)methylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR will provide a complete picture of its molecular framework.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. This is crucial for identifying the ethyl groups and the methylene bridge.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments, confirming the carbon skeleton of the molecule.

  • ³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is essential for confirming the presence of the phosphonate group and providing information about its chemical environment.[6][7] The chemical shift is highly sensitive to the substituents on the phosphorus atom.

Predicted NMR Spectral Data

The following table outlines the expected chemical shifts for Diethyl (2-chlorothiazol-5-yl)methylphosphonate based on the analysis of similar structures.

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H -CH₃ (ethyl)1.2 - 1.4Triplet (t)J(H,H) ≈ 7
-OCH₂- (ethyl)4.0 - 4.3Quartet of doublets (qd)J(H,H) ≈ 7, J(H,P) ≈ 7
P-CH₂-Thiazole3.3 - 3.6Doublet (d)J(H,P) ≈ 22
Thiazole-H7.5 - 7.8Singlet (s) or Doublet (d)J(H,P) might be observed
¹³C -CH₃ (ethyl)15 - 17Singlet (s) or Doublet (d)³J(C,P) ≈ 5-7
-OCH₂- (ethyl)62 - 64Singlet (s) or Doublet (d)²J(C,P) ≈ 5-7
P-CH₂-Thiazole30 - 35Singlet (s) or Doublet (d)¹J(C,P) ≈ 135-145
Thiazole-C4140 - 145Singlet (s) or Doublet (d)J(C,P) might be observed
Thiazole-C5125 - 130Singlet (s) or Doublet (d)J(C,P) might be observed
Thiazole-C2 (C-Cl)150 - 155Singlet (s) or Doublet (d)J(C,P) might be observed
³¹P P=O18 - 25Singlet (s) (decoupled)N/A
Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Instrumental Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30-45°

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Spectral Width: -10 to 220 ppm

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • ³¹P NMR:

    • Spectral Width: -50 to 50 ppm

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 64-256

    • Reference: 85% H₃PO₄ (external standard)

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8][9][10][11][12] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Rationale for MS Analysis
  • Molecular Weight Confirmation: Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the accurate mass of the molecular ion, confirming the elemental composition.

  • Structural Information: Electron ionization (EI) can be used to induce fragmentation of the molecule. The resulting fragment ions provide a "fingerprint" that can be used to elucidate the structure. Common fragmentation pathways for diethyl phosphonates include the loss of ethoxy groups and cleavage of the P-C bond.[13][14][15][16]

Predicted Mass Spectrometry Data
Ionization Mode Ion Predicted m/z Interpretation
ESI (Positive)[M+H]⁺270.0Protonated molecular ion
[M+Na]⁺292.0Sodium adduct of the molecular ion
EI (70 eV)M⁺269Molecular ion
[M-C₂H₄]⁺241Loss of ethylene from an ethoxy group
[M-OC₂H₅]⁺224Loss of an ethoxy radical
[P(O)(OC₂H₅)₂]⁺137Diethyl phosphite cation
Protocol for Mass Spectrometry Analysis

Sample Preparation (for ESI):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumental Parameters (ESI-QTOF):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Pressure: 20 - 40 psi

  • Drying Gas Flow: 5 - 10 L/min

  • Drying Gas Temperature: 250 - 350 °C

  • Mass Range: 50 - 500 m/z

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[17][18][19][20][21] For Diethyl (2-chlorothiazol-5-yl)methylphosphonate, a reversed-phase HPLC method is most suitable for purity assessment and quantification.

Rationale for HPLC Analysis
  • Purity Determination: HPLC can separate the target compound from impurities, starting materials, and by-products. The peak area of the main component relative to the total peak area provides a measure of purity.

  • Quantification: By using a calibration curve generated from standards of known concentration, the exact amount of the compound in a sample can be determined.

Recommended HPLC Method

A reversed-phase HPLC method using a C18 column is a common and effective choice for the analysis of moderately polar organic compounds like Diethyl (2-chlorothiazol-5-yl)methylphosphonate.[22][23][24][25]

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or a more specific wavelength if the UV spectrum is known)
Injection Volume 10 µL
Protocol for HPLC Analysis

Sample and Standard Preparation:

  • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL.

  • For purity analysis, dilute the stock solution to approximately 0.1 mg/mL with the initial mobile phase composition.

  • For quantification, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a certified reference standard.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample and standards.

  • Record the chromatograms and integrate the peak areas.

HPLC Workflow Diagram

Caption: Workflow for HPLC purity analysis and quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[26][27][28][29][30]

Rationale for FTIR Analysis
  • Functional Group Confirmation: The FTIR spectrum will show characteristic absorption bands for the P=O, P-O-C, C-Cl, and C=N bonds, confirming the presence of the phosphonate and chlorothiazole moieties.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
2980 - 2850C-H stretch (alkyl)Medium-Strong
1600 - 1550C=N stretch (thiazole ring)Medium
1470 - 1440C-H bend (alkyl)Medium
1250 - 1200P=O stretchStrong
1050 - 1000P-O-C stretchStrong
800 - 750C-Cl stretchMedium-Strong
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the ATR crystal after analysis.

FTIR Workflow Diagram

Caption: Workflow for FTIR analysis using ATR.

Conclusion

The analytical techniques outlined in this guide provide a comprehensive framework for the structural elucidation and purity assessment of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. By employing a combination of NMR, MS, HPLC, and FTIR, researchers and drug development professionals can confidently verify the identity, structure, and quality of this important compound. The provided protocols, while based on sound analytical principles and data from analogous structures, should be considered as a starting point for method development and validation within your specific laboratory environment.

References

  • Taylor & Francis Online. (n.d.). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′][13][31]Oxazole] Phosphonate, Diethyl (Oxazolo[5,4-D]Pyrimidine-4,6-Dione)Phosphonate, and Diethyl (Pyrimidino[4,5-B][8][31]Oxazine)Phosphonate Derivatives. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of HPLC in Protein Purity Analysis. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Mass Spectrometry Molecular Weight. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles in NMR Spectroscopy. Retrieved from [Link]

  • Drawell. (n.d.). Understanding HPLC Analysis Method: Key Principles and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/Aryl-amino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl]phosphonates. Retrieved from [Link]

  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • University of Arizona. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Retrieved from [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy For Structure Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the DMPP (a), diethyl chlorophosphate (b), and methacrylamide (c). Retrieved from [Link]

  • ResearchGate. (2025). Organophosphorus Pesticide Determination by Novel HPLC and Spectrophotometric Method. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

  • Hamilton Company. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Retrieved from [Link]

  • RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST WebBook. (n.d.). Diethyl methanephosphonate. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS. Retrieved from [Link]

  • PubMed. (2008). An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl (4-methylbenzyl)phosphonate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of ADP and PF@ADP. FT‐IR, Fourier transform infrared;.... Retrieved from [Link]

  • SpectraBase. (n.d.). Undecenyl diethyl phosphonate - Optional[FTIR] - Spectrum. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Diethyl (2-chlorothiazol-5-yl)methylphosphonate as a Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of medicinal chemistry, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. Bu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. Building blocks that offer both a privileged heterocyclic core and a versatile chemical handle for carbon-carbon bond formation are exceptionally valuable. Diethyl (2-chlorothiazol-5-yl)methylphosphonate emerges as such a reagent, strategically combining the well-established bioactivity of the thiazole ring with the synthetic power of a phosphonate ester.

The thiazole ring is a prominent scaffold found in a multitude of FDA-approved drugs and clinical candidates, prized for its ability to engage in hydrogen bonding and serve as a stable bioisosteric replacement for other aromatic systems like phenyl or pyridine rings.[1][2][3][4] This bioisosterism allows chemists to modulate physicochemical properties such as metabolic stability, solubility, and target affinity.[2][5] The diethyl phosphonate moiety, on the other hand, is the key reactant in the Horner-Wadsworth-Emmons (HWE) reaction, one of the most reliable methods for stereoselectively synthesizing alkenes, particularly with a strong preference for the (E)-isomer.[6][7]

This guide provides a comprehensive overview of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, detailing its properties, its application in the Horner-Wadsworth-Emmons reaction, and the strategic advantages of incorporating the resulting 2-chlorothiazole vinyl scaffold into drug discovery programs.

Physicochemical and Computational Properties

A clear understanding of a building block's properties is essential for its effective use in synthesis and molecular design.

PropertyValueSource
CAS Number 903130-74-5[8]
Molecular Formula C₈H₁₃ClNO₃PS[8]
Molecular Weight 269.69 g/mol [8]
SMILES CCOP(=O)(CC1=CN=C(Cl)S1)OCC[8]
Topological Polar Surface Area (TPSA) 48.42 Ų[8]
LogP (calculated) 3.56[8]
Hydrogen Bond Acceptors 5[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 6[8]

Core Application: The Horner-Wadsworth-Emmons Olefination

The primary utility of Diethyl (2-chlorothiazol-5-yl)methylphosphonate is its role in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction facilitates the creation of a vinyl-thiazole linkage by reacting the phosphonate-stabilized carbanion with an aldehyde or ketone.

Reaction Causality: The reaction begins with the deprotonation of the carbon adjacent to the phosphorus atom using a strong base, such as sodium hydride (NaH).[6] This creates a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses through a cyclic oxaphosphetane transition state to form the alkene and a water-soluble dialkyl phosphate byproduct.[9] A key advantage of the HWE reaction over the classic Wittig reaction is that this phosphate byproduct is easily removed during aqueous workup, simplifying product purification.[6] The reaction typically exhibits high (E)-stereoselectivity, which is crucial for controlling the geometry of the final molecule.[9][7]

HWE_Workflow cluster_start Reactants cluster_end Products Phosphonate Diethyl (2-chlorothiazol-5-yl) methylphosphonate Carbanion Stabilized Carbanion Intermediate Phosphonate->Carbanion 1. Deprotonation Base Strong Base (e.g., NaH, KHMDS) Product (E)-Vinyl Thiazole Derivative Carbanion->Product 2. Reaction with Carbonyl 3. Elimination Byproduct Water-Soluble Phosphate Salt Carbanion->Byproduct Carbonyl Aldehyde / Ketone (R1-CO-R2)

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Protocol: Synthesis of an (E)-Vinyl Thiazole Derivative

This protocol describes a general procedure for the olefination of an aromatic aldehyde with Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

I. Materials and Reagents

  • Diethyl (2-chlorothiazol-5-yl)methylphosphonate

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Argon or Nitrogen gas supply

II. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or manifold for inert atmosphere

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

III. Step-by-Step Procedure

  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

    • To the flask, add sodium hydride (1.2 equivalents, 60% dispersion).

    • Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane wash each time under inert atmosphere.

    • Add anhydrous THF to the washed NaH to create a slurry.

  • Carbanion Formation (Deprotonation):

    • Cool the NaH/THF slurry to 0 °C using an ice-water bath.

    • Dissolve Diethyl (2-chlorothiazol-5-yl)methylphosphonate (1.0 equivalent) in a separate flask with anhydrous THF.

    • Slowly add the phosphonate solution dropwise to the stirred NaH slurry at 0 °C. Causality Note: This addition must be slow to control the evolution of hydrogen gas, which is a byproduct of the deprotonation. Vigorous bubbling will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the phosphonate carbanion (ylide). The solution will typically become clear or colored.

  • Olefination Reaction:

    • Cool the reaction mixture back down to 0 °C.

    • Dissolve the aldehyde (1.0-1.1 equivalents) in anhydrous THF.

    • Add the aldehyde solution dropwise to the carbanion solution. Causality Note: Maintaining a low temperature minimizes potential side reactions and helps control the reaction exotherm.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching unreacted NaH is exothermic and produces hydrogen gas.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with saturated brine. Causality Note: The brine wash helps to remove residual water and the water-soluble phosphate byproduct from the organic phase.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to isolate the pure (E)-vinyl thiazole product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum will confirm the (E)-alkene stereochemistry.

The Thiazole Moiety: A Privileged Bioisostere

The strategic value of the 2-chlorothiazole moiety extends beyond its role as a synthetic handle. In medicinal chemistry, it is frequently employed as a bioisostere—a chemical substituent that mimics another in terms of size, shape, and electronic properties, yet confers superior pharmacological or pharmacokinetic characteristics.[10][5]

Specifically, the thiazole ring is an effective bioisosteric replacement for the phenyl ring.[2] Aromatic rings are often sites of metabolic attack by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[2] Replacing a phenyl ring with a less electron-rich heteroaromatic system like thiazole can block this metabolic pathway, thereby increasing the compound's half-life. Furthermore, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with the biological target that were not possible with a simple phenyl ring.[1][11]

Bioisostere cluster_Lead Initial Lead Compound cluster_Optimized Optimized Analog Lead Drug Scaffold (with Phenyl Ring) Metabolism CYP450 Oxidation (Poor Metabolic Stability) Lead->Metabolism Metabolic Pathway Optimized Drug Scaffold (with Thiazole Ring) Lead->Optimized Bioisosteric Replacement (Phenyl → Thiazole) Improved Blocked Metabolism Improved PK Profile Optimized->Improved Benefit Hbond New H-Bonding Interaction Optimized->Hbond Potential Benefit

Caption: Bioisosteric replacement of a phenyl ring with a thiazole ring.

Conclusion

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a high-value, multifunctional building block for contemporary drug discovery. It provides a direct and efficient route to (E)-vinyl thiazole derivatives via the robust and reliable Horner-Wadsworth-Emmons reaction. The resulting scaffold combines the synthetic versatility of a vinyl group with the proven benefits of the thiazole ring as a metabolically stable and pharmacologically relevant bioisostere. Researchers and drug development professionals can leverage this reagent to rapidly generate novel chemical matter, accelerating the optimization of lead compounds and the discovery of new therapeutic agents.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699-718.
  • Talele, T. T. (2016). The “weak” hydrogen bond in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8747.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Wermuth, C. G. (2006). The practice of medicinal chemistry: a textbook for the course. Academic Press.
  • Maienfisch, P., Huerlimann, H., Rindlisbacher, A., & Gsell, L. (2000). Synthesis and properties of thiamethoxam and related compounds. Pest Management Science, 56(8), 663-669.
  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
  • Batra, S., & Roy, A. (2021). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1247, 131338.
  • Jin, Z. (2005). Benzothiazole: a new definition for an old scaffold. Current Opinion in Chemical Biology, 9(3), 263-267.
  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-10.
  • Lier Chemical Co Ltd. (2021). Preparation method of diethyl methylphosphonite.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. (URL: [Link])

  • Xu, Z., He, J., Ma, T., & Fan, L. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1958-1971.
  • Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1263, 133479.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. (URL: [Link])

  • Postema, M. H. D. (2004). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Tetrahedron, 60(40), 8297-8326.
  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. YouTube. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Horner-Wadsworth-Emmons Reactions for Thiazole Phosphonates

Welcome to the technical support center for the optimization of the Horner-Wadsworth-Emmons (HWE) reaction with a specific focus on thiazole phosphonates. This guide is designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Horner-Wadsworth-Emmons (HWE) reaction with a specific focus on thiazole phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield, stereoselectivity, and overall success of their olefination reactions involving this important heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of working with thiazole-containing substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the Horner-Wadsworth-Emmons reaction a good choice for synthesizing vinylthiazoles?

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for forming carbon-carbon double bonds, particularly for producing α,β-unsaturated esters.[1] For the synthesis of vinylthiazoles, it offers several key advantages over the classical Wittig reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[2] This increased nucleophilicity allows for reactions with a broader range of aldehydes and ketones, including those that may be sterically hindered or less reactive.[3]

A significant practical advantage is the nature of the byproduct. The HWE reaction generates a water-soluble phosphate salt, which can be easily removed during aqueous workup, simplifying the purification of the desired vinylthiazole product.[4] This is in contrast to the often-troublesome removal of triphenylphosphine oxide from Wittig reactions.[5] Furthermore, the HWE reaction generally offers excellent control over alkene geometry, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][6]

Q2: How does the electronic nature of the thiazole ring affect the HWE reaction?

The thiazole ring possesses distinct electronic properties that can influence the HWE reaction. The ring is aromatic and contains both a sulfur and a nitrogen atom.[7] The nitrogen atom at position 3 is basic (pKa of the conjugate acid is ~2.5), which can be a crucial factor in base selection for the deprotonation of the phosphonate.[7] The proton at the C2 position of the thiazole ring is known to be the most acidic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, and it can be deprotonated by strong bases.[7][8]

When a phosphonate group is attached to the thiazole ring, the acidity of the α-proton on the phosphonate is influenced by the electron-withdrawing character of the thiazole ring itself. This can affect the ease of carbanion formation. The position of substitution on the thiazole ring (C2, C4, or C5) will also modulate these electronic effects, potentially altering the reactivity of the phosphonate carbanion.

Q3: What are the first-line conditions I should consider for an HWE reaction with a new thiazole phosphonate?

For a standard HWE reaction aiming for the (E)-alkene, a common starting point is the use of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).[9] The reaction is typically initiated at a low temperature (e.g., 0 °C) for the deprotonation step, followed by the addition of the aldehyde or ketone and gradual warming to room temperature.[10]

However, if your thiazole substrate or carbonyl partner is sensitive to strong bases, milder conditions are recommended. The Masamune-Roush conditions, which employ lithium chloride (LiCl) and a weaker amine base like 1,8-diazabicycl[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), are an excellent alternative.[4][9] These conditions can prevent decomposition of sensitive substrates while still promoting efficient olefination.[11]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when performing HWE reactions with thiazole phosphonates.

Issue 1: Low or No Product Yield

A low yield of the desired vinylthiazole is one of the most common challenges. The root cause can often be traced to inefficient carbanion formation, side reactions, or issues with the stability of the starting materials or product.

The acidity of the α-proton on the phosphonate is critical for carbanion formation. While the thiazole ring is electron-withdrawing, other substituents on the phosphonate or the thiazole ring itself can influence this acidity.

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a weaker base (e.g., an alkoxide or an amine base) and observing low conversion, consider switching to a stronger, non-nucleophilic base.

    • Protocol 1: Strong Base Screen. In parallel reactions, test bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS). Stronger bases can more effectively deprotonate less acidic phosphonates.[11]

  • Consider the Thiazole Nitrogen: The basic nitrogen in the thiazole ring can potentially be protonated by acidic species in the reaction mixture or interact with Lewis acidic cations. This can affect the overall reaction efficiency.

    • Insight: The use of lithium-based reagents (e.g., n-BuLi, LHMDS) can sometimes lead to chelation with the thiazole nitrogen, which may either hinder or facilitate the reaction depending on the substrate. If you suspect this is an issue, switching to a sodium or potassium base might be beneficial.

Table 1: Comparison of Common Bases for the HWE Reaction

BasepKa of Conjugate AcidTypical ConditionsNotes
Sodium Hydride (NaH)~35THF, 0 °C to RTHeterogeneous, requires careful handling.
Potassium tert-Butoxide (KOtBu)~19THF, 0 °C to RTSoluble, strong base.
LHMDS~26THF, -78 °C to RTVery strong, non-nucleophilic, soluble.
DBU (with LiCl)~13.5THF or CH₃CN, RTMild conditions, suitable for base-sensitive substrates.[9]

As mentioned, the C2 proton of the thiazole ring is acidic.[7] If your phosphonate is attached at a different position (e.g., C4 or C5) and you are using a very strong base like n-butyllithium, you might be deprotonating the C2 position in addition to your phosphonate, leading to a complex mixture of products.

Troubleshooting Steps:

  • Use a Hindered, Non-Nucleophilic Base: Bases like LHMDS or KHMDS are less likely to engage in nucleophilic side reactions and can be more selective for the more acidic phosphonate proton over the C2 proton, especially at low temperatures.

  • Modify the Reaction Temperature: Performing the deprotonation at a lower temperature (e.g., -78 °C) can increase the selectivity for the desired deprotonation.[10]

Diagram 1: Troubleshooting Low Yield

LowYield start Low or No Yield check_reagents Verify Purity of Thiazole Phosphonate and Aldehyde/Ketone start->check_reagents deprotonation Inefficient Deprotonation? check_reagents->deprotonation Reagents are pure side_reaction Potential Side Reaction? deprotonation->side_reaction No stronger_base Use Stronger Base (NaH, LHMDS) deprotonation->stronger_base Yes milder_base Use Milder Base (DBU/LiCl) side_reaction->milder_base Yes, base-sensitive substrate lower_temp Lower Reaction Temperature (-78°C) side_reaction->lower_temp Yes, competitive deprotonation success Improved Yield stronger_base->success milder_base->success lower_temp->success

Caption: A decision-making workflow for troubleshooting low yields in HWE reactions of thiazole phosphonates.

Issue 2: Poor Stereoselectivity (E/Z Mixture)

While the standard HWE reaction typically favors the (E)-alkene, several factors can lead to the formation of significant amounts of the (Z)-isomer.[2]

The stereochemical outcome of the HWE reaction is a result of the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. This can be influenced by the choice of base, solvent, and temperature.

Troubleshooting for High (E)-Selectivity:

  • Base Cation: Lithium cations are known to promote (E)-selectivity more effectively than sodium or potassium cations.[2] Using a lithium base like LHMDS or adding a lithium salt like LiCl can favor the formation of the (E)-alkene.

  • Temperature: Higher reaction temperatures (e.g., room temperature or gentle heating) generally favor the thermodynamically more stable (E)-isomer by allowing the intermediates to equilibrate.[2]

  • Solvent: Protic solvents should be avoided. Aprotic polar solvents like THF are standard.

Achieving High (Z)-Selectivity (Still-Gennari Modification):

If the (Z)-isomer is the desired product, the Still-Gennari modification is the method of choice.[2][12]

  • Protocol 2: Still-Gennari Conditions for (Z)-Alkene Synthesis.

    • Reagent: Use a phosphonate with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl) phosphonates.[4]

    • Base and Additive: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[13]

    • Solvent and Temperature: Use THF as the solvent and conduct the reaction at a low temperature (-78 °C).

The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane, leading to kinetic control and favoring the (Z)-product.[2]

Diagram 2: HWE Reaction Mechanism and Stereoselectivity

HWE_Mechanism cluster_start Reactants cluster_products Products Thiazole_P Thiazole Phosphonate Carbanion Phosphonate Carbanion Thiazole_P->Carbanion + Base Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane + Aldehyde E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Thermodynamic Control (e.g., NaH, RT) Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene Kinetic Control (Still-Gennari)

Caption: Simplified mechanism of the HWE reaction highlighting the pathways to (E) and (Z) alkenes.

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure vinylthiazole can be challenging.

The primary byproduct, the phosphate salt, is typically water-soluble.[4] However, unreacted phosphonate or other side products can complicate purification by column chromatography.

Purification Strategy:

  • Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with water or brine to remove the bulk of the phosphate byproduct.

  • Column Chromatography: Silica gel chromatography is generally effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended. The polarity of the vinylthiazole product will depend on any additional functional groups present.

  • Alternative Purification: If the product is thermally stable, vacuum distillation can be an option for non-polar products, though this can sometimes lead to decomposition if heated too high.[5]

Experimental Protocols

Protocol 3: General Procedure for (E)-Selective HWE Reaction with a Thiazole Phosphonate (Masamune-Roush Conditions)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous lithium chloride (1.2 equivalents).

  • Solvent: Add anhydrous acetonitrile or THF.

  • Reagents: Add the thiazole phosphonate (1.0 equivalent) and stir until all solids are dissolved.

  • Base Addition: Add DBU (1.1 equivalents) dropwise at room temperature.

  • Carbonyl Addition: After stirring for 30 minutes, add the aldehyde or ketone (1.0-1.2 equivalents) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Wikipedia contributors. (2024). Thiazole. Wikipedia. [Link]

  • Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(14), 15414–15435. [Link]

  • Zdanovskaia, M. A., et al. (2022). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 157(11), 114302. [Link]

  • Wikipedia contributors. (2024). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 696-722. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Chem Help ASAP. (2020). Horner-Wadsworth-Emmons reaction. YouTube. [Link]

  • Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2234. [Link]

  • Griffith University. (2022). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Khan, I., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Topics in Current Chemistry, 383(2), 20. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Lindsley, C. W., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

  • Reddit. (2011). Question about Horner-Wadsworth-Emmons workup. r/chemistry. [Link]

  • Skrobisz, K., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7069. [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948. [Link]

  • Wang, Y., et al. (2026). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]

  • Wang, Y., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(10), 2453. [Link]

  • Nanjing Forestry University. (2022). Regio- and Stereoselective Synthesis of β-Methylthio Vinyl Triflates. Organic Letters, 24(38), 7026-7030. [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • ResearchGate. (2025). Z -Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. [Link]

Sources

Optimization

Technical Support Center: Purification of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Welcome to the technical support guide for the purification of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. This resource is designed for researchers, scientists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this compound via column chromatography. The unique structure of this molecule, featuring a polar phosphonate group and a basic thiazole heterocycle, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocol.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the column chromatography of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experiments.

Q1: My compound is stuck at the baseline of my TLC plate (Rf = 0) and won't elute from the column, even when I use 100% ethyl acetate. What's happening?

A1: This is a classic sign that your mobile phase is not polar enough to displace the highly polar analyte from the polar stationary phase (silica gel). The phosphonate group (P=O) and the nitrogen atom in the thiazole ring strongly adhere to the acidic silanol groups (Si-OH) on the silica surface.

Potential Causes & Solutions:

  • Insufficient Solvent Polarity: Ethyl acetate alone may not be strong enough. You need to introduce a more polar "kicker" solvent.[1]

    • Actionable Advice: Start adding methanol (MeOH) or ethanol (EtOH) to your mobile phase. Begin with a low percentage, such as 1-2% MeOH in dichloromethane (DCM) or ethyl acetate, and gradually increase it. A common and effective system for polar compounds is 5% MeOH in DCM.[1]

    • Causality: Methanol is highly polar and effectively competes with your phosphonate for the binding sites on the silica gel, facilitating its elution.

    • Critical Warning: Do not exceed 10% methanol in your eluent, as higher concentrations can start to dissolve the silica gel, compromising the column integrity and contaminating your product.[1]

  • Strong Interaction with Acidic Silica: The basic nitrogen on the thiazole ring can form a strong acid-base interaction with the acidic silica gel, effectively immobilizing the compound.

    • Actionable Advice: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (TEA) at 0.5-2% is the standard choice.[1][2] Alternatively, a stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this stock solution to your main eluent (e.g., DCM).[3]

    • Causality: The TEA will preferentially bind to the acidic silanol groups, "masking" them from your compound and allowing it to elute as a neutral species.

  • Irreversible Adsorption/Decomposition: In some cases, highly functionalized compounds can irreversibly bind to or decompose on silica gel.[3]

    • Actionable Advice: Before committing to a large-scale column, test your compound's stability. Spot the crude material on a silica TLC plate, let it sit for an hour, and then develop it. If you observe a streak originating from the baseline or multiple new spots, decomposition is likely occurring.[1] In this case, switching to a different stationary phase is recommended.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or even reverse-phase (C18) silica gel if the compound and its impurities have suitable solubility for a different solvent system (e.g., water/acetonitrile).[1][2]

Q2: I'm seeing significant streaking (tailing) of my product spot on the TLC plate, leading to poor separation and mixed fractions from the column. How can I fix this?

A2: Streaking is a common problem when purifying polar or acidic/basic compounds on silica gel. It indicates an uneven distribution of the analyte between the stationary and mobile phases as it moves through the column.

Potential Causes & Solutions:

  • Compound Decomposition: As mentioned in Q1, if your compound is sensitive to the acidic nature of silica gel, it may be degrading during the separation, which appears as a continuous streak.[1]

    • Actionable Advice: Add 0.5-2% triethylamine (TEA) to your eluent.[1] This is often the most effective solution for basic heterocyclic compounds.

  • Column Overloading: Applying too much sample for the amount of silica used will saturate the stationary phase, leading to broad, tailing bands.[1][2]

    • Actionable Advice: A general rule is to use a silica-to-sample mass ratio of at least 50:1 to 100:1 for good separation.[4] If you need to purify a large amount of material, you must scale up the column diameter, not just the length.

  • Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is too strong (too polar) can cause it to spread out into a wide band at the top of the column before the elution even begins.

    • Actionable Advice: Always dissolve your crude product in a minimal amount of the weakest possible solvent. Ideally, this is the initial mobile phase (e.g., hexanes/ethyl acetate). If the compound has poor solubility, use a slightly stronger solvent like DCM, but keep the volume to an absolute minimum.[5]

    • Pro-Tip (Dry Loading): For compounds with poor solubility in the column eluent, dry loading is the best method. Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a portion of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

Q3: My compound elutes, but it is still contaminated with a slightly less polar impurity. How can I improve the resolution?

A3: Achieving separation between compounds with similar polarities (a small ΔRf) requires optimizing the column parameters to maximize the number of theoretical plates.

Potential Causes & Solutions:

  • Incorrect Solvent System: The selectivity of your eluent may be poor for the specific compounds you are trying to separate.

    • Actionable Advice: Systematically screen different solvent systems. Instead of just ethyl acetate/hexanes, try combinations like dichloromethane/methanol or diethyl ether/hexanes.[6][7] Sometimes, a ternary system (e.g., hexanes/ethyl acetate/DCM) can provide the unique selectivity needed.

    • Gradient Elution: A shallow gradient elution can significantly improve separation. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent over the course of the run. This allows the less polar impurity to elute first, well ahead of your target compound.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and band broadening, destroying any potential separation.

    • Actionable Advice: Ensure you are packing a homogenous slurry of silica gel in your non-polar solvent. Tap the column gently as you pour to dislodge air bubbles and ensure a dense, even bed.[1] Always top the silica with a thin layer of sand to prevent the bed from being disturbed when adding solvent.

  • Flow Rate is Too High: In flash chromatography, pushing the solvent through too quickly reduces the interaction time between the analyte and the stationary phase, leading to poorer resolution.

    • Actionable Advice: Reduce the pressure applied to the column. A slower flow rate allows for more equilibration cycles (adsorption/desorption), which enhances separation between closely eluting compounds.

Workflow & Protocols

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

G start Problem Observed (e.g., No Elution, Streaking, Poor Separation) check_stability Q: Is the compound stable on silica? start->check_stability check_polarity Q: Is the solvent system appropriate? check_stability->check_polarity Yes sol_modifier Add Basic Modifier (TEA) or Switch to Alumina/RP check_stability->sol_modifier No check_loading Q: Was the column loaded correctly? check_polarity->check_loading Yes sol_increase_polarity Increase Eluent Polarity (e.g., add MeOH to DCM) check_polarity->sol_increase_polarity No sol_dry_load Use Dry Loading Technique Reduce Sample Amount check_loading->sol_dry_load No success Successful Purification check_loading->success Yes sol_modifier->success sol_gradient Use a Shallow Gradient Elution sol_increase_polarity->sol_gradient sol_gradient->success sol_dry_load->success

Caption: A decision-making workflow for troubleshooting column chromatography.

Recommended Solvent Systems

The choice of eluent is critical. The following table provides starting points for developing your separation method. Always confirm the optimal system using TLC first.

ScenarioRecommended Solvent SystemRationale & Key Considerations
Initial Screening Gradient of 20% to 100% Ethyl Acetate in HexanesA standard starting point for moderately polar compounds. Allows for a broad polarity window to be assessed quickly.
Compound Not Eluting Gradient of 0% to 10% Methanol in Dichloromethane (DCM)A significantly more polar system to elute highly retained compounds.[1]
Streaking/Tailing Add 0.5-2% Triethylamine (TEA) to the chosen eluentNeutralizes acidic silica sites, preventing strong interactions with the basic thiazole nitrogen, resulting in sharper peaks.[1][2]
Poor Separation (Low ΔRf) Hexanes/Diethyl Ether or a Ternary System (Hexanes/EtOAc/DCM)Sometimes changing the solvent class (e.g., from an acetate to an ether) can alter the selectivity and improve the separation of closely related compounds.[6]
Protocol 1: Standard Purification by Flash Column Chromatography

This protocol is a self-validating system for purifying Diethyl (2-chlorothiazol-5-yl)methylphosphonate on a laboratory scale (50 mg - 1 g).

Materials:

  • Crude Diethyl (2-chlorothiazol-5-yl)methylphosphonate

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine (TEA)

  • Glass column, sand, cotton or glass wool

  • TLC plates, developing chamber, UV lamp

  • Collection tubes, rotary evaporator

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Recovery a 1. Select Solvent System via TLC b 2. Prepare Eluent (add TEA if needed) a->b c 3. Pack Column (Slurry Method) b->c d 4. Dissolve Crude in Min. Solvent OR Prepare Dry Load c->d e 5. Carefully Apply Sample to Column d->e f 6. Run Column (Apply Gentle Pressure) e->f g 7. Collect Fractions Systematically f->g h 8. Analyze Fractions by TLC g->h i 9. Combine Pure Fractions h->i j 10. Evaporate Solvent i->j k 11. Dry Under High Vacuum -> Pure Product j->k

Caption: Step-by-step workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • TLC Analysis & Solvent Selection:

    • Develop several TLC plates of your crude material using different solvent systems from the table above.

    • If streaking is observed, add a drop of TEA to the TLC developing jar.

    • The ideal solvent system will give your desired product an Rf value of 0.25 - 0.35 .

  • Column Preparation:

    • Select a column of appropriate size (e.g., for 500 mg of crude, use a column that holds ~50 g of silica).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

    • Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexanes).

    • Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.[1]

    • Add a final layer of sand on top of the silica bed to prevent disturbance.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of DCM. Add ~10x the mass of silica gel.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully fill the column with your starting eluent.

    • Apply gentle pressure using a pump or house air/nitrogen line (1-2 psi).

    • Begin collecting fractions. The fraction size should be approximately one-quarter of the column volume.

  • Fraction Analysis and Product Recovery:

    • Monitor the elution by spotting every few fractions onto a TLC plate.[1]

    • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).

    • Once identified, combine the fractions containing the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under a high vacuum to remove any residual solvent.

References

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PMC - NIH. [Link]

  • diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • High-Performance Liquid Chromatography Using Reversed-Phase Stationary Phases Dynamically Modified with Organophosphorus Compound for the Separation and Determination of Lanthanoid Elements. ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Improving signal response for Phosphonate on -ESI in Hilic mode chromatography. Reddit. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news - alwsci. [Link]

  • Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]

  • Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. ResearchGate. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC - NIH. [Link]

Sources

Troubleshooting

common side reactions in the synthesis of vinyl-thiazoles

Technical Support Center: Synthesis of Vinyl-Thiazoles Welcome to the technical support center for vinyl-thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Vinyl-Thiazoles

Welcome to the technical support center for vinyl-thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic motif. Vinyl-thiazoles are crucial building blocks in pharmaceuticals and materials science, but their synthesis can be fraught with challenges, including low yields, difficult purifications, and unexpected side reactions.

This document provides in-depth, experience-driven answers to common problems encountered in the lab. We will explore the causality behind these issues and offer validated protocols and troubleshooting strategies to streamline your workflow and enhance your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter during the synthesis of vinyl-thiazoles. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My Wittig reaction on a thiazole-2-carbaldehyde is giving a very low yield. What are the likely causes and how can I fix it?

Low yields in Wittig reactions involving heteroaromatic aldehydes like thiazole-2-carbaldehyde are a frequent issue. The problem often stems from the properties of the thiazole ring itself or the stability of the reagents.

Potential Causes & Solutions:

  • Deprotonation of the Thiazole Ring: The proton at the C2 position of a thiazole ring is acidic (pKa ≈ 25-30) and can be abstracted by strong bases like n-butyllithium (n-BuLi), which are commonly used to generate non-stabilized ylides.[1] This creates a competing, non-productive pathway where your base is consumed, leading to incomplete ylide formation and consequently, low conversion of your aldehyde.

    • Solution: Switch to a milder base that is still strong enough to deprotonate the phosphonium salt but less likely to deprotonate the thiazole ring. Bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) are excellent alternatives.[2]

  • Aldehyde Instability: Thiazole aldehydes can be labile, especially under strongly basic or heated conditions. They may undergo decomposition, polymerization, or side reactions like Cannizzaro-type disproportionation.

    • Solution: Perform the reaction at a lower temperature. Generate the ylide at 0 °C or even -78 °C, and then add the aldehyde solution slowly at the same temperature, allowing the reaction to warm gradually to room temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to degradation.

  • Ylide Reactivity: If you are using a stabilized ylide (e.g., one with an adjacent ester group), its reactivity is significantly lower. These ylides react well with aldehydes but may struggle with ketones or sterically hindered substrates.[2][3] While thiazole-2-carbaldehyde is not particularly hindered, electronic effects can influence reactivity.

    • Solution: For stabilized ylides, you may need to use higher temperatures (e.g., refluxing in THF or toluene) to drive the reaction to completion. However, be mindful of aldehyde stability (point 2). An alternative is to use the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields and E-selectivity for stabilized systems.[4]

Q2: I'm performing a Hantzsch synthesis to create a thiazole precursor, but I'm getting a complex mixture of products. What are the common side reactions?

The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone and a thioamide, is generally robust but not without potential pitfalls.[5][6][7]

Common Side Reactions & Mitigation Strategies:

  • Formation of Isomeric Impurities: When using N-substituted thioureas, cyclization can occur through two different pathways, leading to a desired 2-(N-substituted amino)thiazole or an isomeric 2-imino-2,3-dihydrothiazole. The formation of the imino isomer is often favored under acidic conditions.[8]

    • Mitigation: To favor the desired amino isomer, maintain neutral or slightly basic reaction conditions. Using a non-acidic solvent like ethanol or DMF and adding a mild, non-nucleophilic base can suppress the formation of the imino byproduct.[8]

  • Starting Material Decomposition: Thioamides and α-haloketones can be unstable. Excessive heat or prolonged reaction times can lead to decomposition, reducing the yield and complicating purification.[8]

    • Mitigation: Monitor the reaction progress diligently using TLC or LC-MS. Use the minimum necessary heat to achieve a reasonable reaction rate. Ensure the purity of your starting materials before beginning the reaction.

  • Double Alkylation: The sulfur atom of the thioamide can be alkylated twice by the α-haloketone, leading to undesired byproducts.

    • Mitigation: Use a slight excess (1.1 to 1.2 equivalents) of the thioamide relative to the α-haloketone to minimize the chance of the ketone reacting twice.

The following table summarizes these common issues:

Side Product/IssueFormation MechanismRecommended Mitigation Strategy
2-Imino-2,3-dihydrothiazoleAmbident nucleophilicity of N-substituted thiourea, favored by acidic pH.[8]Maintain neutral or slightly basic pH; use a non-acidic solvent.[8]
Degradation ProductsThermal or base-catalyzed decomposition of starting materials or product.[8]Run reaction at the lowest effective temperature; monitor closely to avoid long reaction times.
Over-alkylation ByproductsReaction of a second α-haloketone molecule with the thioamide intermediate.Use a slight excess of the thioamide component (1.1-1.2 eq.).
Q3: My vinyl-thiazole product seems to be polymerizing upon purification or storage. How can I improve its stability?

Vinyl-thiazoles, like other activated alkenes, can be susceptible to polymerization, especially in the presence of light, heat, or radical initiators.[9] This is a significant issue for downstream applications and long-term storage.

Stabilization Strategies:

  • Add a Radical Inhibitor: After synthesis and workup, add a small amount of a radical inhibitor to the purified product. Common choices include butylated hydroxytoluene (BHT) or hydroquinone (a few hundred ppm is usually sufficient).

  • Storage Conditions: Store the vinyl-thiazole in a cold, dark environment, preferably under an inert atmosphere (nitrogen or argon). Use an amber vial to protect it from light.

  • Purification Method: Avoid excessive heat during purification. If performing distillation, use a vacuum to lower the boiling point. For column chromatography, work quickly and consider using a less acidic grade of silica gel or deactivating it with a small amount of triethylamine in the eluent.

  • Purity: Ensure the final product is free from residual acid or metal catalysts from the synthesis, as these can promote degradation and polymerization.

Frequently Asked Questions (FAQs)

This section covers broader, more foundational questions regarding the synthesis of vinyl-thiazoles.

Q1: What are the primary methods for synthesizing vinyl-thiazoles?

There are several strategic approaches to constructing the vinyl-thiazole scaffold. The choice depends on the desired substitution pattern and the availability of starting materials.

  • Wittig-type Olefination: This is one of the most common methods, involving the reaction of a thiazole aldehyde (e.g., thiazole-2-carbaldehyde or thiazole-4-carbaldehyde) with a phosphorus ylide.[4][10] This method is highly versatile for installing various groups on the vinyl moiety.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools.

    • Heck Reaction: Couples a halo-thiazole (e.g., 2-bromothiazole) with an alkene. This method is excellent for forming substituted vinyl groups but can have regioselectivity issues.[11][12]

    • Sonogashira Coupling: Couples a halo-thiazole with a terminal alkyne, followed by partial reduction of the resulting alkynyl-thiazole to the vinyl derivative.[13][14][15] This offers excellent control but adds a reduction step to the sequence.

  • Building the Thiazole Ring Last: One can construct the vinyl group first and then build the thiazole ring around it using methods like the Hantzsch synthesis with a vinyl-substituted α-haloketone or thioamide.[7]

Q2: I'm considering a Heck reaction to synthesize a 2-vinyl-thiazole from 2-bromothiazole. What are the potential side reactions?

The Heck reaction is a powerful C-C bond-forming tool, but it is not without its challenges, especially with heteroaromatic substrates.[11]

Potential Side Reactions:

  • Isomerization of the Double Bond: The palladium catalyst can promote isomerization of the newly formed double bond, leading to a mixture of terminal and internal alkenes, which can be difficult to separate.

  • Homocoupling: The halo-thiazole can couple with itself to form a bi-thiazole byproduct, particularly at high catalyst loadings or temperatures.

  • Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, reducing catalytic activity and leading to incomplete conversion. This is often exacerbated by high temperatures.

  • Poor Reactivity of Chloro-thiazoles: While aryl bromides and iodides are common substrates, aryl chlorides are often less reactive and may require specialized, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve good yields.[11][16]

Q3: How can I troubleshoot a Sonogashira coupling that is failing to produce my desired alkynyl-thiazole intermediate?

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[13][14][15] Failure is often due to catalyst deactivation or competing side reactions.

Troubleshooting Steps:

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) to form a diyne byproduct.[15]

    • Solution: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and run the reaction under a strict inert atmosphere.

  • Catalyst Choice: The choice of palladium source and ligand is critical.

    • Solution: For less reactive halides (e.g., bromothiazoles), a more active catalyst system may be needed. Consider using a pre-catalyst like Pd(PPh₃)₂Cl₂ in combination with copper(I) iodide (CuI).[14]

  • Base and Solvent: The amine base (typically triethylamine or diisopropylamine) serves as both a base and a solvent.

    • Solution: Ensure the amine is dry and of high purity. Impurities can poison the catalysts. Using a co-solvent like THF or DMF can sometimes improve solubility and reaction rates.

The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding vinyl-thiazole synthesis.

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// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default nodes start_node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; solution_node [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; problem_node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes start_node [label="Low Yield or\nImpure Product"]; decision_method [label="Which Synthetic\nMethod?", decision_node]; problem_wittig [label="Wittig Reaction Issues", problem_node]; problem_hantzsch [label="Hantzsch Synthesis Issues", problem_node]; problem_coupling [label="Cross-Coupling Issues", problem_node];

decision_wittig [label="Incomplete\nConversion?", decision_node, width=2, height=1.2]; solution_wittig_base [label="Use milder base\n(e.g., NaHMDS)\nLower temperature", solution_node]; solution_wittig_purification [label="Check for multiple spots\non TLC (degradation)", solution_node];

decision_hantzsch [label="Isomeric\nByproducts?", decision_node, width=2, height=1.2]; solution_hantzsch_ph [label="Adjust to neutral/basic pH", solution_node]; solution_hantzsch_monitoring [label="Monitor reaction closely\nto avoid degradation", solution_node];

decision_coupling [label="Glaser Homocoupling\n(Sonogashira)?", decision_node, width=2.2, height=1.4]; solution_coupling_o2 [label="Ensure strict O2-free\nconditions (degas)", solution_node]; solution_coupling_catalyst [label="Screen different\nPd catalysts/ligands", solution_node];

// Edges start_node -> decision_method; decision_method -> problem_wittig [label="Wittig"]; decision_method -> problem_hantzsch [label="Hantzsch"]; decision_method -> problem_coupling [label="Heck / Sonogashira"];

problem_wittig -> decision_wittig; decision_wittig -> solution_wittig_base [label="Yes"]; decision_wittig -> solution_wittig_purification [label="No"];

problem_hantzsch -> decision_hantzsch; decision_hantzsch -> solution_hantzsch_ph [label="Yes"]; decision_hantzsch -> solution_hantzsch_monitoring [label="No"];

problem_coupling -> decision_coupling; decision_coupling -> solution_coupling_o2 [label="Yes"]; decision_coupling -> solution_coupling_catalyst [label="No"]; }

Troubleshooting workflow for vinyl-thiazole synthesis.

Validated Experimental Protocol

Synthesis of 4-(Vinyl)-2-methoxy-1,3-thiazole via Wittig Reaction

This protocol details the synthesis of a vinyl-thiazole using an in-situ generated Wittig reagent with a base chosen to minimize side reactions.[10]

Materials and Reagents:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methoxy-1,3-thiazole-4-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to create a suspension.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add NaHMDS (1.1 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve 2-methoxy-1,3-thiazole-4-carbaldehyde (1.0 equivalent) in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide suspension.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the consumption of the aldehyde by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure. The crude product will contain the desired vinyl-thiazole and triphenylphosphine oxide.

    • Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure 4-(vinyl)-2-methoxy-1,3-thiazole.

References

  • Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Shaheen, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 18, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 18, 2026, from [Link]

  • Pravdivtseva, O. V., et al. (2016). Solvent-free Sonogashira coupling reaction via high speed ball milling. RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Sames, D. (2018). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme. Retrieved January 18, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2014). Heck Reaction—State of the Art. MDPI. Retrieved January 18, 2026, from [Link]

  • Bouzian, K., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved January 18, 2026, from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). ReactionFlash. Retrieved January 18, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2014). (PDF) Heck Reaction—State of the Art. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved January 18, 2026, from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Wang, J., et al. (2021). Design, Synthesis and Aggregation Structure Characterization of Thiazole-Vinyl Polymer. Chinese Journal of Polymer Science. Retrieved January 18, 2026, from [Link]

  • Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Zaib, S., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Wei, C., et al. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Wei, C., et al. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. PubMed. Retrieved January 18, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Kumar, D. S., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Retrieved January 18, 2026, from [Link]

  • 4-methyl-5-vinylthiazole. (n.d.). The Good Scents Company. Retrieved January 18, 2026, from [Link]

  • Riyadh, S. M., & Khalil, K. D. (2020). Structural Properties and Catalytic Activity of Binary Poly (vinyl alcohol)/Al2O3 Nanocomposite Film for Synthesis of Thiazoles. MDPI. Retrieved January 18, 2026, from [Link]

  • Desai, D., & Varia, S. (2011). Investigation Into Stability of Poly(vinyl alcohol)-Based Opadry® II Films. PubMed. Retrieved January 18, 2026, from [Link]

  • Wei, C., et al. (2015). (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Gibson, M. I., et al. (2018). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. Retrieved January 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Welcome to the Technical Support Center for the synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate.

Introduction

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis is most commonly achieved via the Michaelis-Arbuzov reaction, a robust method for forming a carbon-phosphorus bond.[1][2][3] This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an appropriate alkyl halide. In this case, the starting material is 2-chloro-5-(chloromethyl)thiazole.[4]

While the Michaelis-Arbuzov reaction is well-established, its application to heteroaromatic substrates like 2-chloro-5-(chloromethyl)thiazole can present unique challenges. This guide provides a comprehensive question-and-answer-based troubleshooting section, detailed experimental protocols, and an in-depth look at the reaction mechanism and potential side reactions to empower you to optimize your synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Michaelis-Arbuzov reaction can stem from several sources. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Triethyl Phosphite: Ensure it is fresh and has not been oxidized to triethyl phosphate. Oxidation can be checked by ³¹P NMR spectroscopy. The presence of a peak around -1 ppm is indicative of triethyl phosphate, while triethyl phosphite should appear around +139 ppm.

    • 2-chloro-5-(chloromethyl)thiazole: The purity of this starting material is crucial. Impurities from its synthesis can interfere with the reaction. It is also a lachrymator and should be handled with care in a well-ventilated fume hood.

  • Reaction Conditions:

    • Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically in the range of 120-160 °C.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Incomplete reactions will result in a lower yield.

  • Side Reactions:

    • Elimination: Although less common with primary halides, elimination reactions can occur at high temperatures, leading to the formation of byproducts.

    • Decomposition of Starting Material: The thiazole ring may be sensitive to prolonged heating at high temperatures.

Q2: I am observing a significant amount of a high-boiling point impurity in my crude product. What could it be and how can I minimize it?

A2: A common high-boiling point impurity is the bis-phosphonate, formed by the reaction of the product with another molecule of triethyl phosphite at the 2-chloro position of the thiazole ring. While less likely due to the deactivating effect of the chlorine atom, it's a possibility under forcing conditions. Another possibility is the formation of quaternary phosphonium salts.

To minimize these impurities:

  • Stoichiometry: Use a slight excess of triethyl phosphite (1.1-1.2 equivalents) to ensure full conversion of the 2-chloro-5-(chloromethyl)thiazole, but avoid a large excess which can promote side reactions.

  • Temperature Control: Avoid excessive heating, as this can favor the formation of byproducts.

  • Purification: The bis-phosphonate can be challenging to separate from the desired product by distillation due to similar boiling points. Flash column chromatography on silica gel is often a more effective purification method.[5][6]

Q3: The reaction mixture is turning dark brown or black at high temperatures. Is this normal, and does it affect the yield?

A3: Significant color change to dark brown or black often indicates decomposition. This can be due to the thermal instability of the thiazole-containing starting material or product. This decomposition will almost certainly lead to a reduction in yield and the formation of complex impurities that can complicate purification.

To mitigate decomposition:

  • Lower Reaction Temperature: Consider using a lower reaction temperature for a longer period.

  • Use of a Catalyst: Lewis acids like zinc iodide (ZnI₂) can catalyze the Michaelis-Arbuzov reaction, often allowing for lower reaction temperatures and shorter reaction times.[7]

  • Solvent: While the reaction is often run neat, using a high-boiling point, inert solvent such as toluene or xylene can help to better control the temperature and minimize localized overheating.

Q4: Can I use 2-chloro-5-(bromomethyl)thiazole instead of the chloro-analogue? Would this be advantageous?

A4: Yes, using 2-chloro-5-(bromomethyl)thiazole would likely be advantageous. The reactivity of alkyl halides in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl.[2][3] Therefore, the bromo derivative would be more reactive, potentially allowing for:

  • Lower Reaction Temperatures: Reducing the risk of thermal decomposition.

  • Shorter Reaction Times: Increasing throughput.

The main drawback would be the potentially higher cost and different synthesis route for the brominated starting material.

Reaction Mechanism and Optimization

The synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate proceeds via the well-established Michaelis-Arbuzov reaction mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of the chloromethyl group of 2-chloro-5-(chloromethyl)thiazole. This results in the formation of a phosphonium salt intermediate.

Step 2: Dealkylation The displaced chloride ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate in an Sₙ2 reaction. This leads to the formation of the final product, Diethyl (2-chlorothiazol-5-yl)methylphosphonate, and ethyl chloride as a volatile byproduct.

Diagram of the Michaelis-Arbuzov Reaction Mechanism:

Michaelis_Arbuzov TriethylPhosphite P(OEt)₃ PhosphoniumSalt [(EtO)₃P⁺-CH₂-Thiazole-Cl] Cl⁻ TriethylPhosphite->PhosphoniumSalt Sₙ2 Attack AlkylHalide Cl-CH₂-Thiazole-Cl AlkylHalide->PhosphoniumSalt Phosphonate (EtO)₂P(=O)-CH₂-Thiazole-Cl PhosphoniumSalt->Phosphonate Dealkylation EthylChloride EtCl PhosphoniumSalt->EthylChloride

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis (Neat)

This protocol is a standard approach for the Michaelis-Arbuzov reaction.

Materials:

  • 2-chloro-5-(chloromethyl)thiazole

  • Triethyl phosphite

  • Nitrogen or Argon gas for inert atmosphere

  • Heating mantle with temperature controller and magnetic stirrer

  • Round-bottom flask with reflux condenser

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 2-chloro-5-(chloromethyl)thiazole (1 equivalent).

  • Add triethyl phosphite (1.1 equivalents) to the flask.

  • Heat the reaction mixture with stirring to 140-150 °C.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) or GC-MS. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Lewis Acid Catalyzed Synthesis

This modified protocol uses a Lewis acid catalyst to promote the reaction at a lower temperature.

Materials:

  • 2-chloro-5-(chloromethyl)thiazole

  • Triethyl phosphite

  • Zinc iodide (ZnI₂), anhydrous

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

  • Heating mantle with temperature controller and magnetic stirrer

  • Round-bottom flask with reflux condenser

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add anhydrous zinc iodide (0.1 equivalents).

  • Add anhydrous toluene to the flask.

  • Add 2-chloro-5-(chloromethyl)thiazole (1 equivalent) followed by triethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Data Summary

ParameterClassical MethodLewis Acid Catalyzed
Temperature 140-150 °C80-90 °C
Reaction Time 4-6 hours2-4 hours
Catalyst NoneZinc Iodide (ZnI₂)
Solvent NeatToluene
Typical Yield 60-75%75-90%
Key Advantage SimplicityMilder conditions, higher yield
Key Disadvantage High temperature, potential decompositionAdditional reagents, workup required

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents 1. Verify Reagent Purity (Triethyl phosphite & Alkyl Halide) Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions (Temperature, Time) Start->CheckConditions CheckSideReactions 3. Investigate Side Reactions (Decomposition, Bis-phosphonation) Start->CheckSideReactions PurifyReagents Solution: - Use fresh, distilled triethyl phosphite. - Recrystallize or distill 2-chloro-5-(chloromethyl)thiazole. CheckReagents->PurifyReagents OptimizeConditions Solution: - Optimize temperature and time via small-scale trials. - Consider Lewis acid catalysis for milder conditions. CheckConditions->OptimizeConditions ModifyProtocol Solution: - Use a high-boiling inert solvent. - Employ a brominated starting material for higher reactivity. CheckSideReactions->ModifyProtocol End Improved Yield and Purity PurifyReagents->End OptimizeConditions->End ModifyProtocol->End

Caption: A systematic workflow for troubleshooting low yield or impurity issues.

References

  • Richardson, R. M., & Wiemer, D. F. (n.d.). PREPARATION OF DIETHYL BENZYLPHOSPHONATE. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (2023). Michaelis–Arbuzov reaction. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602608A - A kind of preparation method of diethyl methyl-phosphonite.
  • Boutagy, J., & Thomas, R. (1974). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 74(1), 87–99.
  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
  • Google Patents. (n.d.). CN109836456B - Preparation method of diethyl methylphosphonite.
  • Kluge, A. F. (1986). DIETHYL [(2-TETRAHYDROPYRANYLOXY)
  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC. Retrieved from [Link]

  • Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.).
  • European Patent Office. (n.d.). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs.
  • Google Patents. (n.d.). US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. (n.d.). SciSpace. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Welcome to the technical support center for Diethyl (2-chlorothiazol-5-yl)methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl (2-chlorothiazol-5-yl)methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for Diethyl (2-chlorothiazol-5-yl)methylphosphonate?

To ensure the long-term stability of Diethyl (2-chlorothiazol-5-yl)methylphosphonate, it is crucial to adhere to specific storage conditions. For short-term storage (1-2 weeks), a temperature of -4°C is recommended. For longer periods (1-2 years), the compound should be stored at -20°C.[1] It is imperative to store the compound in a dry, well-ventilated area and to keep the container tightly sealed to prevent moisture absorption and degradation.[2]

How should I handle Diethyl (2-chlorothiazol-5-yl)methylphosphonate in the laboratory?

As with all organophosphorus compounds, proper handling is essential for safety and to maintain the integrity of the compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood to avoid inhalation of any vapors.[2] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]

What are the known incompatibilities of this compound?

Diethyl (2-chlorothiazol-5-yl)methylphosphonate should be stored away from strong oxidizing agents and strong bases, as these can promote degradation.[3][4]

What is the expected shelf life of Diethyl (2-chlorothiazol-5-yl)methylphosphonate?

When stored under the recommended conditions, one supplier suggests a shelf life of up to 1095 days (3 years).[5] However, it is always best to refer to the certificate of analysis provided by the supplier for a specific lot number.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability in your experimental outcomes, it could be due to the degradation of your Diethyl (2-chlorothiazol-5-yl)methylphosphonate stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature and protected from moisture and light.

  • Assess Purity: If you have access to analytical instrumentation, consider re-analyzing the purity of your stock solution. Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of impurities or degradation products.

  • Perform a Small-Scale Pilot Experiment: Before conducting a large-scale experiment, test the compound in a small, controlled pilot study to ensure it is performing as expected.

Issue 2: Visible changes in the compound's appearance or solubility.

Any change in the physical appearance (e.g., color change, clumping) or solubility of the compound may indicate degradation.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the compound for any signs of discoloration or changes in its physical state.

  • Solubility Test: Attempt to dissolve a small amount of the compound in a recommended solvent. If you encounter difficulty with dissolution or observe any precipitates that were not previously present, the compound may have degraded.

  • Consider Degradation Pathways: The two primary degradation pathways for this molecule are likely hydrolysis of the phosphonate esters and photodegradation of the thiazole ring.[6][7]

    • Hydrolysis: Exposure to moisture, especially under acidic or basic conditions, can lead to the cleavage of the ethyl ester groups, forming the corresponding phosphonic acid.

    • Photodegradation: The thiazole ring can be susceptible to degradation upon exposure to light, potentially leading to the formation of various byproducts.[6]

Diagram of Potential Degradation Pathways:

G main Diethyl (2-chlorothiazol-5-yl)methylphosphonate hydrolysis Hydrolysis (Moisture, Acid/Base) main->hydrolysis H₂O photodegradation Photodegradation (Light Exposure) main->photodegradation hydrolyzed_product (2-chlorothiazol-5-yl)methylphosphonic acid hydrolysis->hydrolyzed_product photo_products Thiazole Ring Cleavage Products photodegradation->photo_products

Caption: Potential degradation pathways for Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Issue 3: Suspected contamination of the compound.

If you suspect that your sample has been contaminated, it is crucial to take immediate steps to prevent compromising your experiments.

Troubleshooting Steps:

  • Isolate the Suspected Sample: Do not use the potentially contaminated batch for any further experiments.

  • Review Handling Procedures: Evaluate your laboratory's handling procedures to identify any potential sources of cross-contamination.

  • Use a Fresh Stock: If possible, obtain a new, unopened vial of the compound for your experiments.

Experimental Protocols

Protocol for Assessing Purity by HPLC

This protocol provides a general guideline for assessing the purity of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in acetonitrile to a final concentration of approximately 1 mg/mL.

Workflow for Purity Assessment:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Acetonitrile prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Run Gradient hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity (%) data1->data2

Caption: Workflow for assessing the purity of Diethyl (2-chlorothiazol-5-yl)methylphosphonate by HPLC.

References

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. [Link]

  • MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate - Capot Chemical. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]

  • Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics | Request PDF. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]

  • Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation. PMC - NIH. [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

  • Diethylphosphite - Wikipedia. [Link]

  • Microbial degradation of organophosphorus compounds | FEMS Microbiology Reviews | Oxford Academic. [Link]

  • Diethyl (2-chlorothiazol-5-yl)methylphosphonate|-范德生物科技公司 - BIOFOUNT. [Link]

  • Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem. [Link]

  • Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem. [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC - NIH. [Link]

  • Diethyl 2-methylthiazole-4-methylphosphonate | C9H16NO3PS | CID 2763197 - PubChem. [Link]

  • EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google P
  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

  • Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). MDPI. [Link]

  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

  • pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. EPO. [Link]

  • CN109836456B - Preparation method of diethyl methylphosphonite - Google P
  • Diethyl phosphite - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • CN101565433A - New production technology of diethyl (tosyloxy)
  • Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. ResearchGate. [Link]

  • Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate | C13H16ClO3PS - PubChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Phosphonate Reagents

Welcome to the technical support center for phosphonate reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize the Horner-Wadsworth-Emmons (HWE) reaction and may enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phosphonate reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize the Horner-Wadsworth-Emmons (HWE) reaction and may encounter challenges with reagent reactivity. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to diagnose and resolve common issues in your olefination reactions.

Quick Access: Frequently Asked Questions (FAQs)

Q1: My HWE reaction shows no product formation. What are the first three things I should check?

A1: Start with the fundamentals:

  • Base Strength and Deprotonation: Confirm your base is strong enough to deprotonate the phosphonate. The pKa of the base's conjugate acid should be significantly higher (at least 2-3 pKa units) than the pKa of your phosphonate's α-proton (typically ~20-25 for phosphonoacetates). For many common phosphonates, strong bases like Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) are required for complete carbanion formation.[1][2]

  • Anhydrous Conditions: The phosphonate carbanion is highly basic and is readily quenched by protic sources, especially water.[3] Ensure all glassware was rigorously flame- or oven-dried, use anhydrous solvents, and maintain a dry, inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.

  • Reagent Quality: Phosphonate reagents can degrade over time, especially if exposed to moisture, leading to hydrolysis. Verify the purity of your phosphonate, aldehyde/ketone, and base. If in doubt, purify the starting materials or use a fresh bottle.

Q2: My reaction is sluggish and gives a low yield. What's a common cause?

A2: Insufficient deprotonation is a frequent culprit. This can be due to a base that is not strong enough, not used in sufficient stoichiometric excess, or is partially quenched. Another common issue is steric hindrance. Aldehydes are generally more reactive than ketones, and significant steric bulk on either the phosphonate reagent or the carbonyl compound can dramatically slow the reaction rate.[4][5][6]

Q3: I'm using a base-sensitive aldehyde. What conditions are recommended?

A3: For substrates that are unstable under strongly basic conditions, the Masamune-Roush conditions are the gold standard.[4][7] These protocols use a milder amine base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, in conjunction with a Lewis acidic salt like lithium chloride (LiCl) in an aprotic solvent like acetonitrile or THF.[8][9] The LiCl is thought to coordinate to the carbonyl and phosphonate oxygen atoms, increasing the acidity of the phosphonate's α-proton and facilitating deprotonation with a weaker base.[3][8]

Q4: Can I use ketones in the HWE reaction?

A4: Yes. A key advantage of the HWE reaction over the standard Wittig reaction is the higher nucleophilicity of the phosphonate carbanion, which allows it to react effectively with less electrophilic ketones.[10][11] However, reactions with ketones are generally slower than with aldehydes, may require higher temperatures or longer reaction times, and often result in lower stereoselectivity.[4][5]

In-Depth Troubleshooting Guides

Symptom: No Product Formation or Trace Conversion

When a reaction fails completely, a systematic diagnosis is required to pinpoint the root cause. The following guide will help you dissect the problem logically.

Logical Troubleshooting Workflow

start Low/No Reactivity base_check Is the base strong enough? (pKa_base_conj_acid > pKa_phosphonate) start->base_check anhydrous_check Are conditions strictly anhydrous? base_check->anhydrous_check Yes base_solution Solution: Use a stronger base (e.g., NaH, n-BuLi, LDA) base_check->base_solution No reagent_quality Are reagents pure & non-degraded? anhydrous_check->reagent_quality Yes anhydrous_solution Solution: Dry all glassware/solvents; Use inert atmosphere anhydrous_check->anhydrous_solution No temp_check Is reaction temperature adequate? reagent_quality->temp_check Yes reagent_solution Solution: Purify starting materials or use fresh reagents reagent_quality->reagent_solution No sterics_check Is steric hindrance an issue? temp_check->sterics_check Yes temp_solution Solution: Increase reaction temperature (e.g., from 0°C to RT or reflux) temp_check->temp_solution No sterics_solution Solution: Increase reaction time/temp; Consider less hindered reagent sterics_check->sterics_solution Possible

Caption: A decision tree for troubleshooting HWE reaction failures.

1. Cause: Inadequate Deprotonation

The formation of the phosphonate carbanion is the essential first step of the HWE reaction.[4] If this equilibrium does not favor the carbanion, the reaction cannot proceed.

  • Scientific Rationale: The reaction relies on a sufficient concentration of the nucleophilic carbanion to attack the electrophilic carbonyl carbon. The position of the acid-base equilibrium is dictated by the relative pKa values of the phosphonate and the conjugate acid of the base used.

  • Diagnostic Protocol:

    • Carefully review the pKa of your phosphonate reagent's α-proton. Standard phosphonoacetates have a pKa in DMSO around 20-25. Reagents with less stabilizing electron-withdrawing groups (EWGs) will be less acidic.

    • Compare this to the pKa of the conjugate acid of your chosen base (see Table 1).

    • If the pKa values are too close, deprotonation will be incomplete and reversible.

  • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (t-BuOK) are common and effective choices.[12]

BaseConjugate AcidpKa (in DMSO)Common SolventsNotes
Sodium Hydride (NaH)H₂~36THF, DMF, DMEIrreversible deprotonation. Heterogeneous, requires good stirring.
n-Butyllithium (n-BuLi)Butane~50THF, Hexanes, Et₂OVery strong base. Can act as a nucleophile. Add at low temp.
LDADiisopropylamine~35.7THFStrong, non-nucleophilic base. Ideal for preventing side reactions.
KHMDSHexamethyldisilazane~29.5THFStrong, non-nucleophilic, sterically hindered base.
DBU (with LiCl)DBU-H⁺~13.5 (in MeCN)MeCN, THFMild conditions suitable for base-sensitive substrates.[4]
Potassium t-butoxidet-Butanol~32.2THF, t-BuOHStrong base, good for generating Z-alkenes in some cases.[13]

Table 1: Selection guide for common bases used in the HWE reaction.

2. Cause: Steric Hindrance

The rate-limiting step of the HWE reaction is the nucleophilic addition of the carbanion to the carbonyl group.[4] Steric congestion around either reaction partner will raise the activation energy of this step.

  • Scientific Rationale: As per transition state theory, bulky groups on the phosphonate (especially at the α-position) or near the carbonyl group (α- or β-branching) create unfavorable steric clashes in the transition state leading to the betaine-like intermediate, slowing the reaction.[14][15]

  • Diagnostic Protocol:

    • Analyze the structures of your phosphonate and carbonyl compound. Are there quaternary centers, tert-butyl groups, or ortho-substituents adjacent to the reacting centers?

    • Run a control reaction with a less hindered substrate (e.g., benzaldehyde or triethyl phosphonoacetate) under identical conditions. If this control reaction works, steric hindrance is the likely issue.

  • Solutions:

    • Increase Reaction Temperature and Time: Providing more thermal energy can help overcome the activation barrier. Monitor the reaction for potential decomposition of starting materials or products.

    • Change Reagent Structure: If possible, redesign the synthesis to use a less sterically encumbered phosphonate or carbonyl partner.

Symptom: Low Yield and/or Incomplete Conversion

Even when a reaction produces the desired product, low yields indicate a suboptimal process. This can often be traced back to reagent quality, reaction conditions, or competing side reactions.

1. Cause: Reagent Degradation or Impurities
  • Scientific Rationale: Phosphonate esters are susceptible to hydrolysis, especially under basic or acidic conditions, yielding phosphonic acids that are unreactive in the HWE reaction. Aldehydes can undergo oxidation to carboxylic acids or self-condensation (aldol reaction). Bases like NaH can lose activity through reaction with atmospheric moisture.

  • Preventative Measures & Solutions:

    • Storage: Store phosphonate reagents and anhydrous solvents under an inert atmosphere and away from moisture. Store aldehydes at low temperatures and under inert gas, especially if they are prone to polymerization or oxidation.

    • Purification: If reagent quality is suspect, purify it before use. Phosphonates can often be purified by distillation under reduced pressure. Aldehydes can be distilled or filtered through a short plug of silica/alumina.

    • Titration: The molarity of organolithium bases like n-BuLi should be determined by titration before use to ensure accurate stoichiometry.

2. Cause: Suboptimal Solvent or Temperature
  • Scientific Rationale: The solvent plays a critical role in solvating the intermediates and influencing reaction rates. Polar aprotic solvents like THF, DME, and DMF are generally preferred as they effectively solvate the metal cation without quenching the carbanion.[10] Temperature affects not only the reaction rate but also the equilibrium between intermediates, which can influence stereoselectivity.[4]

  • Optimization Protocol:

    • Solvent Screen: If using a standard solvent like THF, consider screening others like DMF or DME, which may improve solubility or accelerate the reaction.

    • Temperature Variation: The initial deprotonation is often performed at 0°C or room temperature. The addition of the carbonyl compound is typically done at a lower temperature (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature.[5] For sluggish reactions, gently heating (refluxing in THF, for example) after the initial addition may drive the reaction to completion.

3. The HWE Reaction Mechanism

Understanding the mechanism provides context for troubleshooting. The reaction proceeds through several key steps, each with its own requirements.

HWE_Mechanism Phosphonate R'O P-CH(Z)R R'O Carbanion [R'O-P-C⁻(Z)R] Phosphonate Carbanion Phosphonate->Carbanion 1. Deprotonation Base Base⁻ Base->Carbanion Carbonyl R''C=O Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane 2. Nucleophilic Attack & Cyclization Alkene R''C=C(Z)R Alkene Oxaphosphetane->Alkene 3. Elimination Phosphate [R'O-P=O] Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

This mechanism highlights three critical stages:

  • Deprotonation: Requires a sufficiently strong base.

  • Nucleophilic Attack: Favored by highly nucleophilic carbanions and electrophilic carbonyls. Slowed by steric hindrance. This is the rate-limiting step.[4]

  • Elimination: The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the elimination step, which is generally fast. The water-soluble nature of the phosphate byproduct is a major advantage for purification.[8][16]

References

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • Pereira, M. M. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(6), 495-512.
  • Zahoor, A. F., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Topics in Current Chemistry, 383(2), 20.
  • RSC Publishing. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, June 18). What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction?. Retrieved from [Link]

  • Roman, D., & Christmann, M. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739.
  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

  • Frontiers. (2020, November 12). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Retrieved from [Link]

  • Semantic Scholar. (1984, September 11). Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Retrieved from [Link]

  • Griffith Research Online. (2022, June 30). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Retrieved from [Link]

  • ACS Publications. (n.d.). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2020, November 13). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Retrieved from [Link]

  • ResearchGate. (2022, April 4). Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Carbon Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Welcome to the technical support center for Diethyl (2-chlorothiazol-5-yl)methylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl (2-chlorothiazol-5-yl)methylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate. Our approach is grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experiments.

Introduction: Understanding the Chemistry of Purification

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is typically synthesized via the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the treatment of 5-(halomethyl)-2-chlorothiazole with triethyl phosphite. While robust, this process can lead to a variety of impurities that must be removed to ensure the quality of the final product. The nature of these impurities is often related to the starting materials, side-reactions, or subsequent degradation.

This guide will provide a logical framework for identifying and removing these impurities, ensuring you obtain a highly pure product for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Q1: What are the most common impurities I should expect?

A1: The most common impurities typically include:

  • Unreacted starting materials: Residual 5-(chloromethyl)-2-chlorothiazole and triethyl phosphite.

  • By-products of the Michaelis-Arbuzov reaction: Such as ethyl chloride.

  • Hydrolysis products: The phosphonate ester can hydrolyze to the corresponding phosphonic acid, especially if exposed to acidic or basic conditions.[4][5]

  • Impurities from the starting material: The purity of your 5-(chloromethyl)-2-chlorothiazole is critical. Impurities from its synthesis can be carried over.[2][6][7][8]

Q2: My purified product is an oil with a strong, unpleasant odor. What is the likely cause?

A2: A strong odor is often indicative of residual triethyl phosphite. This can be effectively removed by washing the crude product dissolved in an organic solvent with a dilute acid solution (e.g., 1 M HCl), followed by a saturated sodium bicarbonate wash and a brine wash.[4]

Q3: I see multiple spots on my TLC plate after the reaction. How do I approach the purification?

A3: Multiple spots indicate the presence of several impurities. A systematic approach is best:

  • Aqueous Workup: Start with an aqueous workup as described in A2 to remove ionic and water-soluble impurities.

  • Silica Gel Column Chromatography: If multiple spots persist, column chromatography is the most effective method for separating compounds with different polarities.[4]

Q4: Can I purify Diethyl (2-chlorothiazol-5-yl)methylphosphonate by distillation?

A4: While distillation under reduced pressure is a common technique for purifying phosphonates, it may not be ideal for this compound. Its relatively high molecular weight could require high temperatures for distillation, which can lead to decomposition.[4] If you attempt distillation, use a high-vacuum system and carefully monitor the temperature. Kugelrohr distillation is a gentler alternative for heat-sensitive compounds.[9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Persistent Polar Impurities

Observation: After a standard aqueous workup, you still observe a polar spot on your TLC plate (low Rf value) that corresponds to a phosphonic acid or other polar by-products.

Causality: The polar impurity may have limited solubility in the aqueous phase or the workup was not efficient enough.

Troubleshooting Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any acidic impurities, like phosphonic acids, making them more soluble in the aqueous layer.

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Repeat: Repeat the base wash if necessary, checking the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Difficulty in Separating Non-Polar Impurities

Observation: TLC analysis shows impurities with Rf values very close to your product, making separation by column chromatography challenging.

Causality: These impurities are likely structurally similar to your product and have similar polarities. This can happen if there were isomeric impurities in your starting 5-(chloromethyl)-2-chlorothiazole.

Troubleshooting Protocol:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A common system is a gradient of ethyl acetate in hexanes. Try other solvents like dichloromethane/methanol or toluene/acetone to alter the selectivity of the separation.

    • Gradient Elution: Use a shallow gradient during elution to improve resolution between closely eluting compounds.

    • Sample Loading: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.

  • Recrystallization (if the product is a solid): If the product can be solidified, recrystallization is an excellent technique for removing small amounts of impurities. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

Experimental Protocols

Protocol 1: Purification by Aqueous Washing

This protocol is effective for removing ionic impurities, residual acids or bases, and water-soluble starting materials.

  • Dissolve the Crude Product: Dissolve the crude Diethyl (2-chlorothiazol-5-yl)methylphosphonate in a water-immiscible organic solvent such as ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities, such as residual triethylamine if used in the synthesis. Separate the organic layer.

  • Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is highly effective for separating a wide range of impurities with differing polarities.

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityAdvantagesDisadvantages
Aqueous Wash (Acid/Base)85-95%Simple, fast, and effective for removing ionic impurities.Not effective for non-polar impurities.
Silica Gel Column Chromatography>98%High resolution for a wide range of impurities.Can be time-consuming and requires significant solvent volumes.
Kugelrohr DistillationVariableEffective for removing non-volatile impurities.Potential for thermal decomposition of the product.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude_Product Crude Diethyl (2-chlorothiazol-5-yl)methylphosphonate Aqueous_Workup Aqueous Workup (Acid/Base Wash) Crude_Product->Aqueous_Workup Analysis TLC/NMR Analysis Aqueous_Workup->Analysis Check Purity Column_Chromatography Silica Gel Column Chromatography Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Analysis->Column_Chromatography Impurities Present Analysis->Pure_Product Purity Acceptable

Caption: A typical workflow for the purification of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Diagram 2: Key Chemical Structures

ChemicalStructures cluster_product Desired Product cluster_impurities Common Impurities Product Diethyl (2-chlorothiazol-5-yl)methylphosphonate CCOP(=O)(CC1=CN=C(Cl)S1)OCC Starting_Material 5-(chloromethyl)-2-chlorothiazole ClC1=CN=C(S1)CCl Phosphite Triethyl phosphite P(OCC)3 Hydrolysis_Product (2-chlorothiazol-5-yl)methylphosphonic acid O=P(O)(O)CC1=CN=C(Cl)S1

Caption: Structures of the target compound and its common impurities.

References

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

  • Organic Syntheses. (1986). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, 64, 80. [Link]

  • Taylor & Francis Online. (2012). Hydrolysis and alcoholysis of phosphinates and phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 484-491. [Link]

  • Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]

  • MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6891. [Link]

  • Organic Chemistry Portal. (2024). Arbuzov Reaction. [Link]

  • Google Patents. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Acta Crystallographica Section E. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. [Link]

  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Thiazole Intermediates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into prevent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into preventing the decomposition of thiazole intermediates. This resource moves beyond simple protocols to explain the underlying chemical principles, ensuring you can design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of thiazole intermediates.

Q1: How stable is the thiazole ring fundamentally?

The thiazole ring is an aromatic heterocycle, which imparts significant stability compared to its non-aromatic counterparts like thiazolines.[1][2] Its aromaticity, resulting from the delocalization of pi-electrons, makes it resistant to many common reaction conditions.[1] However, this stability is not absolute. The ring's heteroatoms (nitrogen and sulfur) and the specific substitution pattern create unique electronic properties that can lead to specific vulnerabilities.[3][4]

Key points on its inherent stability include:

  • Aromaticity: The pi-electron delocalization makes the ring planar and more stable than corresponding oxazoles.[1]

  • Acidity/Basicity: Thiazoles are significantly less basic than imidazoles, with a pKa of about 2.5 for the conjugate acid.[1] The proton at the C2 position is notably acidic and can be removed by strong bases like organolithium reagents.[1][3]

  • Resistance to Reduction: The ring is generally stable against many reducing agents, though potent agents like Raney nickel can cause desulfurization and ring cleavage.[3][5]

Q2: What are the primary factors that cause thiazole intermediates to decompose?

Decomposition is typically triggered by specific environmental or chemical stressors that overcome the ring's aromatic stability. The main culprits are:

  • Aggressive Oxidation: While the ring is resistant to some oxidants, strong agents like potassium permanganate (KMnO₄) can cause ring opening.[5] Oxidation can also occur at the sulfur or nitrogen atoms, leading to non-aromatic sulfoxides or N-oxides, respectively.[1] Furthermore, photo-oxidation involving singlet oxygen can lead to complex rearrangements and degradation.[6]

  • pH Extremes: Thiazole itself is stable in acidic conditions but is unstable in alkaline solutions.[7] For substituted thiazoles and related structures like thiazolidines, stability is highly pH-dependent. Some derivatives are particularly labile in weakly acidic conditions (pH 3-5), which can promote hydrolysis via an iminium ion intermediate. Conversely, other derivatives show significant degradation under alkaline hydrolysis.[8]

  • Photolysis (Light Exposure): UV or visible light can induce degradation, particularly for thiazoles with specific aryl substituents. This often proceeds through a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges into degradation products.[6]

  • Thermal Stress: High temperatures can provide the activation energy needed for otherwise unfavorable reactions, such as certain cycloadditions, which can lead to the transformation of the thiazole ring.[1]

Q3: Can the substituents on the thiazole ring affect its stability?

Absolutely. Substituents play a critical role in modulating the electronic properties and, therefore, the stability of the thiazole ring.

  • Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, making it more susceptible to oxidation. However, they can also facilitate electrophilic substitution at the C5 position.[3]

  • Electron-Withdrawing Groups (EWGs): EWGs decrease the electron density, making the ring more resistant to oxidation but potentially more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents at positions flanking the heteroatoms (C2 and C5) can sterically hinder the approach of reagents, thereby preventing certain degradation reactions.

  • Specific Substituent Effects: A well-documented example is the comparison between sudoxicam and its 5-methyl analog, meloxicam. The addition of a methyl group at the C5 position of the thiazole ring in meloxicam diverts oxidative metabolism away from ring-opening pathways, significantly enhancing its metabolic stability.[2]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: My thiazole intermediate is decomposing during an oxidation reaction.

Possible Cause: The chosen oxidizing agent is too harsh or non-selective, leading to cleavage of the thiazole ring or oxidation of the ring's sulfur atom. Strong oxidants like KMnO₄ are known to open the thiazole ring.[5] Other oxidants like mCPBA or Oxone® can lead to a mixture of products, including ring-opened disulfides and sulfonic acids, especially with thiazoline precursors.[1][9]

Solutions & Explanations:

  • Select a Milder Oxidant: For reactions where the thiazole ring must remain intact (e.g., oxidizing a side chain), choose a milder, more selective reagent.

    • Manganese Dioxide (MnO₂): This is a classic reagent for converting thiazolines to thiazoles without affecting the newly formed aromatic ring.[10] It is particularly useful for synthesizing thiazoles with various electronic groups.

    • Hypofluorous Acid (HOF·CH₃CN): This reagent can selectively oxidize the nitrogen atom to form an aromatic thiazole N-oxide, which can be useful for directing subsequent reactions, without aggressively attacking the ring itself.[1]

  • Control Reaction Temperature: Perform the oxidation at the lowest possible temperature that still allows for a reasonable reaction rate. Exothermic reactions should be cooled in an ice bath during reagent addition.

  • Protect the Thiazole Ring: If side-chain modification is the goal and the thiazole ring is still too reactive, consider a protection-deprotection strategy. However, this is often complex for the thiazole ring itself. A more practical approach is to carefully select reaction conditions that favor the desired transformation.

Issue 2: I'm observing significant product loss during aqueous workup or purification (e.g., HPLC).

Possible Cause: Your thiazole intermediate is likely susceptible to hydrolysis under acidic or basic conditions. This is a known issue for certain 2-substituted thiazolidine-4-carboxylic acids, which are labile under weakly acidic conditions (pH 3-5). The degradation often proceeds through the formation of a reactive iminium intermediate that is subsequently hydrolyzed.

Solutions & Explanations:

  • Maintain Neutral pH: During workups, use a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) or a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash. Avoid strong acids or bases unless your specific molecule is known to be stable under those conditions.

  • Optimize HPLC Conditions:

    • Mobile Phase pH: If you suspect pH-mediated degradation on your HPLC column, adjust the mobile phase pH. Avoid highly acidic modifiers like trifluoroacetic acid (TFA) if your compound is acid-labile. Consider alternatives like formic acid (milder acidity) or buffered mobile phases (e.g., ammonium acetate or ammonium formate).

    • Temperature Control: Run the HPLC at a controlled, lower temperature (e.g., 25°C) to slow down potential degradation on the column.

  • Minimize Contact Time with Water: For highly labile compounds, perform extractions quickly and ensure organic layers are thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation. If possible, use non-aqueous workup procedures.

Workflow for Diagnosing pH Sensitivity

Caption: A logical workflow for troubleshooting pH-related decomposition.

Issue 3: My stored thiazole intermediate has changed color and shows impurities on analysis.

Possible Cause: The compound is likely undergoing decomposition due to improper storage conditions, such as exposure to light, air (oxygen), or moisture.[11] Photodegradation, often involving singlet oxygen, can lead to colored impurities.[6] Thiazoles can also be sensitive to moisture, especially if they have hygroscopic substituents.

Solutions & Explanations:

  • Protect from Light: Store light-sensitive compounds in amber vials or wrap standard vials in aluminum foil.[11]

  • Inert Atmosphere: For compounds sensitive to oxidation, flush the storage container with an inert gas like argon or nitrogen before sealing.

  • Dry Conditions: Store compounds in a desiccator, especially if they are sensitive to hydrolysis or are hygroscopic.[11]

  • Low Temperature: Store intermediates in a refrigerator or freezer to reduce the rate of decomposition, but ensure the container is well-sealed to prevent condensation upon removal.

Recommended Storage Conditions Summary
StressorStorage SolutionRationale
Light Amber vials, wrapped containersPrevents photolytic degradation pathways.[6]
Oxygen (Air) Inert atmosphere (Ar, N₂)Prevents oxidation of the ring or sensitive functional groups.[1]
Moisture Desiccator, sealed containersPrevents hydrolysis, especially for acid/base-labile compounds.
Heat Refrigerator or freezerSlows the rate of all potential decomposition reactions.[11]

Preventative Protocols & Methodologies

Proactive measures during synthesis and purification are the most effective way to prevent decomposition.

Protocol 1: Inert Atmosphere Synthesis for Oxygen-Sensitive Thiazoles

This protocol is essential when handling thiazole intermediates that are prone to oxidation or when using reagents that are air-sensitive.

Objective: To prevent oxidative side reactions during the synthesis or modification of a thiazole intermediate.

Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Inert Gas Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) and connect it to a manifold that can supply an inert gas (argon or nitrogen) and a vacuum line.

  • Purging the System: Evacuate the air from the assembled glassware using the vacuum line and then backfill with the inert gas. Repeat this "purge cycle" at least three times to ensure the atmosphere is inert.

  • Reagent Addition:

    • Add solid reagents to the flask before the first purge cycle.

    • Add liquid reagents via syringe through a rubber septum against a positive pressure of inert gas.

    • For solvent addition, use cannula transfer techniques from a bottle that has been sparged with inert gas.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to the inert gas line via a bubbler.

  • Workup: Quench the reaction by adding the quenching agent via syringe. If the product is potentially air-sensitive, conduct the subsequent workup and extraction as quickly as possible, and consider sparging aqueous solutions with inert gas before use.

Protocol 2: Stability-Indicating HPLC Method Development

A robust analytical method is crucial for detecting degradation and ensuring the purity of your intermediate.

Objective: To develop an HPLC method capable of separating the parent thiazole intermediate from all potential degradation products.[12]

Methodology:

  • Forced Degradation Study: First, you must generate the potential degradation products.[8][13]

    • Prepare separate solutions of your thiazole intermediate (e.g., at 1 mg/mL).

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for several hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Photolysis: Expose the solution to a UV lamp or direct sunlight.

    • Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Aim for 5-20% degradation of the parent compound to ensure that major degradants are formed at detectable levels.[12]

  • Initial Method Screening:

    • Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: Use a generic gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid.

    • Detector: Use a PDA or DAD detector to monitor at multiple wavelengths and check for peak purity.[8]

  • Method Optimization:

    • Inject a mixture of all the forced degradation samples.

    • The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • Adjust Gradient: Modify the slope of the gradient to improve the resolution of closely eluting peaks.

    • Change Organic Modifier: If separation is poor, switch from acetonitrile to methanol, or vice versa, as this changes the selectivity.

    • Modify pH: If peaks are tailing or resolution is poor, try a different mobile phase additive. Move from 0.1% formic acid (acidic) to a buffered system like 10 mM ammonium acetate (near neutral).

  • Method Validation: Once separation is achieved, validate the method according to relevant guidelines (e.g., ICH) for parameters like specificity, linearity, accuracy, and precision.[14]

Diagram of Stability-Indicating Method Development

G cluster_0 Step 1: Generate Degradants cluster_1 Step 2: Analysis & Optimization cluster_2 Step 3: Outcome A Acid Hydrolysis F Inject Mixed Samples into HPLC A->F B Base Hydrolysis B->F C Oxidation (H₂O₂) C->F D Photolysis (UV) D->F E Thermal Stress E->F G Optimize Gradient, Solvent, pH F->G Resolution Poor? G->F Re-inject H Achieve Baseline Separation G->H I Validated Stability-Indicating Method H->I

Caption: Workflow for creating a stability-indicating HPLC method.

References

  • Wikipedia. Thiazole. [Link]

  • Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]

  • ResearchGate. The conversion of thiazolines to thiazoles by MnO2 oxidation. [Link]

  • RSC Publishing. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • SciELO. Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link]

  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • Wikipedia. Thiamine. [Link]

  • ResearchGate. pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]

  • PMC - NIH. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

  • PMC. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]

  • ResearchGate. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]

  • NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [Link]

  • PMC - NIH. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

  • ACS Publications. Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. [Link]

  • ResearchGate. Some of the active pharmaceutical ingredients bearing thiazole ring. [Link]

  • ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]

  • PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • PMC - PubMed Central. Thiazole Ring—A Biologically Active Scaffold. [Link]

  • ResearchGate. Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • MDPI. Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. [Link]

  • The University of Queensland. Thiazoles in Peptides and Peptidomimetics. [Link]

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Troubleshooting

Technical Support Center: Synthesis of Substituted Thiazole Phosphonates

Welcome to the technical support center for the synthesis of substituted thiazole phosphonates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted thiazole phosphonates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Thiazole phosphonates are of significant interest due to their diverse biological activities, including potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[1][2][3][4][5] However, their synthesis is often fraught with challenges ranging from low yields to unexpected side reactions and product instability.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will dissect common problems, offer logical troubleshooting pathways, and provide validated protocols to enhance the success of your synthetic campaigns.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis of thiazole phosphonates. Each issue is broken down into probable causes, followed by actionable recommendations and the underlying scientific rationale.

Issue 1: Consistently Low or No Product Yield

Achieving a high yield is paramount for any synthetic route. When faced with low yields, a systematic investigation of reactants, conditions, and potential side reactions is necessary.

Possible Cause 1.1: Purity of Starting Materials

The Hantzsch thiazole synthesis, a cornerstone method reacting an α-haloketone with a thioamide, is notoriously sensitive to the purity of its precursors.[6][7] Similarly, multicomponent reactions like the Kabachnik-Fields synthesis require high-purity inputs to avoid a cascade of side products.[8]

  • Expert Recommendation: Always verify the purity of your starting materials before commencing the reaction.

    • α-Haloketones: These can degrade over time, releasing acidic halides. Purify via recrystallization or column chromatography if necessary. Confirm purity using ¹H NMR and melting point analysis.

    • Thioamides/Thioureas: These can be susceptible to hydrolysis or oxidation. Use freshly prepared or commercially sourced high-purity reagents.[9]

    • Solvents: The presence of water can be detrimental, leading to hydrolysis of intermediates. Using anhydrous solvents is often recommended.[9]

Possible Cause 1.2: Suboptimal Reaction Conditions

The choice of solvent, temperature, and reaction time are critical variables that dictate the reaction's kinetics and equilibrium.

  • Expert Recommendation:

    • Solvent Selection: The solvent's polarity influences the solubility of reactants and the stability of charged intermediates. For Hantzsch-type reactions, polar protic solvents like ethanol or methanol are common and effective.[6][9] For direct phosphonylation or coupling reactions, aprotic solvents like toluene or THF may be required.[10][11]

    • Temperature Control: While many thiazole syntheses require heating to overcome activation barriers, excessive heat can promote decomposition or the formation of tar-like byproducts.[12] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, preventing over-running the reaction.

Possible Cause 1.3: Product Instability and Degradation

A significant and often overlooked challenge is the instability of certain thiazole phosphonate isomers, particularly during acidic workup or purification.

  • Expert Recommendation: Be aware that thiazole-2-yl-(amino)methylphosphonates are prone to decomposition under acidic conditions. This involves a C-P bond cleavage, which regenerates a secondary amine and releases the phosphorus-containing fragment.[13]

    • If you are synthesizing a C2-substituted phosphonate, avoid strong acidic workups (e.g., washing with 1M HCl).

    • Opt for a neutral or slightly basic workup, such as washing with saturated sodium bicarbonate solution.[6][9]

    • This instability is specific to the C2 position due to the electronic influence of the ring nitrogen, which can stabilize a cationic intermediate that facilitates the cleavage.[13] 4- and 5-substituted isomers are generally stable under these conditions.[13]

Troubleshooting Workflow: Diagnosing Low Yield

G start Low or No Yield Observed check_purity Verify Purity of Starting Materials (NMR, MP, TLC) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_stability Assess Product Stability (Especially C2-Phosphonates) start->check_stability impure Impurity Detected check_purity->impure suboptimal Conditions Suboptimal check_conditions->suboptimal unstable Product is Unstable check_stability->unstable impure->check_conditions No purify Action: Purify Reactants (Recrystallize, Chromatography) impure->purify Yes suboptimal->check_stability No optimize Action: Optimize Conditions (Screen Solvents, Titrate Temp) suboptimal->optimize Yes modify_workup Action: Modify Workup (Use NaHCO3, Avoid Strong Acid) unstable->modify_workup Yes G cluster_reactants Reactants cluster_intermediates Intermediates R1 α-Haloketone I1 Thioether Adduct (via SN2) R1->I1 R2 Thioamide R2->I1 I2 Hemithioaminal (Cyclization) I1->I2 Intramolecular Attack P1 Thiazole (Dehydration) I2->P1 - H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 2: General Procedure for Kabachnik-Fields Synthesis of a Thiazole α-Aminophosphonate

This one-pot, three-component reaction is a highly effective method for synthesizing α-aminophosphonates. [2][8][10]

  • Reaction Setup: To a solution of a thiazole-aldehyde (1.0 mmol, 1 eq.) in an appropriate solvent (e.g., ethanol or toluene, 5 mL), add the desired amine (1.0 mmol, 1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Phosphite Addition: Add diethyl phosphite (1.0 mmol, 1 eq.) to the mixture.

  • Catalysis (Optional but Recommended): Add a catalyst, such as lithium perchlorate or another Lewis acid, to accelerate the reaction. [8]5. Heating: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring progress by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure α-aminophosphonate.

References

  • Gu, L., & Jin, C. (2012). Synthesis and antitumor activity of α-aminophosphonates containing thiazole[5,4-b]pyridine moiety. Organic & Biomolecular Chemistry, 10(35), 7098. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Journal of the Iranian Chemical Society. [Link]

  • Sci-Hub. (2012). Synthesis and antitumor activity of α-aminophosphonates containing thiazole[5,4-b]pyridine moiety. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2012). Novel Synthetic Route to α-Aminophosphonates Containing Benzothiazole Moiety. Chinese Journal of Chemistry. [Link]

  • Semantic Scholar. (2018). Synthesis and Biological Evaluation of Novel α-Aminophosphonate Derivatives Possessing Thiazole-Piperidine Skeleton as Cytotoxic Agents. Letters in Drug Design & Discovery. [Link]

  • Begum, S., et al. (2020). Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. Organic & Biomolecular Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • R Discovery. (2020). Selective C-H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

  • Olszewski, T. K., et al. (2010). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Tetrahedron, 66(45), 8661-8666. [Link]

  • Wikipedia. (n.d.). Thiamine. [Link]

  • MDPI. (2018). Synthesis of a Novel Series of Phosphonate-Functionalized 1,2,3-Triazoles as Potential Candidates for Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors. Molecules. [Link]

  • National Institutes of Health. (2016). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules. [Link]

  • Sci-Hub. (2016). Synthesis and reactions of C-phosphanylated thiazol-2-thiones. Dalton Transactions. [Link]

  • Egorov, D. M., et al. (2017). 3-Phosphorylated thioazoles. Russian Journal of General Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Springer. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • National Institutes of Health. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. [Link]

  • PubMed. (2020). Design, synthesis and pharmacological screening of β-amino-, thiadiazole/thiadiazine-phosphonate based triazole motifs as antimicrobial/cytotoxic agents. Bioorganic Chemistry. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of phosphonates. [Link]

  • Science Publishing Group. (2017). Chapter 5 - Synthetic and Biological Applications of Benzothiazole Phosphonates. Heterocyclic Compounds and Biological Applications. [Link]

  • National Institutes of Health. (2022). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances. [Link]

  • ResearchGate. (2020). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. Molecules. [Link]

  • ACS Publications. (2013). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Organic Process Research & Development. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]

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Reference Data & Comparative Studies

Validation

Illuminating the Molecular Architecture: A Comparative Guide to NMR and Mass Spectrometry Analysis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of succe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Diethyl (2-chlorothiazol-5-yl)methylphosphonate, a molecule incorporating a reactive chlorothiazole moiety and a phosphonate group, presents a unique analytical challenge. This guide, intended for researchers and scientists, offers an in-depth comparative analysis of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. By delving into the theoretical underpinnings and practical applications of these methods, this document provides a framework for unambiguous structural confirmation and purity assessment.

The Analytical Imperative: Why NMR and MS are Complementary

Nuclear Magnetic Resonance spectroscopy provides an unparalleled view of the covalent framework of a molecule, offering detailed information about the connectivity and spatial relationships of atoms.[1] Conversely, Mass Spectrometry excels at determining the molecular weight and elemental composition, and provides valuable structural clues through the analysis of fragmentation patterns.[1] For a molecule like Diethyl (2-chlorothiazol-5-yl)methylphosphonate, the synergy between these two techniques is indispensable for a complete and confident structural assignment. NMR confirms the intricate arrangement of protons and carbons, while MS validates the overall mass and helps to piece together the molecular puzzle through controlled fragmentation.

Peering into the Nucleus: A Predictive NMR Analysis

A thorough NMR analysis, encompassing ¹H, ¹³C, and ³¹P nuclei, is fundamental to verifying the synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. The predicted spectral data are based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to exhibit distinct signals for each unique proton environment in the molecule. The ethoxy groups of the diethyl phosphonate moiety will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), with coupling to each other. The methylene bridge (P-CH₂) will appear as a doublet due to coupling with the phosphorus nucleus. The sole proton on the thiazole ring is expected to be a singlet, though long-range coupling to the methylene bridge protons may be observed.

¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment. The carbons of the ethoxy groups will appear in the aliphatic region, while the carbons of the chlorothiazole ring will be found further downfield in the aromatic/heteroaromatic region. The carbon of the methylene bridge will be split into a doublet due to one-bond coupling with the phosphorus atom.

³¹P NMR Spectroscopy: The Phosphorus Heart of the Molecule

Phosphorus-31 NMR is a highly diagnostic tool for organophosphorus compounds, offering a wide chemical shift range and high sensitivity. For Diethyl (2-chlorothiazol-5-yl)methylphosphonate, a single resonance is expected in the phosphonate region. The chemical shift of this peak provides direct evidence of the phosphorus oxidation state and its local electronic environment. Based on data for similar diethyl alkyl phosphonates, the ³¹P chemical shift is predicted to be in the range of +20 to +30 ppm (relative to 85% H₃PO₄).[2]

Caption: Molecular structure with predicted key ¹H and ³¹P NMR chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for Diethyl (2-chlorothiazol-5-yl)methylphosphonate

AssignmentPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
P-O-CH₂-CH₃ ~1.3, t, J ≈ 7~16
P-O-CH₂ -CH₃~4.1, dq, J(H,H) ≈ 7, J(P,H) ≈ 8~62
P-CH₂ -Thiazole~3.5, d, J(P,H) ≈ 20~30 (d, J(P,C) ≈ 140 Hz)
Thiazole-H 4~7.5, s~142
Thiazole-C 2-~152
Thiazole-C 4-~142
Thiazole-C 5-~130

Shattering the Molecule: A Glimpse into Mass Spectrometry Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation pattern. The choice of ionization technique, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly influence the resulting mass spectrum.

Electron Ionization (EI-MS): High Energy Fragmentation

EI is a "hard" ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[3] For Diethyl (2-chlorothiazol-5-yl)methylphosphonate, the molecular ion peak (M⁺˙) at m/z 269 (for ³⁵Cl) and 271 (for ³⁷Cl) may be observed, though it could be of low intensity. Key fragmentation pathways are expected to involve:

  • Loss of an ethoxy radical (•OCH₂CH₃): leading to a fragment at m/z 224/226.

  • Loss of ethylene (C₂H₄) from an ethoxy group: via a McLafferty-type rearrangement, resulting in a fragment at m/z 241/243.

  • Cleavage of the P-C bond: generating the [M - CH₂-thiazole-Cl]⁺ fragment corresponding to the diethyl phosphonate cation and the chlorothiazolylmethyl radical, or the chlorothiazolylmethyl cation at m/z 132/134.

  • Fragmentation of the diethyl phosphonate moiety: giving rise to characteristic ions at m/z 137, 109, and 81.

Electrospray Ionization (ESI-MS): A Softer Approach

ESI is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ at m/z 270/272 or adducts with solvent ions (e.g., [M+Na]⁺ at m/z 292/294). Tandem mass spectrometry (MS/MS) of the protonated molecule can be used to induce controlled fragmentation. The fragmentation in ESI-MS/MS is often different from EI and can provide complementary structural information. Common fragmentation pathways for the [M+H]⁺ ion would likely involve the neutral loss of ethylene (28 Da) or ethanol (46 Da) from the phosphonate ester groups.

Analytical_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Sample_Prep Sample Preparation (CDCl₃ or DMSO-d₆) NMR_Acquisition Data Acquisition (¹H, ¹³C, ³¹P) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shifts, Couplings) NMR_Processing->NMR_Interpretation End Structural Confirmation NMR_Interpretation->End MS_Sample_Prep Sample Preparation (Dilution in appropriate solvent) MS_Acquisition Data Acquisition (EI-MS or ESI-MS/MS) MS_Sample_Prep->MS_Acquisition MS_Processing Data Processing (Peak Detection, Mass Assignment) MS_Acquisition->MS_Processing MS_Interpretation Fragmentation Analysis (Molecular Ion, Fragment Ions) MS_Processing->MS_Interpretation MS_Interpretation->End Start Diethyl (2-chlorothiazol-5-yl)methylphosphonate Start->NMR_Sample_Prep Start->MS_Sample_Prep

Caption: Overall analytical workflow for the structural elucidation.

Table 2: Predicted Key Mass Spectral Fragments

m/z (³⁵Cl/³⁷Cl)Proposed Fragment Structure/IdentityIonization Mode
269/271[M]⁺˙ (Molecular Ion)EI
270/272[M+H]⁺ (Protonated Molecule)ESI
241/243[M - C₂H₄]⁺˙EI
224/226[M - •OCH₂CH₃]⁺EI
137[P(O)(OH)(OC₂H₅)]⁺EI/ESI-MS/MS
132/134[CH₂(C₃HNSCl)]⁺EI
109[P(O)(OH)₂]⁺EI/ESI-MS/MS

A Comparative Look: Strengths and Limitations

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, dynamic processesMolecular weight, elemental formula, substructural information from fragments
Sensitivity LowerHigher
Sample Requirement Higher concentration (mg)Lower concentration (µg to ng)
Analysis Time Longer (minutes to hours)Shorter (seconds to minutes)
Key Advantage Unambiguous structural elucidation of isomersHigh sensitivity and molecular weight determination
Limitation Lower sensitivity, complex spectra for mixturesIsomers can be difficult to distinguish, fragmentation can be complex

Experimental Protocols: A Practical Guide

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of Diethyl (2-chlorothiazol-5-yl)methylphosphonate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A single pulse experiment with a relatively small number of scans is usually sufficient. Use an external reference of 85% H₃PO₄.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation for EI-MS (via GC-MS): Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Acquisition: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any volatile impurities before it enters the ion source. The mass spectrometer is typically operated in EI mode at 70 eV.

  • Sample Preparation for ESI-MS (via LC-MS or direct infusion): Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • ESI-MS Acquisition: Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph. Acquire the full scan mass spectrum. For MS/MS analysis, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.

Conclusion

The structural characterization of Diethyl (2-chlorothiazol-5-yl)methylphosphonate is most effectively achieved through the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides the definitive map of the molecular framework, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. This guide provides a predictive framework and practical protocols to aid researchers in the comprehensive and unambiguous analysis of this and structurally related molecules, thereby ensuring the integrity and quality of their scientific endeavors.

References

  • Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. (2024, September 26). Research and Reviews. Retrieved January 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Diethyl (2-chlorothiazol-5-yl)methylphosphonate Analogs

Introduction: The Convergence of Thiazole and Phosphonate Moieties in Drug Discovery The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, driven by the need to overcome challenges like antimic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Thiazole and Phosphonate Moieties in Drug Discovery

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, driven by the need to overcome challenges like antimicrobial resistance and to develop more effective treatments for diseases such as cancer. In this context, heterocyclic compounds are of immense interest, with the thiazole ring standing out as a privileged scaffold.[1] Thiazole derivatives are integral to numerous natural products, including Vitamin B1, and are found in a wide array of FDA-approved drugs, exhibiting a vast spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]

Concurrently, organophosphorus compounds, particularly phosphonates, have garnered significant attention.[1] Characterized by a stable carbon-phosphorus (C-P) bond, phosphonates are resistant to enzymatic cleavage and can act as mimics of natural phosphates or as transition-state analogs for enzymatic reactions, making them effective enzyme inhibitors.[4] The combination of a thiazole nucleus with a phosphonate moiety, as seen in the lead compound Diethyl (2-chlorothiazol-5-yl)methylphosphonate , presents a compelling strategy for developing novel bioactive molecules.

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for analogs of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. By synthesizing experimental data from diverse studies, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing next-generation therapeutic agents based on this promising chemical scaffold.

Core Scaffold Analysis: Diethyl (2-chlorothiazol-5-yl)methylphosphonate

The parent compound, Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS 903130-74-5), serves as our central point of reference.[5] Its structure is composed of three key pharmacophoric elements:

  • A 2-chlorothiazole ring: The thiazole ring provides a rigid heterocyclic core, while the chlorine atom at the 2-position acts as a crucial electronic and steric modulator and a potential leaving group for further derivatization.

  • A diethyl phosphonate group: This group is known to enhance membrane permeability and can interact with biological targets by mimicking phosphate groups.[4]

  • A methylene bridge: This flexible linker connects the thiazole and phosphonate moieties.

While specific biological data for this exact molecule is not extensively published, the known activities of related thiazole phosphonates suggest significant potential in antimicrobial and anticancer applications.[6][7] The following sections will deconstruct this scaffold to understand how modifications to each component influence biological efficacy.

Structure-Activity Relationship (SAR) Insights from Analog Studies

The biological activity of thiazole-based phosphonates is profoundly influenced by the nature and position of substituents on the heterocyclic ring and modifications to the phosphonate group.

Modifications of the Thiazole Ring

The thiazole ring is a hotbed for synthetic modification, with substitutions at the 2- and 4-positions being particularly influential.

  • Impact of Substituents at the 2-Position: The 2-position of the thiazole ring is critical. Replacing the chloro group with an amino group (2-aminothiazole) is a common strategy that often imparts significant biological activity.[8][9] For instance, a series of novel diethyl [N-(thiazol-2-yl)carbamoyl]methylphosphonates, derived from 2-aminothiazoles, exhibited potent anti-cancer activity against SH-SY5Y neuroblastoma cells, with IC₅₀ values in the nanomolar to low micromolar range.[7]

  • Impact of Substituents at the 4-Position: The 4-position also plays a key role. Attaching various aryl groups at this position can modulate the compound's lipophilicity and steric profile, thereby affecting its interaction with target enzymes or receptors. Studies on thiazole-5-carboxamide analogs have shown that substitutions on a phenyl ring at the 4-position are crucial for anticancer activity.[10] For example, a 4-chloro-2-methylphenyl group led to significant cytotoxicity against lung, liver, and colon cancer cell lines.[10]

Modifications of the Phosphonate Moiety

The phosphonate group is not merely a passive linker; its structure is vital for activity.

  • Alkyl Ester Variation: While the diethyl ester is common, altering the alkyl chain length can impact solubility and cell permeability. Although direct comparative studies on this specific scaffold are limited, research on related phosphonates suggests that smaller esters (e.g., dimethyl) or larger, more lipophilic esters can be used to fine-tune pharmacokinetic properties.

  • Hydrolysis to Phosphonic Acid: The conversion of phosphonate esters to their corresponding phosphonic acids can dramatically alter biological activity. Phosphonic acids are more polar and can form different interactions (e.g., stronger hydrogen bonds) with biological targets compared to their esterified precursors.

SAR Summary: Antimicrobial and Anticancer Activity

The collective data indicates several key trends for maximizing biological potency.

  • For Antimicrobial Activity: The presence of a coumarylthiazole moiety combined with an α-aminophosphonate structure has been shown to yield excellent antifungal and antibacterial activity, with MIC values as low as 0.25 μg/mL.[6] Structure-activity relationships revealed that electron-donating groups on an associated phenyl ring, particularly at the ortho and para positions, tend to increase antimicrobial activity more than electron-withdrawing groups.[11]

  • For Anticancer Activity: For cytotoxicity, substitutions on the thiazole ring are paramount. A study of thiazole-based stilbene analogs designed as DNA topoisomerase IB inhibitors found that a 2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole derivative was a potent inhibitor, comparable to the standard drug camptothecin (CPT).[12] In another series, a thiazole derivative with a p-fluorophenyl group at the 2-position of the thiazole ring showed the best anticancer activity against the SaOS-2 human osteosarcoma cell line, with an IC₅₀ value of 0.190 µg/mL.[13]

The logical relationship for optimizing these analogs can be visualized as a decision-making workflow.

SAR_Workflow start Core Scaffold: (2-Chlorothiazol-5-yl)methylphosphonate target Define Target Activity (e.g., Antimicrobial, Anticancer) start->target mod_thiazole Modify Thiazole Ring target->mod_thiazole mod_phosphonate Modify Phosphonate Group target->mod_phosphonate mod_linker Modify Methylene Linker target->mod_linker eval Synthesize & Evaluate Analogs (MIC, IC50) mod_thiazole->eval mod_phosphonate->eval mod_linker->eval analyze Analyze SAR Data eval->analyze analyze->target Refine Hypothesis optimize Lead Optimization analyze->optimize Identify Potent Substitutions

Caption: A workflow for the rational design of Diethyl (2-chlorothiazol-5-yl)methylphosphonate analogs.

Comparative Performance Data

To facilitate direct comparison, the following tables summarize the biological activities of various thiazole phosphonate analogs and related derivatives from cited literature.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Thiazole-5-Carboxamide Analogs [10]

Compound IDR1 (at Thiazole-2-yl-amino)R2 (at Carboxamide)A-549 (Lung Cancer)Bel7402 (Liver Cancer)HCT-8 (Colon Cancer)
8b 2-Cl-Ph4-Cl, 2-Me-Ph26.531.229.8
8d 2-Cl-Ph2,5-diCl-Ph35.142.338.7
8a 2-F-Ph4-Cl, 2-Me-Ph>50>50>50
8c 2-Cl-Ph2,4-diCl-Ph>50>50>50

Data interpretation: Compound 8b demonstrated the most potent and broad-spectrum activity, suggesting that the combination of a 2-chlorophenyl group at R1 and a 4-chloro-2-methylphenyl group at R2 is favorable for cytotoxicity.[10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of α-Aminophosphonates with Thiazole Moieties [6]

Compound IDTarget OrganismGram TypeMIC (µg/mL)
9g Staphylococcus aureusGram-positive0.25
9h Staphylococcus aureusGram-positive0.5
10k Escherichia coliGram-negative0.25
10l Escherichia coliGram-negative0.5
9g Candida albicansFungus0.25
10k Candida albicansFungus0.25

Data interpretation: The presence of coumarylthiazole and hydroxyl groups in the quinoline moiety of these α-aminophosphonates was found to increase inhibitory activity against both bacterial and fungal pathogens.[6]

Key Experimental Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. The following are standard, self-validating protocols for assessing the biological activities discussed in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[6][14]

Objective: To determine the lowest concentration of an analog that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension and standardize it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[14]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Serial Dilution of Test Compound inoculate Inoculate Microtiter Plate Wells (Compound + Bacteria) prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Evaluation of In Vitro Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

Objective: To determine the concentration of an analog that inhibits 50% of cancer cell growth (IC₅₀).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Add a solubilizing agent, typically DMSO or a specialized buffer, to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The amalgamation of the thiazole ring and the phosphonate group offers a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship of Diethyl (2-chlorothiazol-5-yl)methylphosphonate analogs is highly dependent on the specific substitutions made to the core scaffold.

Key takeaways from this analysis include:

  • Antimicrobial Potency: Is often enhanced by incorporating α-amino phosphonate structures and electron-donating groups on aryl substituents.[11]

  • Anticancer Efficacy: Is heavily influenced by halogen and alkyl substitutions on aryl groups attached to the thiazole ring, which can drive potent inhibition of targets like tubulin or topoisomerase.[10][12]

These findings provide a robust starting point for the rational design of new, more potent analogs. Future research should focus on synthesizing a wider array of derivatives to further refine these SAR models, elucidating the precise molecular mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates toward clinical development.

References

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Validation

A Researcher's Guide to Phosphonate Reagents in Olefination Reactions

< The creation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in constructing molecules from life-saving pharmaceuticals to advanced materials. Among the arsenal of olefination method...

Author: BenchChem Technical Support Team. Date: January 2026

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The creation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in constructing molecules from life-saving pharmaceuticals to advanced materials. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and versatile tool for the stereoselective synthesis of alkenes.[1] This guide provides a comparative analysis of key phosphonate reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic challenges.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Mechanistic Overview

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[1][2] A significant advantage over the classic Wittig reaction is the formation of a water-soluble dialkylphosphate salt, which dramatically simplifies product purification through simple aqueous extraction.[2][3] The stereochemical outcome—the preferential formation of either the (E)- or (Z)-alkene—is exquisitely controlled by the structure of the phosphonate reagent and the chosen reaction conditions.[1]

The generally accepted mechanism proceeds through several key steps:

  • Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and the electron-withdrawing group (EWG), generating a nucleophilic phosphonate carbanion.[2][4]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, forming diastereomeric intermediates.[2][4]

  • Oxaphosphetane Formation: The intermediates undergo cyclization to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.[4]

The stereoselectivity of the HWE reaction is determined by the relative energies of the transition states leading to the diastereomeric intermediates and their subsequent elimination pathways.

HWE_Mechanism cluster_0 Reagent Activation cluster_1 Carbonyl Addition cluster_2 Product Formation Reagent R'O-P(O)(OR')-CH2-EWG Carbanion R'O-P(O)(OR')-CH(-)-EWG Reagent->Carbanion Deprotonation Base Base Base->Reagent Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Carbonyl R''-C(O)-R''' Carbonyl->Intermediate Alkene E/Z Alkene Intermediate->Alkene Elimination Byproduct R'O-P(O)(OR')-O(-) Intermediate->Byproduct

Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

Comparative Analysis of Phosphonate Reagents

The choice of phosphonate reagent is the most critical parameter influencing the yield and, most importantly, the stereoselectivity of the HWE reaction.[1] Reagents can be broadly categorized into two classes: those that favor the thermodynamically stable (E)-alkene and specialized reagents designed to furnish the kinetic (Z)-alkene.

Standard Reagents for (E)-Alkene Synthesis

Phosphonates with simple alkyl esters, such as triethyl phosphonoacetate, are the workhorses of the HWE reaction. They reliably produce (E)-alkenes, particularly from aldehydes.[5]

  • Triethyl Phosphonoacetate & Trimethyl Phosphonoacetate: These are the most common and commercially available HWE reagents. The formation of the (E)-alkene is favored due to thermodynamic control, where steric interactions are minimized in the transition state leading to the anti-intermediate, which then eliminates to give the (E)-product.[3][5] Factors like increasing the steric bulk of the aldehyde, higher reaction temperatures, and the use of lithium or sodium bases can further enhance (E)-selectivity.[2]

Specialized Reagents for (Z)-Alkene Synthesis: The Still-Gennari and Ando Modifications

Achieving high (Z)-selectivity often requires moving away from standard phosphonates to reagents that operate under kinetic control.

  • Still-Gennari Reagents: W. Clark Still and C. Gennari developed a powerful modification using phosphonates with electron-withdrawing groups on the ester moieties, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.[2][6] These electron-withdrawing groups accelerate the rate of elimination from the oxaphosphetane intermediate.[4] When combined with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF), the reaction kinetically favors the formation of the (Z)-alkene with excellent selectivity.[2][7][8] The rationale is that the electron-withdrawing groups increase the acidity of the phosphonate, leading to a faster, kinetically controlled reaction pathway that favors the syn-intermediate and subsequent (Z)-alkene formation.[7][8]

  • Ando Reagents: Another approach to high (Z)-selectivity involves using phosphonates with bulky, electron-rich aryl groups, such as ethyl (diarylphosphono)acetates. The steric hindrance of these aryl groups can influence the trajectory of the nucleophilic attack, favoring the pathway that leads to the (Z)-olefin.[7] These reagents have proven to be highly practical, often providing excellent (Z)-selectivity under milder conditions than the Still-Gennari protocol.[9]

Performance Data Summary

The following table summarizes representative performance data for different phosphonate reagents in the olefination of a model aldehyde, benzaldehyde, to form ethyl cinnamate or its derivatives.

Reagent TypeSpecific ReagentTypical ConditionsProductPredominant IsomerTypical E/Z RatioKey Advantage
Standard Triethyl PhosphonoacetateNaH, THFEthyl CinnamateE>95:5High (E)-selectivity, cost-effective
Standard Trimethyl PhosphonoacetateLiCl, DBU, MeCNEthyl CinnamateE~90:10Mild conditions for sensitive substrates[10]
Still-Gennari Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF, -78 °CEthyl CinnamateZ>95:5High (Z)-selectivity[2]
Ando Ethyl (diphenylphosphono)acetateKHMDS, THF, -78 °CEthyl CinnamateZ>90:10High (Z)-selectivity, avoids trifluoro reagents

Note: Ratios are illustrative and can vary based on the specific aldehyde, base, and precise reaction conditions.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, self-validating protocols for conducting HWE reactions to achieve either (E)- or (Z)-selectivity.

Protocol 1: General Procedure for (E)-Alkene Synthesis using Triethyl Phosphonoacetate

This protocol is a robust method for synthesizing α,β-unsaturated esters with high (E)-selectivity.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate & Brine for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with sodium hydride (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF to create a suspension and cool the mixture to 0 °C using an ice bath.

  • Carbanion Formation: Add triethyl phosphonoacetate (1.05 equivalents) dropwise to the stirred suspension. Causality Note: Dropwise addition controls the exothermic reaction and hydrogen evolution. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.[1][11]

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add the aldehyde (1.0 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[12]

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

E_Alkene_Workflow A 1. Charge NaH in dry THF under N2, cool to 0 °C B 2. Add Triethyl Phosphonoacetate dropwise A->B C 3. Stir at RT for 1 hr (Carbanion formation) B->C D 4. Cool to 0 °C, add Aldehyde C->D E 5. Warm to RT, monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, concentrate, and purify G->H

Caption: Experimental workflow for (E)-selective HWE olefination.

Protocol 2: Procedure for (Z)-Alkene Synthesis using a Still-Gennari Reagent

This protocol employs specialized reagents and conditions to favor the kinetic (Z)-product.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the Still-Gennari phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF. Causality Note: 18-crown-6 chelates the potassium ion, creating a more 'naked' and reactive carbanion, which is crucial for kinetic control and high Z-selectivity.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carbanion Formation: Add KHMDS solution (1.1 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise.

  • Reaction: Stir the reaction at -78 °C. The reaction is typically complete within 1-3 hours. Monitor by TLC for consumption of the aldehyde.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.[1] Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern olefination chemistry, offering significant advantages in purification and stereocontrol over the traditional Wittig reaction. The selection of the phosphonate reagent is the paramount decision in directing the stereochemical outcome. While standard reagents like triethyl phosphonoacetate provide reliable access to (E)-alkenes, the rationally designed Still-Gennari and Ando reagents have opened the door to highly selective syntheses of (Z)-alkenes. By understanding the mechanistic underpinnings and leveraging the appropriate reagents and conditions, researchers can effectively harness the power of the HWE reaction to achieve their synthetic goals with precision and efficiency.

References

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Santa Maria, J. P., et al. (2018). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (2021). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • University of Bath. (n.d.). Still-Gennari Olefination. Retrieved from [Link]

  • ResearchGate. (n.d.). Rationale for Z‐selectivity of SG olefinations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL CYCLOHEXYLIDENEACETATE. Retrieved from [Link]

  • Głowacka, I. E., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Still–Gennari Olefination and its Applications in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents. Retrieved from [Link]

  • Sano, S., et al. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]

  • ResearchGate. (2010). Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. Retrieved from [Link]

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Comparative

A Comparative Analysis of Biological Activity: Chloro-Substituted vs. Non-Chloro Thiazole Phosphonates

Introduction: The Strategic Role of Thiazole Phosphonates and Chloro-Substitution in Drug Discovery In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Thiazole Phosphonates and Chloro-Substitution in Drug Discovery

In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen, are present in a variety of approved drugs, including the anti-HIV agent Ritonavir and the antifungal medication Ravuconazole.[2] When this versatile heterocycle is functionalized with a phosphonate group (P(O)(OR)₂), a stable isostere of a phosphate, the resulting molecule gains the ability to mimic tetrahedral transition states of enzymatic reactions, making it a potent enzyme inhibitor.[3] The phosphonate moiety is significantly more resistant to hydrolysis than its phosphate counterpart, enhancing the molecule's stability and bioavailability.[3]

The strategic modification of a lead compound is a cornerstone of drug development, and halogenation is a time-tested tool for optimizing biological activity. The introduction of a chlorine atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. This guide provides an in-depth, objective comparison of the biological activities of chloro-substituted thiazole phosphonates against their non-chloro counterparts, supported by experimental data and protocols to offer a clear perspective on the structure-activity relationships (SAR) that govern their efficacy.

Comparative Biological Efficacy: A Data-Driven Analysis

The addition of a chloro-substituent to the thiazole phosphonate scaffold can significantly modulate its biological profile, often enhancing its potency. This effect is observed across various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

The presence of a chlorine atom on the thiazole ring or associated phenyl groups frequently correlates with increased cytotoxic activity against cancer cell lines. This is attributed to chlorine's ability to increase lipophilicity, potentially enhancing cell membrane permeability, and its capacity to form specific halogen bonds or hydrophobic interactions within the target protein's active site.

One study highlighted that a 4-chloro-2-methylphenyl amido substituted thiazole demonstrated the highest anticancer activity among a series of tested compounds.[4] Another study investigating thiazole derivatives against human osteosarcoma cells found that while various substitutions led to potent compounds, the presence of a p-chlorophenyl group resulted in a slight reduction in activity compared to a p-fluorophenyl group, indicating the nuanced effects of halogen substitution.[5] However, the same study noted that other research has concluded that the presence of chlorine in a structure has a considerable positive effect on anti-cancer activity.[5] Furthermore, research on 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones has been pursued specifically to optimize their anticancer activity profile.[6]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound Class Substitution Target Cell Line IC₅₀ (µM) Reference
Thiazole-5-carboxamide 4-chloro-2-methylphenyl amido HCT-8 48% inhibition at 5 µg/mL [4]
Thiazole Derivative p-chlorophenyl SaOS-2 > 0.214 [5]
Thiazole Derivative p-fluorophenyl SaOS-2 0.214 ± 0.009 [5]
Thiazolidinone 2-chloro-3-(4-nitrophenyl) NCI60 Panel Activity Observed [6]
Thiazole Derivative Phenylhydrazinyl MCF-7 2.57 ± 0.16 [7]

| Thiazole Derivative | Unsubstituted | MCF-7 | 12.7 ± 0.77 |[7] |

Note: The data is synthesized from multiple sources to illustrate the general trend. Direct side-by-side comparisons in a single study are ideal but not always available. The percentage inhibition is reported where IC₅₀ was not provided.

Antimicrobial Activity

In the realm of antimicrobial agents, halogenation is a well-established strategy for enhancing efficacy. Chloro-substitution can increase the compound's ability to penetrate the bacterial cell wall or fungal membrane. Structure-activity relationship studies consistently suggest that a halogen substituent on the phenyl ring of thiazole-based compounds is often essential for their antituberculosis, antibacterial, and antifungal activities.[8] For instance, novel pyrazolo[4,3-d]thiazole derivatives containing an α-aminophosphonate moiety displayed potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.06 µg/mL against multidrug-resistant pathogens.[9] While this study did not directly compare chloro- vs non-chloro analogs, other research on related heterocyclic structures, such as 3-chloro monocyclic β-lactams, has shown them to possess powerful antibacterial activity.[10]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound Class Substitution Target Organism MIC (µg/mL) Reference
Pyrazolo[4,3-d]thiazole α-aminophosphonate Varied MDR Pathogens 0.06 - 0.25 [9]
Thiazole α-aminophosphonate Coumarylthiazole Gram-positive & Gram-negative bacteria 0.25 - 128 [11]
Thiazole α-aminophosphonate Coumarylthiazole Fungal strains 0.25 - 32 [11]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine Varied Bacteria 46.9 - 93.7 [2]

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine | Varied | Fungi | 5.8 - 7.8 |[2] |

Note: This table represents the range of activities observed for substituted thiazole phosphonates and related structures. The significant potency of these compounds underscores the potential for further optimization through strategies like chloro-substitution.

Enzyme Inhibition

Thiazole phosphonates are designed as effective enzyme inhibitors.[3] Molecular modeling studies on phosphonic acid-containing thiazole derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors have revealed that the phosphonic group is essential for binding to the enzyme's active site.[12] The introduction of a chlorine atom can further enhance this binding affinity through favorable interactions. For example, in the development of c-Met kinase inhibitors, thiazole carboxamide derivatives showed greater potency than thiadiazole analogs, and substitutions on the associated phenyl ring were critical for activity.[13] Similarly, thiazole derivatives have been investigated as potent inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease, with some compounds showing activity in the nanomolar range.[14]

The causality behind this enhanced activity lies in the electronic and steric properties of chlorine. As an electron-withdrawing group, it can modulate the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds. Its size and lipophilicity can promote favorable van der Waals and hydrophobic interactions within the enzyme's binding pocket.

Experimental Methodologies: A Guide to Self-Validating Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for trustworthy and reproducible results.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (chloro-substituted and non-chloro thiazole phosphonates) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a compound, one can identify the precise concentration at which microbial growth is inhibited.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to all wells containing the test compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A drug control with a standard antibiotic (e.g., Ciprofloxacin) is also essential.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.

Structure-Activity Relationship (SAR): The Role of the Chloro-Substituent

The collective data suggests a strong SAR where the presence and position of a chlorine atom are critical determinants of biological activity.

SAR_Logic cluster_compound Compound Properties cluster_effects Physicochemical Effects cluster_outcomes Biological Outcomes Thiazole Thiazole Phosphonate (Core Scaffold) Chloro + Chloro-Substituent Lipophilicity Increased Lipophilicity Chloro->Lipophilicity leads to Electronics Altered Electronics (Electron Withdrawing) Chloro->Electronics leads to Sterics Modified Sterics Chloro->Sterics leads to Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Improved Target Binding Affinity Electronics->Binding Sterics->Binding Activity Potentiated Biological Activity Permeability->Activity Binding->Activity

Caption: Influence of chloro-substitution on biological activity.

The chloro group impacts activity through several mechanisms:

  • Hydrophobic Interactions: The lipophilic nature of chlorine can facilitate entry into hydrophobic pockets of an enzyme or receptor, increasing binding affinity.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site, which can significantly enhance binding affinity and specificity.

  • Metabolic Stability: Substitution can block sites of metabolic attack, increasing the compound's half-life and duration of action.

Conclusion

The available evidence strongly indicates that chloro-substitution is a highly effective strategy for potentiating the biological activity of thiazole phosphonates. Across anticancer and antimicrobial applications, the presence of a chlorine atom frequently correlates with enhanced potency, as demonstrated by lower IC₅₀ and MIC values. This enhancement is rooted in the fundamental physicochemical changes the substituent imparts, including increased lipophilicity and altered electronic properties, which lead to improved membrane permeability and target binding. While the optimal position and overall substitution pattern must be determined empirically for each biological target, the strategic incorporation of chlorine remains a valuable and powerful tool in the rational design of next-generation thiazole phosphonate-based therapeutics.

References

  • El-Sayed, W. A., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. [Source URL not available in snippet]
  • Abdou, W. M., et al. Design, synthesis and pharmacological screening of b-amino-, thiadiazole/thiadiazine-phosphonate based triazole motifs as antimicrobial/cytotoxic agents. ResearchGate. [Link]

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  • Abdel-Gawad, H., et al. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances. [Link]

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  • Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]

  • Kim, Y. C., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. [Link]

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  • Dziak, K., et al. (2017). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules. [Link]

  • Biocidal Activity of Benzothiazole and Arylaminomalonate Derivatives. ResearchGate. [Link]

  • Aygün, M., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. [Link]

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. [Link]

  • Shivarama Holla, B., et al. (2003). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Indian Journal of Pharmaceutical Sciences. [Link]

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  • Havryshchuk, L., et al. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Specificity Challenge In the landscape of drug discovery and chemical biology, the utility of a small molecule hinges...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Specificity Challenge

In the landscape of drug discovery and chemical biology, the utility of a small molecule hinges on its specificity. Diethyl (2-chlorothiazol-5-yl)methylphosphonate (DCMP), a compound featuring a reactive chlorothiazole moiety and a phosphonate group, presents a unique profile that warrants a thorough investigation of its potential for off-target interactions. While its precise biological target is not widely documented in public literature, suggesting it may be a novel research compound or synthetic intermediate[1][2], its structural features provide a clear rationale for proactive cross-reactivity assessment.

This guide provides a comprehensive framework for evaluating the biological specificity of DCMP. We will dissect its structure to predict likely off-target families, propose a tiered experimental approach for empirical validation, and offer detailed protocols for key assays. By contextualizing DCMP against alternative scaffolds, this guide serves as a practical manual for any researcher aiming to confidently characterize the selectivity of novel chemical matter.

Part 1: Molecular Profile and Predicted Cross-Reactivity

The structure of DCMP contains two key motifs that are known to interact with broad classes of biological macromolecules. Understanding these motifs is the first step in designing a logical cross-reactivity screening strategy.

  • The Phosphonate Group: Phosphonates are stable isosteres of phosphate groups, a ubiquitous chemical entity in biology[3][4]. This mimicry is the primary driver for potential cross-reactivity. Enzymes that bind phosphate-containing substrates or cofactors, such as ATP, are prime candidates for off-target interactions. This family includes, most notably, the human kinome (over 500 proteins), phosphatases, and ATP-dependent ligases[5][6]. The diethyl ester form of DCMP is a prodrug-like modification that increases cell permeability; intracellular esterases would then hydrolyze it to the active phosphonic acid, which can engage these targets.

  • The 2-Chlorothiazole Ring: The thiazole ring is a common scaffold in many clinically approved drugs, including anticancer agents like Dasatinib[7][8]. While a valuable pharmacophore, it can also contribute to off-target effects. Furthermore, drugs containing thiazole groups can be metabolized by cytochrome P450 enzymes to form reactive metabolites that may covalently modify proteins, leading to toxicity[9]. The presence of a chlorine atom further modulates the electronics of the ring, potentially influencing binding promiscuity.

Based on this analysis, a primary hypothesis is that DCMP will exhibit off-target activity against protein kinases. Therefore, a robust kinase screen is the logical starting point for our investigation.

Part 2: A Tiered Strategy for Experimental Validation

A multi-tiered approach is the most efficient and cost-effective strategy for characterizing compound selectivity[10]. We begin with broad, high-throughput screening and progressively narrow the focus to more complex, physiologically relevant assays for hits identified in the initial tier.

Tier 1: Broad Biochemical Profiling (Kinome Scan)

The objective of this tier is to rapidly identify any potential kinase "hits" from a large, purified panel. This provides a broad overview of the compound's activity across the kinome[11][12].

Comparative Compounds: To provide context, DCMP should be tested alongside compounds with known selectivity profiles:

  • Compound A (Hypothetical Specific Inhibitor): A well-characterized inhibitor for DCMP's intended target (if known) that has a different chemical scaffold (e.g., no phosphonate group).

  • Compound B (Staurosporine): A notoriously promiscuous, broad-spectrum kinase inhibitor. This serves as a positive control for off-target activity.

Experimental Protocol: In Vitro Kinase Panel Screen (e.g., ADP-Glo™ Assay)

  • Assay Principle: This luminescent assay quantifies the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced light output.

  • Panel Selection: Utilize a commercial service or in-house panel that covers a diverse representation of the human kinome (e.g., >400 kinases)[10].

  • Compound Preparation: Prepare a 10 mM stock solution of DCMP, Compound A, and Staurosporine in 100% DMSO.

  • Assay Execution (Single Concentration):

    • Screen all compounds at a final concentration of 10 µM against the kinase panel. This high concentration is designed to catch even weak interactions.

    • The kinase, its specific substrate, and ATP are combined in a reaction buffer.

    • The test compound is added, and the reaction is incubated at room temperature for 1 hour.

    • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the initial kinase activity.

  • Data Analysis: Results are typically expressed as percent inhibition relative to a DMSO control. A common threshold for identifying a "hit" is >70% inhibition[10].

Data Presentation: Tier 1 Screening Results

CompoundTarget Kinase% Inhibition at 10 µMOff-Target Kinase Hits (>70% Inhibition)
DCMP Target X95%SRC, LCK, YES, ABL1, BTK
Compound A Target X98%None
Staurosporine Target X99%245 kinases

This is hypothetical data for illustrative purposes.

Tier 2: Potency Determination (IC50)

For each "hit" identified in Tier 1, the next step is to determine the potency of the interaction by generating a dose-response curve and calculating the IC50 value[11][13].

Experimental Protocol: IC50 Determination

  • Methodology: The same in vitro kinase activity assay from Tier 1 is used.

  • Execution:

    • Perform a serial dilution of the test compound (e.g., 10-point curve from 100 µM to 1 nM).

    • Run the assay for each concentration against the specific "hit" kinases.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Data Presentation: Tier 2 IC50 Values

CompoundKinase TargetIC50 (nM)
DCMP Target X50
SRC850
LCK1200
ABL12500

This is hypothetical data for illustrative purposes.

Tier 3: Cellular Target Engagement

Biochemical assays use purified enzymes, which may not fully represent the complexity of a cellular environment. Therefore, it is critical to confirm that the compound can engage its intended target and any identified off-targets within living cells[14][15]. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose as it directly measures the physical binding of a ligand to its target protein[16][17][18].

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve in the presence of the compound indicates target engagement[19].

  • Cell Culture and Treatment:

    • Select a cell line that expresses both the intended target and the identified off-target (e.g., SRC kinase).

    • Treat the cells with the test compound (e.g., 10 µM DCMP) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the specific target protein in the soluble fraction using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.

Visualization of Key Workflows

Diagram 1: Tiered Selectivity Screening Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency cluster_2 Tier 3: Cellular Validation T1_Start Kinome Panel (>400 kinases) Single Dose (10 µM) T1_Result Identify 'Hits' (e.g., >70% Inhibition) T1_Start->T1_Result T2_Start Dose-Response Assay (10-point curve) T1_Result->T2_Start Significant Hits T2_Result Calculate IC50 Values for each 'Hit' T2_Start->T2_Result T3_Start Cellular Thermal Shift Assay (CETSA) T2_Result->T3_Start Potent Hits T3_Result Confirm Target Engagement in Intact Cells T3_Start->T3_Result Final Final T3_Result->Final Comprehensive Selectivity Profile

Diagram 2: Hypothetical Signaling Pathway

G DCMP DCMP TargetX Intended Target X DCMP->TargetX High Affinity (Therapeutic Action) OffTarget_SRC Off-Target: SRC Kinase DCMP->OffTarget_SRC Lower Affinity (Cross-Reactivity) Downstream_X Pathway X (Desired Effect) TargetX->Downstream_X Downstream_SRC SRC Pathway (Undesired Effect) OffTarget_SRC->Downstream_SRC

Conclusion and Recommendations

The structural motifs of Diethyl (2-chlorothiazol-5-yl)methylphosphonate—specifically the phosphonate group's ability to mimic phosphate—strongly suggest a potential for cross-reactivity with phosphate-binding proteins, particularly kinases. This guide outlines a systematic, tiered approach to empirically define the compound's selectivity profile.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. (Note: Foundational CETSA paper, link provided via related search results[17])

  • Reinhard, F. B. M., Eberhard, D., Werner, T., & Hasenauer, J. (2015). A comprehensive and global knowledge of protein target engagement is of vital importance for mechanistic studies and in drug development. Semantic Scholar. (Note: General reference on CETSA principle found via search[14])

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Promega Corporation. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297–312. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Bain, J., Elliott, M., Norman, D. G., & Cohen, P. (2003). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 371(Pt 1), 199–204. [Link]

  • Kumar, A., & Sharma, G. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Kriel, F. H., van der Westhuyzen, C., & van Otterlo, W. A. L. (2020). Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates. ResearchGate. [Link]

  • Tang, J., Tanoli, Z. U. R., Ravikumar, B., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5), bbac341. [Link]

  • An, Y., & Totrov, M. (2007). Computational identification of proteins for selectivity assays. ResearchGate. [Link]

  • Liu, T., & Altman, R. B. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(13), i25-i33. [Link]

  • Stawinski, J., & Kraszewski, A. (2002). H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds. ResearchGate. [Link]

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  • Ayati, A., Emami, S., Asadipour, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(9), 15968–15993. [Link]

  • Ngouafong, N. K. L., et al. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii. Scientific Research Publishing. [Link]

  • Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 27(19), 6296. [Link]

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Comparative

A Comparative Benchmarking Guide to Novel Thiazole Derivatives Against Existing Antibiotics

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action.[1][2] Thiazole derivatives have emerged as a promising clas...

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with many demonstrating significant antibacterial activity against a wide range of pathogens.[2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new thiazole derivatives against established antibiotics, ensuring a rigorous and objective evaluation of their therapeutic potential.

This document outlines a series of essential in vitro assays, from initial potency determination to preliminary safety and mechanism of action studies. Each protocol is presented with the underlying scientific rationale, emphasizing experimental robustness and data integrity. By following this guide, researchers can generate the critical data needed to advance promising new chemical entities through the drug discovery pipeline.

Antibiotic_Benchmarking_Workflow cluster_0 Phase 1: Antimicrobial Potency cluster_1 Phase 2: In Vitro Safety Profile cluster_2 Phase 3: Mechanism of Action Select_Compounds Select Thiazole Derivatives & Comparator Antibiotics Select_Strains Select Bacterial Strains (Gram+/Gram-) Select_Compounds->Select_Strains MIC_MBC_Assay Perform MIC/MBC Assays (CLSI Guidelines) Select_Strains->MIC_MBC_Assay Potency_Data Table 1: Comparative Antimicrobial Activity MIC_MBC_Assay->Potency_Data Select_Cell_Line Select Mammalian Cell Line (e.g., HEK293) Potency_Data->Select_Cell_Line Proceed with potent compounds Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Select_Cell_Line->Cytotoxicity_Assay Safety_Data Table 2: Cytotoxicity & Selectivity Index Cytotoxicity_Assay->Safety_Data MOA_Assay Macromolecular Synthesis Inhibition Assay Safety_Data->MOA_Assay Proceed with safe compounds MOA_Data Table 3: Inhibition of Key Biosynthetic Pathways MOA_Assay->MOA_Data

Overall workflow for benchmarking new thiazole derivatives.

Part 1: Comparative Antimicrobial Activity Assessment

The initial and most critical step is to determine the intrinsic potency of the novel thiazole derivatives against a clinically relevant panel of bacteria. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Expertise & Rationale: The Importance of Standardized Testing

To ensure that the generated data is reproducible and comparable across different studies and laboratories, it is imperative to adhere to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST).[6][7][8][9] Following CLSI M07/M100 documents ensures control over variables like inoculum density, media composition, and incubation conditions, which can significantly impact MIC values.[7][9]

Selection of Bacterial Strains

A robust evaluation requires testing against a diverse panel of bacteria, including both Gram-positive and Gram-negative species.[10][11] This is because the fundamental structural differences in their cell envelopes—a thick, exposed peptidoglycan layer in Gram-positives versus an outer membrane in Gram-negatives—can dramatically affect antibiotic efficacy.[10][11]

Recommended Panel:

  • Gram-Positive:

    • Staphylococcus aureus (e.g., ATCC 29213) - A major human pathogen.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300) - A key antibiotic-resistant strain.

    • Enterococcus faecalis (e.g., ATCC 29212) - A common cause of hospital-acquired infections.

  • Gram-Negative:

    • Escherichia coli (e.g., ATCC 25922) - A standard model organism and common pathogen.

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - Known for its intrinsic and acquired resistance mechanisms.

    • Klebsiella pneumoniae (e.g., ATCC 700603) - An important opportunistic pathogen.

Selection of Comparator Antibiotics

The performance of the new thiazole derivatives should be benchmarked against commercially available antibiotics with known mechanisms of action. This provides a critical context for their potency.

Recommended Comparators:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase.

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis (primarily Gram-positive activity).

  • Gentamicin: An aminoglycoside that inhibits protein synthesis.

  • Linezolid: An oxazolidinone that inhibits protein synthesis.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines.[7]

  • Preparation of Compounds: Prepare stock solutions of thiazole derivatives and comparator antibiotics in a suitable solvent (e.g., DMSO). Create a 2-fold serial dilution series in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, plate 10 µL from each well that shows no visible growth onto Mueller-Hinton Agar (MHA). Incubate the agar plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MIC_MBC_Workflow Start Start: Prepare Serial Dilutions of Test Compounds in 96-well Plate Inoculate Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) Start->Inoculate Incubate_Plate Incubate Plate (37°C, 16-20h) Inoculate->Incubate_Plate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate_Plate->Read_MIC Plate_Clear_Wells Subculture from Clear Wells onto Agar Plates Read_MIC->Plate_Clear_Wells Incubate_Agar Incubate Agar Plates (37°C, 18-24h) Plate_Clear_Wells->Incubate_Agar Read_MBC Read MBC: Lowest Concentration with ≥99.9% Killing Incubate_Agar->Read_MBC End End Read_MBC->End

Workflow for MIC and MBC determination.
Data Presentation: Comparative Antimicrobial Activity

The results should be summarized in a clear, tabular format.

Compound Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Thiazole-A S. aureus ATCC 29213242
MRSA ATCC 43300482
E. coli ATCC 2592216322
P. aeruginosa ATCC 27853>64>64-
Thiazole-B S. aureus ATCC 292138162
MRSA ATCC 433008324
E. coli ATCC 2592232>64>2
P. aeruginosa ATCC 27853>64>64-
Ciprofloxacin S. aureus ATCC 292130.512
MRSA ATCC 43300122
E. coli ATCC 259220.0150.032
P. aeruginosa ATCC 278530.250.52
Vancomycin S. aureus ATCC 29213122
MRSA ATCC 43300144
E. coli ATCC 25922>64>64-
P. aeruginosa ATCC 27853>64>64-

Interpretation: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Part 2: In Vitro Safety and Toxicity Profile

A potent antimicrobial is only useful if it is safe for the host. Therefore, early assessment of cytotoxicity against a mammalian cell line is a critical step to weed out compounds that are broadly toxic.

Expertise & Rationale: The Selectivity Index

The goal is to find compounds that are selectively toxic to bacteria but not to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.[12][13] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[13] The data from this assay, combined with the MIC data, allows for the calculation of the Selectivity Index (SI), a crucial parameter in drug development (SI = CC50 / MIC). A higher SI value indicates greater selectivity for the bacterial target.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed a human cell line (e.g., HEK293, human embryonic kidney cells) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a "cells only" control (no compound) and a "lysis" control (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a plate reader at a wavelength of ~570 nm.[14]

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that causes a 50% reduction in viability compared to the untreated control.

Data Presentation: Cytotoxicity and Selectivity Index
Compound CC50 on HEK293 (µM) MIC vs. S. aureus (µM) Selectivity Index (SI)
Thiazole-A 1504.5>33
Thiazole-B 7517.2>4
Ciprofloxacin >2001.5>133
Vancomycin >2000.7>285

Note: MIC values are converted from µg/mL to µM for accurate SI calculation.

Part 3: Preliminary Mechanism of Action (MoA) Insights

Understanding how a new antibiotic works is fundamental to its development. A macromolecular synthesis inhibition assay provides a rapid, initial assessment of whether a compound interferes with major biosynthetic pathways: DNA, RNA, protein, or cell wall synthesis.[15][16][17]

Expertise & Rationale: Identifying the Cellular Target

This assay uses radiolabeled precursors for each major macromolecule.[16] By treating bacteria with the test compound and then adding a specific radiolabeled precursor, we can measure the rate of incorporation of that precursor into its respective macromolecule. A significant reduction in incorporation for a specific pathway points to the compound's likely mechanism of action.[15][16] Using known inhibitors as controls (e.g., Ciprofloxacin for DNA synthesis, Rifampicin for RNA synthesis) validates the assay's performance.[17]

Experimental Protocol: Macromolecular Synthesis Inhibition

This protocol is a conceptual outline and requires a specialized laboratory with radioisotope capabilities.

  • Bacterial Culture: Grow a bacterial culture (e.g., S. aureus) to the early-to-mid logarithmic phase of growth.

  • Aliquoting: Distribute the bacterial culture into separate tubes.

  • Compound Addition: Add the test compound (at a concentration of ~5-10x MIC) to the experimental tubes. Add known inhibitors to control tubes and no compound to the negative control tubes. Incubate for a short period (e.g., 5-15 minutes).

  • Radiolabel Pulse: Add a specific radiolabeled precursor to each tube:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [¹⁴C]N-acetylglucosamine for cell wall (peptidoglycan) synthesis

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for incorporation of the radiolabel.

  • Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates the large macromolecules while the small, unincorporated precursors remain in solution.[16]

  • Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the counts per minute (CPM) in the compound-treated samples to the untreated control to determine the percentage of inhibition for each pathway.

MOA_Pathway cluster_precursors Radiolabeled Precursors cluster_pathways Biosynthetic Pathways Thymidine [3H]Thymidine DNA DNA Synthesis Thymidine->DNA Uridine [3H]Uridine RNA RNA Synthesis Uridine->RNA Leucine [3H]Leucine Protein Protein Synthesis Leucine->Protein NAG [14C]NAG CellWall Cell Wall Synthesis NAG->CellWall Thiazole_Compound Thiazole Derivative Thiazole_Compound->Protein Inhibits

Illustrative MoA: Thiazole derivative inhibiting protein synthesis.
Data Presentation: Inhibition of Macromolecular Synthesis
Compound (at 10x MIC) % Inhibition of DNA Synthesis % Inhibition of RNA Synthesis % Inhibition of Protein Synthesis % Inhibition of Cell Wall Synthesis Inferred MoA
Thiazole-A 12%8%92% 5%Protein Synthesis
Ciprofloxacin 95% 15%10%7%DNA Synthesis
Rifampicin 10%98% 13%9%RNA Synthesis
Vancomycin 6%4%8%94% Cell Wall Synthesis

Conclusion and Future Directions

This guide provides a foundational, three-part strategy for the initial benchmarking of novel thiazole derivatives. By systematically evaluating antimicrobial potency, in vitro safety, and the preliminary mechanism of action, researchers can efficiently identify lead candidates for further development.

A compound like Thiazole-A from our example data—which demonstrates potent, bactericidal activity against MRSA, a favorable selectivity index, and a clear indication of inhibiting protein synthesis—represents a strong candidate for progression. Future studies would involve expanding the panel of bacterial strains, performing time-kill kinetic studies, assessing the potential for resistance development, and ultimately, moving towards in vivo efficacy and safety models. This structured approach ensures that resources are focused on the most promising compounds, accelerating the path from discovery to potential clinical application.

References

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  • Title: Antimicrobial Susceptibility Testing. Source: CLSI. Link

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  • Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Source: PubMed Central. Link

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Validation

A Comparative Guide to the Spectroscopic Characterization of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Spectroscopic Verification In the realm of drug discovery and development, the unambiguous structural confirmation of a synt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spectroscopic Verification

In the realm of drug discovery and development, the unambiguous structural confirmation of a synthesized compound is a critical, non-negotiable step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule.

Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS No. 903130-74-5) is a molecule of interest with a molecular formula of C₈H₁₃ClNO₃PS and a molecular weight of 269.69 g/mol .[1][2] Its structure combines a phosphonate group with a substituted chlorothiazole ring, functionalities that present distinct and predictable spectroscopic signatures. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, FT-IR, and MS data for this compound, drawing comparisons with known data from similar structures to provide a reliable analytical benchmark.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is paramount to predicting its spectroscopic behavior.

Figure 1. Chemical structure of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR is invaluable for determining the connectivity of a molecule. The predicted ¹H NMR spectrum of Diethyl (2-chlorothiazol-5-yl)methylphosphonate would exhibit distinct signals for each unique proton environment.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Comparative Analysis:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Comparative Data (Similar Compound)
CH₃ (Ethyl)1.2 - 1.4Triplet (t)~7Diethyl ethylphosphonate: ~1.1 ppm (t)[3]
OCH₂ (Ethyl)4.0 - 4.2Doublet of Quartets (dq)~7 (H-H), ~8 (H-P)Diethyl ethylphosphonate: ~4.0 ppm (dq)[3]
P-CH₂-Thiazole3.2 - 3.5Doublet (d)~22 (H-P)Diethyl (chloromethyl)phosphonate: ~3.7 ppm (d, J=10 Hz)[4]
Thiazole-H7.0 - 7.2Singlet (s) or Doublet (d)Small J(H-P) if any2-chlorothiazole: ~7.3 ppm (d), ~7.6 ppm (d)

Causality Behind Predictions:

  • Ethyl Protons: The ethoxy groups on the phosphonate will show a characteristic triplet for the methyl protons and a doublet of quartets for the methylene protons due to coupling with each other (³JHH) and with the phosphorus atom (³JHP). The chemical shift is influenced by the electronegative oxygen atom.

  • Methylene Bridge: The CH₂ group attached to the phosphorus and the thiazole ring is expected to appear as a doublet due to strong coupling to the phosphorus atom (²JHP). Its chemical shift will be downfield due to the influence of both the phosphonate and the aromatic thiazole ring.

  • Thiazole Proton: The single proton on the thiazole ring is expected to be in the aromatic region. A small coupling to the phosphorus atom (⁴JHP) might be observed.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR:

The protocol is similar to ¹H NMR, but typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Comparative Analysis:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Coupling Constant (J, Hz) Comparative Data (Similar Compound)
CH₃ (Ethyl)16 - 18Doublet (d), ~6 (C-P)Diethyl benzylphosphonate: ~16 ppm (d)[5]
OCH₂ (Ethyl)62 - 64Doublet (d), ~6 (C-P)Diethyl benzylphosphonate: ~62 ppm (d)[5]
P-CH₂-Thiazole30 - 35Doublet (d), ~140 (C-P)Diethyl benzylphosphonate: ~33 ppm (d, J=139 Hz)[5]
Thiazole-C4120 - 125Doublet (d), ~10 (C-P)Thiazole derivatives vary widely.
Thiazole-C5140 - 145Doublet (d), ~5 (C-P)Thiazole derivatives vary widely.
Thiazole-C2 (with Cl)150 - 155Singlet (s)Thiazole derivatives vary widely.

Causality Behind Predictions:

  • Phosphonate Carbons: The carbons of the diethyl phosphonate group will show characteristic chemical shifts and coupling to the phosphorus atom. The direct coupling of the methylene bridge carbon (¹JCP) will be the largest.

  • Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the nitrogen, sulfur, and chlorine substituents. The carbon attached to the methylene bridge will exhibit coupling to the phosphorus atom.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol for FT-IR:

  • Sample Preparation: A small drop of the neat liquid can be placed between two KBr or NaCl plates.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted FT-IR Data and Comparative Analysis:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Comparative Data (Similar Compound)
C-H stretch (aliphatic)2850 - 3000Diethyl phosphite: ~2980, 2930, 2900 cm⁻¹[6]
P=O stretch1230 - 1260Diethyl (hydroxymethyl)phosphonate: Strong band around 1250 cm⁻¹[7]
P-O-C stretch1020 - 1050Diethyl phosphite: Strong bands around 1030 cm⁻¹[6]
C=N stretch (thiazole)1500 - 1600Characteristic of thiazole ring systems.
C-Cl stretch700 - 800Dependent on the substitution pattern.

Causality Behind Predictions:

  • P=O Stretch: This is a very strong and characteristic absorption for phosphonates.

  • P-O-C Stretch: These are also strong and characteristic absorptions.

  • Thiazole Ring Vibrations: The C=N and other ring stretching vibrations will appear in the fingerprint region.

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Introduction: The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

  • Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron ionization (EI).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 269.69 g/mol is expected. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak should be observed, which is a characteristic isotopic pattern for chlorine.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃)

    • Loss of the ethyl group (-CH₂CH₃)

    • Cleavage of the P-C bond

    • Fragmentation of the thiazole ring

Comparative Analysis:

The mass spectrum of Diethyl (2-chloroethyl)phosphonate shows a base peak that is not the molecular ion, indicating that the molecular ion is not very stable under EI conditions.[8] A similar behavior might be expected for the title compound. The fragmentation pattern of Diethyl 2-methylthiazole-4-methylphosphonate would also provide valuable comparative insights into the fragmentation of the thiazole ring system.[9]

Conclusion: A Predictive Framework for Structural Elucidation

This guide has provided a comprehensive, albeit predictive, analysis of the spectroscopic data for Diethyl (2-chlorothiazol-5-yl)methylphosphonate. By leveraging established spectroscopic principles and comparative data from structurally related compounds, we have constructed a reliable framework for the identification and characterization of this molecule. The presented protocols and interpretations serve as a valuable resource for researchers, enabling them to approach the synthesis and analysis of this and similar compounds with a higher degree of confidence. The true utility of this guide will be realized when experimental data becomes available, allowing for a direct comparison and validation of these predictions.

References

  • CP Lab Safety. Diethyl-2-chlorothiazole-5-methylphosphonate, min 95%, 1 gram. [Link]

  • National Institute of Standards and Technology. Diethyl phosphite. [Link]

  • SpectraBase. Diethyl (hydroxymethyl)phosphonate. [Link]

  • PubChem. Diethyl (2-chloroethyl)phosphonate. [Link]

  • PubChem. Diethyl 2-methylthiazole-4-methylphosphonate. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Diethyl (2-chlorothiazol-5-yl)methylphosphonate for Laboratory Professionals

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. Diethyl (2-chlorothiazol-5-yl)methylphosp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. Diethyl (2-chlorothiazol-5-yl)methylphosphonate, an organophosphorus compound, requires meticulous handling throughout its lifecycle, including its final disposal.[1] This guide provides a procedural framework for its safe and compliant disposal, grounded in established safety protocols and environmental regulations.

This document is intended to supplement, not replace, the specific Safety Data Sheet (SDS) for the compound and the mandatory protocols established by your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Diethyl (2-chlorothiazol-5-yl)methylphosphonate belongs to the organophosphorus class of compounds.[2] Many chemicals in this family are recognized for their potential neurotoxic effects, acting as inhibitors of acetylcholinesterase, a critical enzyme in the nervous system.[3][4] While the specific toxicological properties of this particular compound have not been exhaustively investigated, the structural alerts warrant a highly cautious approach.[5]

The primary risks associated with improper disposal include:

  • Human Health Hazards: Accidental exposure through inhalation, ingestion, or skin contact can lead to adverse health effects.[6] Organophosphate exposure can cause a range of symptoms, and in severe cases, lead to significant neurological issues.[7][8]

  • Environmental Contamination: Organophosphorus compounds can be toxic to aquatic life and persist in the environment.[9][10] Discharge into drains is strictly prohibited as wastewater treatment facilities are often not equipped to neutralize such specialized chemicals, leading to the contamination of waterways.[5][11]

A thorough understanding of these risks underscores the necessity of the stringent disposal protocols outlined below.

Pre-Disposal Operations: Setting the Stage for Safety

Before waste is ready for final disposal, it must be handled, segregated, and stored correctly within the laboratory. This phase is critical to prevent accidents and ensure regulatory compliance.

Personal Protective Equipment (PPE)

When handling the compound, including preparing it for disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][5]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[1]

  • Laboratory Coat: A flame-retardant lab coat provides a necessary barrier.[1]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

Waste Segregation and Containment

Proper segregation is a cornerstone of safe laboratory waste management.[1]

  • Do Not Mix: Never mix diethyl (2-chlorothiazol-5-yl)methylphosphonate waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[6][12]

  • Use Compatible Containers: Waste must be stored in robust, leak-proof containers with secure screw caps.[13] The container material must be compatible with the chemical. It is often best practice to use the original container if it is in good condition.[13]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12] The label must clearly state "Hazardous Waste" and include the full chemical name: "Diethyl (2-chlorothiazol-5-yl)methylphosphonate".[13]

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the lab.[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.[14] The container must remain closed except when adding waste.[13][15]

Parameter Guideline Rationale
CAS Number 903130-74-5[2]Ensures accurate identification of the chemical compound.
Molecular Formula C₈H₁₃ClNO₃PS[2]Defines the elemental composition of the molecule.
Storage In a designated, secure Satellite Accumulation Area (SAA).[14]Prevents accidental spills and unauthorized access.
Container Type Chemically compatible, sealed, and clearly labeled.[13]Ensures containment and prevents reactive hazards.
Disposal Pathway Licensed Professional Waste Disposal Service.[5]Guarantees compliance with federal, state, and local regulations.

Step-by-Step Disposal Procedure

The mandated and safest method for disposing of diethyl (2-chlorothiazol-5-yl)methylphosphonate is through a licensed professional hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash. [5][15]

Step 1: Finalize Waste Container Once the waste container is full (leaving at least one inch of headspace for expansion), securely fasten the cap.[13] Do not overfill containers.

Step 2: Complete Hazardous Waste Tag Your institution's EHS department will provide a specific hazardous waste tag. Fill it out completely and accurately, including the chemical name, quantity, and hazard information. Attach the tag securely to the container.[12]

Step 3: Request a Waste Pickup Contact your institution's EHS or equivalent department to schedule a pickup of the hazardous waste.[14][15] Do not transport hazardous waste outside of your laboratory; trained EHS personnel must perform this task.[15]

Step 4: Decontamination

  • Glassware and Equipment: Any equipment that has come into contact with the compound must be decontaminated. Triple rinse with a suitable solvent (e.g., methanol or ethanol), collecting all rinsate as hazardous waste.[12][15] Following the solvent rinse, wash thoroughly with soap and water.[16]

  • Spills: In case of a spill, evacuate the area and ensure the fume hood is operational. Wearing full PPE, contain and absorb the spill with an inert material like vermiculite or sand.[6] Collect the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.[17] Do not use combustible materials to absorb the spill.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a sealed bag or container, also treated as hazardous waste.[5]

The following diagram illustrates the decision-making workflow for the disposal process.

G cluster_prep Preparation & Segregation cluster_disposal Disposal Workflow cluster_decon Decontamination start Waste Generated ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container segregate Add Waste to Container in SAA container->segregate full Container Full? segregate->full decon_ppe Dispose of Contaminated PPE as Hazardous Waste segregate->decon_ppe decon_glass Triple Rinse Glassware, Collect Rinsate as Waste segregate->decon_glass full->segregate No seal Securely Seal & Date Container full->seal Yes tag Complete & Attach Hazardous Waste Tag seal->tag request Contact EHS for Pickup tag->request end_proc Waste Removed by EHS request->end_proc

Caption: Disposal workflow for Diethyl (2-chlorothiazol-5-yl)methylphosphonate.

Regulatory Framework: Adherence to the Law

Disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18] These regulations mandate that generators of hazardous waste are responsible for it from "cradle to grave."[14] Partnering with your EHS department ensures that all local, state, and federal requirements are met, protecting both you and your institution from legal liability.[11][19]

By adhering to these systematic procedures, you contribute to a culture of safety, ensure environmental stewardship, and uphold the highest standards of scientific integrity.

References

  • Decontamination. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate. (2026, January 7). Capot Chemical. Retrieved from [Link]

  • Organophosphate Toxicity Treatment & Management. (2023, March 13). Medscape. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025, June 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency. Retrieved from [Link]

  • [Decontamination of organophosphorus compounds: Towards new alternatives]. (2017, March). National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Decontamination of organophosphorus pesticides on sensitive equipment. (n.d.). ResearchGate. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Diethyl (2-chlorothiazol-5-yl)methylphosphonate. (n.d.). BIOFOUNT. Retrieved from [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition. (2013). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safe Disposal of Pesticides. (2025, July 3). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Requirements for Pesticide Disposal. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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Handling

Operational Guide: Personal Protective Equipment for Handling Diethyl (2-chlorothiazol-5-yl)methylphosphonate

This guide provides essential safety protocols and operational plans for the handling of Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS No. 903130-74-5).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling of Diethyl (2-chlorothiazol-5-yl)methylphosphonate (CAS No. 903130-74-5). As a member of the organophosphorus compound class, this substance requires meticulous handling to ensure the safety of all laboratory personnel. The causality behind each procedural step is explained to foster a deep understanding of the risks and control measures.

Hazard Assessment: The 'Why' Behind the Precautions

A thorough understanding of the potential hazards is the foundation of a robust safety plan. While comprehensive toxicological data for this specific compound is limited, its classification as an organophosphate and available Safety Data Sheet (SDS) information dictate a highly cautious approach.[1]

  • Primary Health Hazards:

    • Respiratory Irritation: Inhalation of vapors, mists, or dusts may cause respiratory irritation.[1]

    • Skin and Eye Contact: Based on data from similar phosphonate compounds, this material should be considered irritating to the skin and eyes.[2][3] Direct contact can cause inflammation, and prolonged exposure may lead to more severe damage.[2]

    • Systemic Toxicity (Organophosphate Class Hazard): Organophosphorus compounds are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nervous system function.[4][5] Exposure can occur via inhalation, dermal absorption, or ingestion, and symptoms can be delayed.[4] Given the lack of specific data, it is prudent to assume this compound shares these potential toxic properties.

  • Physicochemical Hazards:

    • Combustibility: Similar compounds are classified as combustible liquids, posing a fire hazard when exposed to heat or flame.[2][3]

    • Hazardous Combustion Products: In the event of a fire, this compound may decompose to release highly toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, sulfur oxides, and phosphorus oxides.[1][2]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and most personal line of defense. It should only be used after all other control measures have been implemented. The hierarchy of controls is a fundamental concept in occupational safety that prioritizes the most effective measures for risk reduction.

Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For Diethyl (2-chlorothiazol-5-yl)methylphosphonate, the most critical engineering control is the mandatory use of a certified chemical fume hood to prevent inhalation exposure.[6] This guide focuses on the final layer: the correct selection and use of PPE.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory scenarios.

ScenarioRespiratory Protection Eye/Face Protection Hand Protection Body & Foot Protection
Low-Volume Handling (e.g., weighing <1g, preparing dilute solutions in a fume hood)Work exclusively within a certified chemical fume hood.Chemical splash goggles.Double-gloving with nitrile or neoprene gloves.Flame-retardant lab coat, long pants, fully enclosed shoes.
High-Volume Handling (e.g., large-scale synthesis, transfers outside of primary containment)Chemical fume hood. For potential exposures above limits, an air-purifying respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is required.[1]Chemical splash goggles and a full-face shield.Elbow-length PVC or nitrile gloves.[7]Chemical-resistant apron over a lab coat, closed-toe chemical-resistant footwear.[7][8]
Spill Cleanup Air-purifying respirator with appropriate cartridges (see above).Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Neoprene, Butyl rubber).Disposable chemical-resistant coveralls and boot covers.
Hand Protection: The Critical First Barrier

The highest risk of exposure for many laboratory procedures is through skin contact.[9]

  • Glove Selection: Standard latex gloves are often insufficient for handling organophosphates.[7] Health care providers handling patients with organophosphate exposure are advised to use neoprene or nitrile gloves, as hydrocarbons can penetrate nonpolar materials like latex.[10]

Glove MaterialBarrier Effectiveness (General Organophosphates)Key Considerations
Nitrile Good to ExcellentRecommended for incidental contact. Double-gloving is best practice.
Neoprene ExcellentRecommended for prolonged handling or immersion.
Butyl Rubber ExcellentOffers superior resistance to a wide range of chemicals.
Latex PoorNot recommended due to potential for rapid chemical permeation.[7][10]
  • Glove Protocol:

    • Inspect: Always inspect gloves for tears or pinholes before use.[1]

    • Donning: Don gloves over the cuff of the lab coat sleeve.

    • Removal: Use a proper removal technique to avoid touching the outer surface of the contaminated glove with bare skin.[1][11]

    • Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[1] Never reuse disposable gloves.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection

Chemical safety goggles that provide protection against splashes are mandatory at all times when handling this compound.[6] For procedures with a higher risk of splashing or spraying, a full-face shield must be worn in addition to safety goggles.[6]

Respiratory Protection

All work with Diethyl (2-chlorothiazol-5-yl)methylphosphonate must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[6] If engineering controls are insufficient or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges effective against organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2) should be used.[1] All personnel required to wear respirators must be part of a formal respiratory protection program with proper training and fit-testing.

Operational Plans: From Handling to Disposal

Emergency Protocol: Spill Response

A prompt and correct response to a chemical spill is critical to prevent exposure and further contamination. Only trained personnel with the correct PPE should handle spills.

Spill Response Workflow cluster_0 cluster_1 Minor Spill Protocol cluster_2 Major Spill Protocol start Spill Occurs assess Assess Spill Is it a minor spill? (<100mL, contained) start->assess alert Alert personnel in immediate area assess->alert Yes evacuate EVACUATE the area assess->evacuate No don_ppe Don appropriate PPE (Respirator, Goggles, Face Shield, Chem-Resistant Gloves, Coveralls) alert->don_ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) don_ppe->contain cleanup Collect absorbed material into a labeled hazardous waste container contain->cleanup decon Decontaminate the area and affected equipment cleanup->decon alarm Activate alarm / Call EHS and emergency services evacuate->alarm isolate Isolate the area (close doors, restrict access) alarm->isolate

Caption: Workflow for responding to a chemical spill, differentiating between minor and major incidents.

Step-by-Step Minor Spill Cleanup:

  • Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[12]

  • Assess: If the spill is small, contained, and you are trained to handle it, proceed. If it is a large spill or you are unsure, evacuate and call your institution's emergency response team.

  • Protect: Don the appropriate PPE as outlined in the table above for spill cleanup.[13]

  • Contain: Control the spread of the liquid by surrounding it with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[2][14]

  • Clean: Carefully collect the absorbent material using spark-proof tools and place it into a heavy-duty, sealable container (e.g., a polyethylene bag or pail).[12][14]

  • Dispose: Label the container as "Hazardous Waste: Spill Debris containing Diethyl (2-chlorothiazol-5-yl)methylphosphonate" and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[6][12]

  • Decontaminate: Clean the spill area with a suitable detergent and water, and decontaminate all tools used in the cleanup.

Waste Disposal

All materials contaminated with Diethyl (2-chlorothiazol-5-yl)methylphosphonate, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix organophosphorus waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

  • Containerization: Use robust, leak-proof, and clearly labeled containers compatible with the chemical.[6]

  • Collection: Arrange for waste collection through your licensed institutional hazardous waste program.[6]

References

  • Benchchem. Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
  • Capot Chemical. MSDS of Diethyl (2-chlorothiazol-5-yl)methylphosphonate.
  • Hall, S. et al. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. PubMed Central.
  • ChemScene. Diethyl ((2-chlorothiazol-5-yl)methyl)phosphonate | 903130-74-5.
  • NSW Health. (2024). Organophosphate/Carbamate Exposure - Management.
  • Newbery, T. et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PubMed Central.
  • BenchChem. Proper Disposal of Akton Insecticide: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. Diethyl methylphosphonate Material Safety Data Sheet.
  • Pesticide Environmental Stewardship. Personal Protective Equipment.
  • Medscape. (2023). Organophosphate Toxicity Treatment & Management.
  • BASF. Minimize Exposure with Personal Protective Equipment.
  • Health.vic. (2024). Pesticide use and personal protective equipment.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Diethyl methylphosphonate.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - Diethyl [(ethylthio)methyl]phosphonate.
  • American Chemical Society. (1995). Guide for Chemical Spill Response.
  • CCOHS. (2023). Spill Response - Chemicals.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • National Institute for Occupational Safety and Health (NIOSH). Statement of the National Institute for Occupational Safety and Health on exposure of employees to organophosphorus pesticides. CDC Stacks.

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